Epa-CoA
描述
属性
CAS 编号 |
121935-04-4 |
|---|---|
分子式 |
C41H64N7O17P3S |
分子量 |
1052.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate |
InChI |
InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1 |
InChI 键 |
QBCOIRBQTCIPGA-WYQRDQHPSA-N |
手性 SMILES |
CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
同义词 |
coenzyme A, eicosapentaenoic acid- eicosapentaenoic acid-CoA eicosapentaenoic acid-coenzyme A EPA-COA |
产品来源 |
United States |
Foundational & Exploratory
The Molecular Architecture of Eicosapentaenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoyl-CoA (EPA-CoA) is a pivotal intermediate in the metabolism of omega-3 fatty acids. It is the activated form of eicosapentaenoic acid (EPA), an essential polyunsaturated fatty acid renowned for its anti-inflammatory and cardioprotective properties. This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and its central role in cellular metabolism. Furthermore, it outlines established methodologies for its synthesis and analysis, offering a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Molecular Structure of Eicosapentaenoyl-CoA
Eicosapentaenoyl-CoA is a complex biomolecule formed through the formal condensation of the carboxyl group of eicosapentaenoic acid with the thiol group of coenzyme A. This reaction results in the formation of a high-energy thioester bond, which is crucial for the metabolic activation of EPA.
The structure can be deconstructed into two primary moieties:
-
Eicosapentaenoyl Group : This is the acyl group derived from eicosapentaenoic acid, a 20-carbon chain polyunsaturated fatty acid with five cis double bonds. The systematic name for the acyl group is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl.
-
Coenzyme A (CoA) : A complex and essential cofactor in numerous metabolic pathways, CoA is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate. The terminal sulfhydryl (-SH) group of the β-mercaptoethylamine unit is the reactive site that forms the thioester linkage with the eicosapentaenoyl group.
The IUPAC name for Eicosapentaenoyl-CoA is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C41H64N7O17P3S | |
| Molecular Weight | 1052.0 g/mol | |
| Monoisotopic Mass | 1051.32922577 Da |
Visualization of the Molecular Structure
The following diagram illustrates the constituent parts of Eicosapentaenoyl-CoA and the critical thioester linkage.
Role in Metabolic Pathways
Eicosapentaenoyl-CoA is a central hub in fatty acid metabolism. Its formation is the primary step for the metabolic utilization of dietary and stored eicosapentaenoic acid. Once formed, this compound can enter several key metabolic pathways.
Beta-Oxidation
For energy production, Eicosapentaenoyl-CoA is transported into the mitochondria where it undergoes beta-oxidation.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO2 and water, generating a substantial amount of ATP.
The diagram below outlines the entry of Eicosapentaenoyl-CoA into the beta-oxidation pathway.
Synthesis of Complex Lipids
Eicosapentaenoyl-CoA also serves as a precursor for the synthesis of various complex lipids, including triacylglycerols (for energy storage) and phospholipids (B1166683) (for membrane structure). Its incorporation into these lipids can significantly influence the physicochemical properties of cell membranes and the signaling cascades initiated by membrane-associated proteins.
Experimental Protocols
General Method for Enzymatic Synthesis of Eicosapentaenoyl-CoA
This protocol is adapted from general methods for the synthesis of long-chain fatty acyl-CoA esters, utilizing an acyl-CoA synthetase.
Materials:
-
Eicosapentaenoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Long-chain acyl-CoA synthetase (from various sources, e.g., Pseudomonas species)
-
Triton X-100
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
-
Butanol
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, CoA, and Triton X-100.
-
Substrate Addition: Add eicosapentaenoic acid to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Extraction: Extract the synthesized Eicosapentaenoyl-CoA using butanol. Vortex the mixture and centrifuge to separate the phases.
-
Isolation: Carefully collect the butanol phase containing the Eicosapentaenoyl-CoA.
-
Purification: Purify the product using thin-layer chromatography.
-
Quantification: Elute the purified product from the TLC plate and quantify using spectrophotometry by measuring the absorbance at 260 nm.
Analysis of Eicosapentaenoyl-CoA by HPLC
This protocol provides a general framework for the analysis of long-chain acyl-CoAs using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 75 mM KH2PO4 buffer
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid
-
Eicosapentaenoyl-CoA standard
Procedure:
-
Sample Preparation: Biological samples should be homogenized and extracted to isolate the acyl-CoA fraction. The final extract should be reconstituted in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Detection Wavelength: 260 nm.[3]
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution:
-
Start with a suitable percentage of mobile phase B (e.g., 44%).
-
Gradually increase the percentage of mobile phase B over time to elute the more hydrophobic long-chain acyl-CoAs.
-
-
-
Injection and Analysis: Inject the prepared sample and the Eicosapentaenoyl-CoA standard into the HPLC system.
-
Data Analysis: Identify the Eicosapentaenoyl-CoA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Eicosapentaenoyl-CoA by comparing the peak area with a standard curve.
The following diagram illustrates the general workflow for the analysis of Eicosapentaenoyl-CoA.
Conclusion
Eicosapentaenoyl-CoA is a molecule of significant biological importance, acting as the activated intermediate in the metabolism of eicosapentaenoic acid. Its unique structure, featuring a long-chain polyunsaturated fatty acyl group linked to coenzyme A via a high-energy thioester bond, dictates its central role in both catabolic and anabolic pathways. A thorough understanding of its structure and metabolism, facilitated by robust methods for its synthesis and analysis, is essential for advancing research into the therapeutic potential of omega-3 fatty acids.
References
Eicosapentaenoyl-CoA synthesis pathway in mammals
An In-depth Technical Guide on the Eicosapentaenoyl-CoA Synthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with significant roles in cellular physiology, including the modulation of inflammatory responses, cardiovascular function, and neural health. For EPA to be incorporated into complex lipids (e.g., phospholipids, triglycerides), utilized in metabolic pathways, or serve as a substrate for eicosanoid synthesis, it must first be activated to its thioester derivative, Eicosapentaenoyl-CoA (EPA-CoA). This activation is a critical step that channels EPA into its various metabolic fates. This guide provides a detailed overview of the mammalian biosynthetic pathway of EPA and its subsequent conversion to this compound, focusing on the core enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.
The Core Synthesis Pathway: From α-Linolenic Acid to this compound
Mammals cannot synthesize omega-3 fatty acids de novo and must obtain the essential precursor, α-linolenic acid (ALA; 18:3, n-3), from dietary sources. The conversion of ALA to EPA is a multi-step process involving a series of desaturation and elongation reactions that primarily occur in the endoplasmic reticulum. The final step, the activation of free EPA to this compound, is catalyzed by Long-Chain Acyl-CoA Synthetases (ACSLs).
The established pathway proceeds as follows:
-
Δ6 Desaturation: α-Linolenic acid (ALA) is desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA; 18:4, n-3). This is considered a rate-limiting step in the pathway.
-
Elongation: Stearidonic acid is elongated by Elongase of very long-chain fatty acids 5 (ELOVL5) , which adds a two-carbon unit from malonyl-CoA, yielding eicosatetraenoic acid (ETA; 20:4, n-3).
-
Δ5 Desaturation: Eicosatetraenoic acid is then desaturated by Δ5-desaturase (FADS1) to form eicosapentaenoic acid (EPA; 20:5, n-3).
-
Acyl-CoA Activation: Finally, free EPA is activated to Eicosapentaenoyl-CoA by a Long-Chain Acyl-CoA Synthetase (ACSL) in an ATP-dependent reaction. This "traps" the fatty acid within the cell for metabolic use.
Visualization of the this compound Synthesis Pathway
Role of Epa-CoA in the synthesis of anti-inflammatory eicosanoids
An In-depth Technical Guide on the Core Role of Eicosapentaenoyl-CoA in the Synthesis of Anti-inflammatory Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoyl-CoA (EPA-CoA) is a pivotal, yet often overlooked, intermediate in the metabolic pathway that leads to the synthesis of anti-inflammatory and pro-resolving eicosanoids. While free eicosapentaenoic acid (EPA) is the direct substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that produce these signaling molecules, its activation to this compound is an indispensable prerequisite. This technical guide delineates the critical role of this compound, focusing on its formation by long-chain acyl-CoA synthetases (ACSLs) and its subsequent incorporation into the sn-2 position of membrane phospholipids (B1166683) via the Lands cycle. It is this membrane enrichment that creates the substrate pool of EPA that, upon inflammatory stimuli, is liberated by phospholipase A2 (PLA2) to be converted into 3-series prostaglandins, 5-series leukotrienes, and the highly potent E-series resolvins. This document provides a detailed overview of these pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.
Introduction: The Inflammatory Cascade and Omega-3 Fatty Acids
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Eicosanoids, a family of lipid mediators derived from 20-carbon polyunsaturated fatty acids (PUFAs), are key regulators of this process. While eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA) are typically pro-inflammatory (e.g., Prostaglandin E2, Leukotriene B4), those synthesized from the omega-3 fatty acid EPA are known to be significantly less inflammatory or actively anti-inflammatory and pro-resolving.[1][2][3]
The journey from dietary EPA to the production of these beneficial mediators is a multi-step process. A crucial, rate-limiting step in the intracellular trafficking and metabolism of EPA is its activation into a high-energy thioester with coenzyme A, forming Eicosapentaenoyl-CoA (this compound). This guide elucidates the central role of this activation step and the subsequent metabolic routing of EPA that enables the synthesis of potent anti-inflammatory molecules.
EPA Activation: The Formation of this compound
Before free fatty acids can be utilized in metabolic processes like esterification into complex lipids or β-oxidation, they must be "activated." This activation is a two-step thioesterification reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4][5][6]
Reaction: EPA + Coenzyme A + ATP → this compound + AMP + PPi
ACSLs are encoded by several genes (ACSL1, 3, 4, 5, 6), with each isoform exhibiting distinct tissue distribution and substrate preferences.[4][5] These enzymes are integral to fatty acid metabolism and play crucial roles in lipid homeostasis and inflammatory signaling.[4][7] For instance, ACSL1 has been shown to be a key mediator in the pro-inflammatory response induced by saturated fatty acids in endothelial cells.[7] The activation of EPA to this compound is the committed step for its entry into cellular metabolic pathways.
The Lands Cycle: Incorporating this compound into Membrane Phospholipids
The primary fate of newly synthesized this compound is not direct conversion to eicosanoids, but rather its incorporation into the sn-2 position of membrane phospholipids. This process of phospholipid remodeling is known as the Lands cycle .[8][9][10] This cycle is a continuous process of deacylation and reacylation that dynamically alters the fatty acid composition of cell membranes.
-
Deacylation: An inflammatory stimulus or normal membrane turnover activates phospholipase A2 (PLA2) enzymes. PLA2 hydrolyzes a fatty acid (often arachidonic acid) from the sn-2 position of a membrane phospholipid, yielding a free fatty acid and a lysophospholipid.[11][12][13]
-
Reacylation: this compound then serves as the acyl donor for lysophospholipid acyltransferases (LPCATs), which esterify EPA onto the now-vacant sn-2 position of the lysophospholipid.[8][9]
The significance of this pathway is twofold. First, it enriches cellular membranes with EPA.[3][14] Second, this enrichment displaces arachidonic acid, thereby reducing the substrate pool available for the synthesis of pro-inflammatory eicosanoids.[1][2][15] this compound is thus essential for creating the membrane reservoir of EPA that will be used for anti-inflammatory signaling.
Synthesis of Anti-inflammatory Eicosanoids from Liberated EPA
Upon cellular activation by inflammatory stimuli, PLA2 acts on the EPA-enriched membranes, releasing free EPA into the cytosol where it becomes a substrate for various enzymatic pathways.[2][12]
Cyclooxygenase (COX) Pathway
Free EPA competes with AA for metabolism by COX-1 and COX-2. While EPA is a less efficient substrate for these enzymes compared to AA, its conversion leads to the production of the 3-series prostanoids.[15][16]
-
Prostaglandin E3 (PGE3): Less inflammatory than its AA-derived counterpart, PGE2.
-
Thromboxane A3 (TXA3): A very weak platelet aggregator and vasoconstrictor compared to the potent TXA2.
-
Prostacyclin I3 (PGI3): An effective anti-aggregator and vasodilator, similar to PGI2.
Lipoxygenase (LOX) Pathway
EPA is also metabolized by lipoxygenase enzymes, leading to the formation of 5-series leukotrienes.
-
Leukotriene B5 (LTB5): Produced via the 5-LOX pathway, LTB5 is a weak chemoattractant for neutrophils, being 10- to 100-fold less potent than the powerful pro-inflammatory LTB4 derived from AA.
Specialized Pro-Resolving Mediators (SPMs): E-Series Resolvins
Perhaps the most significant anti-inflammatory products of EPA metabolism are the E-series resolvins, a class of SPMs that actively orchestrate the resolution of inflammation. Their synthesis often involves a transcellular process, requiring the interplay of two or more cell types (e.g., endothelial cells and neutrophils).
-
Resolvin E1 (RvE1) and Resolvin E2 (RvE2): These molecules are potent anti-inflammatory and pro-resolving mediators. RvE1, for example, blocks neutrophil transmigration, enhances macrophage-mediated clearance of apoptotic cells (efferocytosis), and reduces pro-inflammatory cytokine production. The biosynthesis of these molecules is initiated by COX-2 (often after acetylation by aspirin) or cytochrome P450 enzymes to form an 18-HEPE intermediate, which is then converted by 5-LOX in a neighboring leukocyte.[12]
Quantitative Data Summary
The anti-inflammatory potential of EPA is underscored by quantitative comparisons of the biological activity of its eicosanoid products versus those derived from arachidonic acid.
| Eicosanoid Class | Arachidonic Acid (AA) Derivative | EPA Derivative | Relative Biological Activity/Effect |
| Leukotrienes | Leukotriene B4 (LTB4) | Leukotriene B5 (LTB5) | LTB5 is 10-100 times less potent than LTB4 as a neutrophil chemoattractant and activator. |
| Thromboxanes | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) | TXA3 is a very weak vasoconstrictor and platelet aggregator compared to TXA2. |
| Prostaglandins | Prostaglandin E2 (PGE2) | Prostaglandin E3 (PGE3) | PGE3 is generally considered less inflammatory than PGE2. EPA supplementation reduces the PGE2:PGE3 ratio. |
Experimental Protocols
Accurate quantification of this compound and EPA-derived eicosanoids is essential for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and specificity.
Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation & Extraction:
-
Rapidly quench cellular metabolism by harvesting cells or tissues in ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[17]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.
-
Centrifuge at high speed (e.g., >14,000 g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solution compatible with the LC mobile phase (e.g., methanol).[18]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column (e.g., 100 x 2 mm, 3 µm particle size).[18]
-
Mobile Phase: Employ a gradient elution using two mobile phases. For example, Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 6.8); Mobile Phase B: Acetonitrile.[18]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would involve selecting the precursor ion (the m/z of protonated this compound) and a specific product ion generated after fragmentation (e.g., the Coenzyme A fragment).
-
Protocol: Quantification of EPA-Derived Eicosanoids (e.g., RvE1, LTB5)
-
Sample Preparation & Extraction:
-
Collect biological samples (e.g., plasma, cell culture supernatant, inflammatory exudate) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard mix (e.g., deuterated eicosanoids).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge is commonly used.
-
Condition the cartridge with methanol, then equilibrate with water.
-
Load the acidified sample (pH ~3.5).
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a high-resolution C18 column suitable for lipidomics.
-
Mobile Phase: Typically a gradient of water with a weak acid (e.g., 0.02% formic acid) and an organic solvent like acetonitrile/methanol.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode, as eicosanoids readily form [M-H]- ions.
-
Detection: Use MRM, defining specific precursor-to-product ion transitions for each target analyte and internal standard.
-
Conclusion and Future Directions
The activation of eicosapentaenoic acid to this compound is a critical control point in the synthesis of anti-inflammatory eicosanoids. While not a direct substrate for the oxygenase enzymes, this compound is the essential precursor for enriching membrane phospholipids with EPA via the Lands cycle. This remodeling of the membrane lipidome "primes" the cell to respond to inflammatory stimuli by releasing EPA, which in turn shifts the balance of eicosanoid production away from pro-inflammatory AA-derived mediators towards less inflammatory and actively pro-resolving molecules like LTB5 and the E-series resolvins.
For researchers and drug development professionals, understanding this pathway offers several potential therapeutic avenues. Modulating the activity of specific ACSL or LPCAT isoforms could provide a novel strategy to control the fatty acid composition of inflammatory cells, thereby enhancing the body's own capacity to resolve inflammation. Further research into the regulation of these enzymes may unlock new approaches to treating chronic inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lands' Cycle at the Crossroads: Phospholipid Remodelling, Oxidative Stress, Cellular Toxicity, and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 12. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization of Eicosapentaenoyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), a critical precursor for signaling molecules and a substrate for various metabolic pathways. Understanding the subcellular distribution of this compound pools is paramount for elucidating its role in cellular physiology and pathology. This technical guide provides a comprehensive overview of the intracellular localization of this compound, detailing its metabolic fate in key organelles, the experimental protocols for its quantification, and its emerging role in cellular signaling. While direct quantitative data on the subcellular distribution of this compound remains limited, this guide synthesizes the current understanding of the factors governing its compartmentalization and the methodologies to investigate it further.
Introduction: The Significance of this compound Compartmentalization
Eicosapentaenoic acid (EPA) must be activated to its coenzyme A (CoA) thioester, this compound, to participate in most of its metabolic pathways. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). The subcellular localization of these ACSL isoforms is a primary determinant of where this compound is generated and subsequently channeled into specific metabolic fates. The main intracellular sites of this compound metabolism are the endoplasmic reticulum (ER), mitochondria, and peroxisomes. Each of these organelles possesses a distinct enzymatic machinery that utilizes this compound for different purposes, ranging from complex lipid synthesis to energy production through β-oxidation. The partitioning of this compound into these distinct pools is crucial for maintaining cellular homeostasis and mediating the diverse biological effects of EPA.
Subcellular Localization and Metabolic Fates of this compound
The intracellular distribution of this compound is not uniform; instead, it is concentrated in specific organelles where it is actively synthesized and metabolized.
Endoplasmic Reticulum (ER): The Hub of Complex Lipid Synthesis
The ER is a major site for the synthesis of complex lipids, including phospholipids (B1166683) and triacylglycerols. Several ACSL isoforms, notably ACSL4, which shows a preference for polyunsaturated fatty acids like EPA, are localized to the ER membrane.[1][2] Once synthesized, ER-localized this compound is readily incorporated into the glycerol (B35011) backbone of phospholipids, contributing to the remodeling of membrane composition, and can also be esterified into triacylglycerols for storage in lipid droplets.
Mitochondria: The Powerhouse of β-Oxidation
Mitochondria are the primary site of β-oxidation for most fatty acids, a process that generates acetyl-CoA for the Krebs cycle and subsequent ATP production. While long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle, EPA is a substrate for mitochondrial β-oxidation.[3] Studies have shown that EPA can enhance mitochondrial fatty acid oxidation.[4] The presence of ACSL activity on the outer mitochondrial membrane ensures a local supply of this compound for this catabolic pathway.
Peroxisomes: Specialized β-Oxidation and Beyond
Peroxisomes play a crucial role in the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. They also contribute to the metabolism of EPA.[3][5] Peroxisomal β-oxidation of EPA leads to the formation of chain-shortened omega-3 fatty acid metabolites.[5] Similar to mitochondria, peroxisomes possess their own set of ACSL isoforms, including ACSL4, ensuring the activation of EPA within this organelle for subsequent metabolism.[1][6]
Below is a diagram illustrating the major pathways of this compound metabolism in different organelles.
Quantitative Analysis of this compound Pools
While the qualitative distribution of this compound is understood, precise quantitative data on its concentration within different organelles is scarce in the literature. This is largely due to the technical challenges associated with accurately measuring low-abundance and labile metabolites like acyl-CoAs in purified subcellular fractions. However, advanced mass spectrometry-based techniques now offer the potential to obtain this crucial information.
Table 1: Key Proteins Involved in this compound Metabolism and Localization
| Protein | Subcellular Localization | Function in this compound Metabolism |
| ACSL1 | ER, Mitochondria | Activation of long-chain fatty acids. |
| ACSL3 | ER, Peroxisomes | Preferred substrates include myristate, laurate, arachidonate, and EPA.[1] |
| ACSL4 | ER, Mitochondria, Peroxisomes | Preferentially activates polyunsaturated fatty acids including EPA and arachidonic acid.[1][2][6][7][8] |
| ACSL5 | Mitochondria, ER | Broad substrate specificity for long-chain fatty acids. |
| ACSL6 | ER | Preference for docosahexaenoic acid (DHA). |
| CPT1 | Outer Mitochondrial Membrane | Facilitates transport of long-chain fatty acyl groups into mitochondria for β-oxidation. |
| ACOX1 | Peroxisomes | Catalyzes the first step of peroxisomal β-oxidation of straight-chain acyl-CoAs. |
Experimental Protocols
The determination of subcellular this compound pools requires a combination of robust organelle isolation techniques and sensitive analytical methods.
Subcellular Fractionation by Differential Centrifugation
This is a classical and widely used method to separate major organelles based on their size and density.
Protocol:
-
Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in an appropriate ice-cold homogenization buffer (e.g., containing sucrose (B13894), HEPES, and EGTA). Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle on ice.
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C). The resulting pellet contains the nuclear fraction.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-10,000 x g for 15 minutes at 4°C). The pellet from this step is the crude mitochondrial fraction.
-
Peroxisomal and Microsomal (ER) Fractions: The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER). Peroxisomes can be further purified from the mitochondrial pellet or the microsomal fraction using density gradient centrifugation (e.g., with Percoll or sucrose gradients).
-
Purity Assessment: It is critical to assess the purity of each fraction using western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and Catalase for peroxisomes).[9]
The following diagram outlines the workflow for subcellular fractionation.
Acyl-CoA Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol:
-
Extraction: Immediately after fractionation, lyse the organelle pellets in an ice-cold extraction solvent, typically an acidic organic mixture (e.g., acetonitrile/isopropanol/acetic acid).[10] It is crucial to work quickly and at low temperatures to minimize the degradation of acyl-CoAs.
-
Internal Standards: Spike the samples with a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not naturally present in the sample) to correct for extraction efficiency and matrix effects.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the crude extract using a solid-phase extraction cartridge.[11]
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA, including this compound, are used for quantification.[12]
-
Data Analysis: Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of the internal standard and referencing a standard curve. Normalize the results to the protein content of each fraction.
A particularly robust method is the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) approach. This involves growing a parallel batch of cells in a medium containing a stable isotope-labeled precursor of CoA (e.g., 13C, 15N-pantothenate). These labeled cells are then mixed with the unlabeled experimental cells before fractionation. The labeled acyl-CoAs serve as ideal internal standards as they are introduced at the very beginning of the sample preparation process, accounting for any variability during fractionation and extraction.[3][5][13]
The following diagram shows the workflow for this compound quantification.
This compound in Cellular Signaling
While free fatty acids like EPA are well-known ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), the direct role of this compound in signaling is less clear.[7][14] Most evidence suggests that the free fatty acid, not the CoA-ester, is the direct ligand for these transcription factors.[7][14] However, long-chain acyl-CoAs can act as allosteric regulators of certain enzymes, thereby influencing signaling pathways indirectly. For instance, long-chain acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[11] The specific role of this compound in such allosteric regulation is an area of active research.
The following diagram depicts the potential signaling roles of EPA and this compound.
Conclusion and Future Directions
The intracellular localization of this compound to the ER, mitochondria, and peroxisomes is a critical determinant of its metabolic fate and biological function. While the enzymatic machinery responsible for its synthesis and utilization in these compartments is relatively well-understood, a significant knowledge gap exists regarding the quantitative distribution of this compound pools. Future research, employing advanced lipidomic techniques such as SILEC-SF coupled with high-resolution mass spectrometry, is needed to fill this gap. Elucidating the precise concentrations of this compound in different organelles will provide invaluable insights into the regulation of EPA metabolism and its impact on cellular signaling, ultimately aiding in the development of novel therapeutic strategies targeting lipid metabolic pathways. Furthermore, investigating the direct signaling roles of this compound, beyond its function as a metabolic intermediate, represents an exciting frontier in lipid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of organelle purity using antibodies and specific assays : the example of the chloroplast envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.as.uky.edu [web.as.uky.edu]
- 7. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Mitochondria for Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organelle Protein Purity Verification Service - Creative Proteomics [creative-proteomics.com]
- 10. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. biorxiv.org [biorxiv.org]
- 14. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactivation and Metabolic Significance of Eicosapentaenoyl-CoA and Docosahexaenoyl-CoA: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Clearing the Nomenclature - From Epanova to EPA-CoA
Initial inquiries into "this compound" often lead to the prescription medication Epanova®. It is crucial to clarify that Epanova's active components are the free fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), not a pre-existing coenzyme. For these omega-3 fatty acids to become metabolically active within the cell, they must first be converted into their thioester derivatives with coenzyme A, namely eicosapentaenoyl-CoA (this compound) and docosahexaenoyl-CoA (DHA-CoA). This guide delves into the discovery and initial characterization of these vital metabolic intermediates, providing a comprehensive technical resource for professionals in the field.
The Activation of EPA and DHA: The Role of Acyl-CoA Synthetases
The conversion of free fatty acids into their acyl-CoA counterparts is a critical, ATP-dependent process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. This activation step is essential for their subsequent participation in various metabolic pathways.
Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for the activation of long-chain fatty acids like EPA and DHA. Several ACSL isoforms exist, and they exhibit distinct substrate preferences and tissue distribution. Notably, ACSL4 shows a preference for polyunsaturated fatty acids, including arachidonic acid, EPA, and DHA. ACSL6 is also recognized for its role in activating these important omega-3 fatty acids.
Quantitative Data on Acyl-CoA Synthetase Activity
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for ACSL isoforms with EPA and DHA as substrates are critical for understanding their metabolic flux. While comprehensive comparative data is still an active area of research, the available information indicates that the affinity and catalytic efficiency of these enzymes for EPA and DHA can vary.
Table 1: Representative Kinetic Parameters of Acyl-CoA Synthetases for EPA and DHA
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| ACSL4 | EPA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |
| ACSL4 | DHA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |
| ACSL6 | EPA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |
| ACSL6 | DHA | Data not readily available in a consolidated format | Data not readily available in a consolidated format |
Note: The table is intended to be illustrative. Specific kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used. Researchers are encouraged to consult the primary literature for detailed information.
Intracellular Concentrations of this compound and DHA-CoA
The intracellular concentrations of this compound and DHA-CoA are tightly regulated and reflect the balance between their synthesis by ACSLs and their consumption by various metabolic pathways. Direct measurement of these acyl-CoA pools is technically challenging due to their low abundance and transient nature.
Table 2: Estimated Intracellular Concentrations of Long-Chain Acyl-CoAs in Hepatocytes
| Acyl-CoA Species | Estimated Concentration (pmol/mg protein) | Source |
| This compound | Specific data for this compound is limited and requires further investigation | |
| DHA-CoA | Specific data for DHA-CoA is limited and requires further investigation | |
| Total Long-Chain Acyl-CoAs | 15-60 | [General literature on acyl-CoA measurement] |
Note: These values are estimates and can fluctuate based on cell type, nutritional state, and metabolic conditions.
Metabolic Fates of this compound and DHA-CoA
Once formed, this compound and DHA-CoA are directed towards several key metabolic pathways, influencing lipid homeostasis, energy production, and cellular signaling.
β-Oxidation
Both this compound and DHA-CoA can undergo β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The efficiency of β-oxidation can differ between the two, with some studies suggesting that EPA is more readily oxidized than DHA.
Incorporation into Complex Lipids
A major fate of this compound and DHA-CoA is their incorporation into complex lipids, such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters. This process is crucial for the storage of fatty acids and the synthesis of cellular membranes. The incorporation of EPA and DHA into phospholipids is particularly important for maintaining membrane fluidity and function.
Regulation of Gene Expression
EPA and DHA, and likely their CoA esters, can act as signaling molecules that regulate the activity of various transcription factors involved in lipid metabolism. These include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPARα by omega-3 fatty acids leads to the upregulation of genes involved in fatty acid oxidation.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): Omega-3 fatty acids can suppress the activity of SREBP-1c, a key transcription factor that promotes the expression of genes involved in lipogenesis (fatty acid and triglyceride synthesis).
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound and DHA-CoA.
Enzymatic Synthesis of this compound and DHA-CoA
Objective: To synthesize this compound or DHA-CoA for use as standards or in functional assays.
Principle: This method utilizes an acyl-CoA synthetase to catalyze the formation of the acyl-CoA from the corresponding free fatty acid, CoA, and ATP.
Materials:
-
Eicosapentaenoic acid (EPA) or Docosahexaenoic acid (DHA)
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, ATP, and Triton X-100.
-
Add CoA and the free fatty acid (EPA or DHA) to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Purify the synthesized this compound or DHA-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Quantification of this compound and DHA-CoA by LC-MS/MS
Objective: To accurately measure the concentration of this compound and DHA-CoA in biological samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs.
Procedure:
-
Extraction: Extract acyl-CoAs from the biological sample (e.g., cell lysate, tissue homogenate) using a suitable solvent system, often containing an acidic buffer to improve stability.
-
Solid-Phase Extraction (SPE): Enrich the acyl-CoA fraction and remove interfering substances using an appropriate SPE cartridge.
-
LC Separation: Separate the different acyl-CoA species using a C18 reversed-phase HPLC column with a gradient elution.
-
MS/MS Detection: Detect and quantify the target acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and DHA-CoA are monitored.
-
Quantification: Determine the concentration of this compound and DHA-CoA by comparing their peak areas to those of known standards.
Radiometric Assay for Acyl-CoA Synthetase Activity
Objective: To measure the enzymatic activity of acyl-CoA synthetases using radiolabeled substrates.
Principle: This assay measures the incorporation of a radiolabeled fatty acid (e.g., [¹⁴C]-EPA) into its corresponding acyl-CoA.
Materials:
-
Radiolabeled fatty acid (e.g., [¹⁴C]-EPA or [³H]-DHA)
-
Unlabeled fatty acid
-
Cell lysate or purified enzyme preparation
-
Reaction buffer containing ATP, CoA, MgCl₂, and DTT
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the enzyme source.
-
Add a mixture of radiolabeled and unlabeled fatty acid to the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the radiolabeled acyl-CoA from the unreacted radiolabeled fatty acid using a suitable method (e.g., partitioning with an organic solvent).
-
Quantify the radioactivity in the acyl-CoA fraction using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Metabolic fates of EPA and DHA following activation to their CoA esters.
Experimental Workflows
Caption: Workflow for the quantification of this compound and DHA-CoA.
Conclusion
The activation of eicosapentaenoic acid and docosahexaenoic acid to their respective CoA thioesters is a pivotal step that unlocks their diverse and significant metabolic functions. A thorough understanding of the enzymes involved, the subsequent metabolic pathways, and the regulatory roles of this compound and DHA-CoA is essential for researchers and professionals in drug development and nutritional science. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of these omega-3 fatty acid metabolites in health and disease. As research progresses, a more detailed picture of the kinetic properties of the involved enzymes and the precise intracellular dynamics of this compound and DHA-CoA will undoubtedly emerge, paving the way for more targeted therapeutic interventions.
Eicosapentaenoyl-CoA: A Pivotal Precursor in the Biosynthesis of E-Series Specialized Pro-Resolving Mediators
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Among these, the E-series resolvins (RvE), derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), play a critical role in promoting the cessation of inflammation and facilitating the return to tissue homeostasis. While free EPA is widely recognized as the initial substrate for the enzymatic cascades leading to RvE biosynthesis, this technical guide delves into the fundamental role of Eicosapentaenoyl-CoA (EPA-CoA) as the cellular storage form and a key precursor that provides the initial substrate for this vital pathway. This document provides an in-depth overview of the conversion of this compound to EPA, the subsequent biosynthetic pathways of E-series resolvins, quantitative data on their concentrations and bioactivities, and detailed experimental protocols for their study.
From Intracellular Storage to Bioactive Mediator: The Role of Eicosapentaenoyl-CoA
Within the cell, fatty acids are typically stored and trafficked as their coenzyme A (CoA) esters. EPA is no exception and is readily converted to this compound for incorporation into complex lipids or for other metabolic processes. For EPA to enter the specialized pro-resolving mediator biosynthesis pathways, it must first be liberated from its CoA tether. This crucial step is catalyzed by a class of enzymes known as acyl-CoA thioesterases. These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A.[1][2] This enzymatic release of free EPA from the intracellular this compound pool is a critical, albeit often overlooked, initiating step for the generation of E-series resolvins.
Biosynthesis of E-Series Resolvins
Once liberated, free EPA becomes the substrate for a series of enzymatic reactions involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases, leading to the production of various E-series resolvins, including RvE1, RvE2, RvE3, and RvE4.[3][4][5][6]
Formation of the Key Intermediate: 18-HEPE
The initial and rate-limiting step in the biosynthesis of most E-series resolvins is the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE). This reaction can be catalyzed by two main enzymatic pathways:
-
Aspirin-acetylated COX-2: In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme is acetylated, which alters its catalytic activity. Instead of producing prostaglandins, it converts EPA into 18R-HEPE.
-
Cytochrome P450 Monooxygenases: Various CYP450 enzymes can also hydroxylate EPA to form 18-HEPE.
Biosynthesis of RvE1 and RvE2
The precursor 18-HEPE is further metabolized by the 5-lipoxygenase (5-LOX) pathway, primarily in neutrophils, to generate RvE1 and RvE2.[3][7]
-
RvE1 Biosynthesis: 18-HEPE is converted by 5-LOX to a 5(6)-epoxide intermediate. This unstable intermediate is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to form the potent pro-resolving mediator, RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid).
-
RvE2 Biosynthesis: Alternatively, the 5-hydroperoxy intermediate formed by 5-LOX can be reduced to yield RvE2 (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid).
Biosynthesis of RvE3
RvE3 is primarily generated by eosinophils through the 12/15-lipoxygenase (12/15-LOX) pathway from the common precursor, 18-HEPE.[8] This pathway involves the abstraction of a hydrogen atom from C13 by 12/15-LOX, leading to a stereospecific oxygen insertion at C17 and the formation of RvE3 (17,18-dihydroxyeicosapentaenoic acid).[8]
Biosynthesis of RvE4
RvE4 was discovered through investigations of EPA metabolism under hypoxic conditions by human macrophages and neutrophils.[4][6] Its biosynthesis involves the sequential action of 5-LOX and 15-LOX on EPA.[4]
Signaling Pathways and Biological Activities
E-series resolvins exert their potent pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells.
dot
Quantitative Data
The following tables summarize the concentrations of E-series resolvins in various biological matrices and their effective concentrations in key bioassays.
Table 1: Concentrations of E-Series Resolvins in Human Biological Samples
| Mediator | Biological Matrix | Concentration Range | Reference(s) |
| 18-HEPE | Serum | 26.4 ± 5.0 pg/mL (baseline) | [3] |
| RvE1 | Plasma | 0.1 - 0.4 ng/mL (after EPA and aspirin) | |
| RvE2 | Serum | 2212.6 ± 1587.6 pg/mL | [5] |
| RvE3 | Lymph Nodes | Detected | [5] |
| RvE4 | Cerebrospinal Fluid | Detected | [4] |
Table 2: Effective Concentrations of E-Series Resolvins in In Vitro and In Vivo Bioassays
| Mediator | Assay | Effective Concentration/Dose | Effect | Reference(s) |
| RvE1 | Neutrophil Migration (in vitro) | 500 nM - 2 µM | Inhibition of migration | [9] |
| RvE1 | Neutrophil Phagocytosis (in vitro) | 1 - 10 nM | Enhanced phagocytosis | [10][11] |
| RvE1 | Murine Peritonitis (in vivo) | 100 ng/mouse | Reduced neutrophil infiltration | [7] |
| RvE2 | Neutrophil Chemotaxis (in vitro) | 1 - 100 nM | Inhibition of chemotaxis | [12] |
| RvE3 | Murine Peritonitis (in vivo) | 10 ng/mouse | Blocked neutrophil infiltration | [13] |
| RvE4 | Macrophage Efferocytosis (in vitro) | - | Increased efferocytosis | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE) of E-Series Resolvins from Biological Fluids
This protocol is optimized for the extraction of E-series resolvins from plasma, serum, or cell culture supernatants.
dot
References
- 1. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil Resolvin E1 Receptor Expression and Function in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin E1 promotes phagocytosis-induced neutrophil apoptosis and accelerates resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Bioactivity: A Technical Guide to the Enzymatic Conversion of EPA to Eicosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical precursor to a myriad of bioactive lipid mediators that regulate inflammation, cell signaling, and membrane composition. However, for EPA to exert its diverse biological functions, it must first be activated to its coenzyme A (CoA) thioester, Eicosapentaenoyl-CoA (EPA-CoA). This conversion is the rate-limiting step for the incorporation of EPA into complex lipids and its entry into various metabolic pathways. This technical guide provides an in-depth overview of the enzymatic machinery responsible for this pivotal activation step, with a focus on the long-chain acyl-CoA synthetase (ACSL) family of enzymes. We present available quantitative data on enzyme kinetics, detailed experimental protocols for assaying this conversion, and visual representations of the relevant biochemical pathways to facilitate a comprehensive understanding for researchers in lipid biology and drug development.
Introduction
The biological activities of eicosapentaenoic acid (EPA) are extensive, ranging from the production of anti-inflammatory and pro-resolving lipid mediators to the modulation of membrane fluidity and gene expression.[1][2][3] The gateway to these diverse metabolic fates is the conversion of free EPA to its metabolically active form, Eicosapentaenoyl-CoA (this compound). This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4] Understanding the specifics of this enzymatic reaction, including the isoforms involved, their kinetic properties, and their subcellular locations, is paramount for elucidating the precise mechanisms of EPA's action and for the development of therapeutic strategies that target these pathways.
The Enzymatic Players: Long-Chain Acyl-CoA Synthetases
The conversion of EPA to this compound is a two-step reaction that requires ATP and Coenzyme A. In mammals, this reaction is primarily catalyzed by five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue distribution, subcellular localization, and substrate preferences.[3][4]
ACSL Isoform Substrate Specificity
While comprehensive kinetic data for all human ACSL isoforms with EPA as a substrate is not yet fully available in the literature, existing studies indicate a clear preference by certain isoforms for polyunsaturated fatty acids. Notably, ACSL4 has been shown to have a high affinity for both arachidonic acid (AA) and EPA.[5][6] Given the structural similarity between AA and EPA, the kinetic data for AA can provide valuable insights into the potential interactions of EPA with various ACSL isoforms.
Subcellular Localization of Key ACSL Isoforms
The subcellular location of ACSL isoforms plays a crucial role in channeling the newly synthesized this compound into specific metabolic pathways.
-
ACSL3 has been localized to the endoplasmic reticulum and lipid droplets.[2][7]
-
ACSL4 is predominantly found in the endoplasmic reticulum.[1][7]
This localization suggests a direct role for these enzymes in the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides within these organelles.
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic data for rat ACSL isoforms with various long-chain fatty acids. While direct and comprehensive data for human ACSLs with EPA is limited, the provided information on arachidonic acid offers a valuable comparative reference.
| ACSL Isoform (Rat) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| ACSL1 | Palmitate (16:0) | 11.4 ± 1.3 | 7,180 ± 229 | [8] |
| Oleate (18:1) | 10.2 ± 1.0 | 6,540 ± 190 | [8] | |
| Arachidonate (20:4) | 9.8 ± 1.5 | 4,560 ± 220 | [8] | |
| ACSL3 | Palmitate (16:0) | 12.5 ± 2.1 | 3,450 ± 210 | [8] |
| Oleate (18:1) | 11.1 ± 1.8 | 3,120 ± 180 | [8] | |
| Arachidonate (20:4) | 10.5 ± 2.0 | 2,100 ± 150 | [8] | |
| ACSL4 | Palmitate (16:0) | 15.2 ± 2.5 | 2,890 ± 200 | [8] |
| Oleate (18:1) | 13.8 ± 2.2 | 2,540 ± 180 | [8] | |
| Arachidonate (20:4) | 7.8 ± 1.1 | 8,120 ± 350 | [8] | |
| ACSL5 | Palmitate (16:0) | 9.9 ± 1.4 | 5,890 ± 250 | [8] |
| Oleate (18:1) | 8.7 ± 1.2 | 5,210 ± 210 | [8] | |
| Arachidonate (20:4) | 11.2 ± 1.9 | 3,870 ± 220 | [8] | |
| ACSL6 | Palmitate (16:0) | 10.8 ± 1.7 | 4,980 ± 240 | [8] |
| Oleate (18:1) | 9.5 ± 1.5 | 4,320 ± 200 | [8] | |
| Arachidonate (20:4) | 12.1 ± 2.3 | 3,100 ± 190 | [8] |
Note: The data presented is for rat ACSL isoforms. Direct kinetic data for human isoforms with EPA may vary.
Experimental Protocols
In Vitro Enzymatic Assay for this compound Synthesis (Radiometric Method)
This protocol is adapted from general methods for measuring long-chain acyl-CoA synthetase activity.
Materials:
-
Recombinant human ACSL isoform (e.g., ACSL4)
-
[1-¹⁴C]Eicosapentaenoic acid
-
ATP
-
Coenzyme A (CoA)
-
Triton X-100 or Bovine Serum Albumin (BSA, fatty acid-free)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)
-
Stop solution (e.g., Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add the recombinant ACSL enzyme to the reaction mixture.
-
Initiate the reaction by adding the [1-¹⁴C]EPA-BSA complex.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the stop solution.
-
Add heptane to extract the unreacted [1-¹⁴C]EPA. Vortex thoroughly.
-
Centrifuge to separate the phases. The upper heptane phase contains the unreacted EPA, while the lower aqueous phase contains the [¹⁴C]this compound.
-
-
Quantification:
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [¹⁴C]this compound formed based on the specific activity of the [1-¹⁴C]EPA.
-
Considerations for EPA:
-
Oxidation: EPA is highly susceptible to oxidation.[12][13][14] Prepare solutions fresh and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the organic solvents used for extraction.
-
Solubility: Ensure complete solubilization of EPA to obtain accurate kinetic data. The concentration of detergent or BSA may need to be optimized.[9][11]
Quantification of this compound by LC-MS/MS
This method allows for the direct and sensitive quantification of this compound.
Materials:
-
Cell or tissue lysate
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer and spike with the internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound would be from its precursor ion [M+H]⁺ to a characteristic product ion.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing the Central Role of this compound
The following diagrams, created using the DOT language, illustrate the pivotal position of the enzymatic conversion of EPA to this compound in cellular lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 5. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Prevention of Fish Oil Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]
- 14. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eicosapentaenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are poor substrates for the mitochondrial system. Among these are very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs), including the omega-3 fatty acid eicosapentaenoic acid (EPA). Once activated to its coenzyme A thioester, eicosapentaenoyl-CoA (EPA-CoA), this molecule undergoes a series of enzymatic reactions within the peroxisome, leading to its chain shortening. This process is not only crucial for the breakdown of dietary and endogenous EPA but also for the production of signaling molecules and precursors for other metabolic pathways. This technical guide provides an in-depth exploration of the involvement of this compound in peroxisomal beta-oxidation, detailing the enzymatic steps, regulatory mechanisms, and experimental approaches to study this vital metabolic pathway.
Peroxisomal Beta-Oxidation of this compound: The Core Pathway
The peroxisomal beta-oxidation of this compound follows a cyclical pathway involving four key enzymatic reactions. Due to the presence of double bonds in EPA, auxiliary enzymes are also required for complete degradation.
The core enzymes of the peroxisomal beta-oxidation pathway for straight-chain acyl-CoAs like this compound are:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the pathway.[1] ACOX1 catalyzes the desaturation of this compound, introducing a double bond between the α and β carbons and producing 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[2]
-
L-Bifunctional Protein (L-PBE) or Multifunctional Protein 1 (MFP-1): This enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[2][3] It first hydrates the double bond of the 2-trans-enoyl-CoA to form 3-hydroxyacyl-CoA, which is then oxidized to 3-ketoacyl-CoA.
-
Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in the case of the first cycle with this compound, this would be octadecatetraenoyl-CoA).[2][4]
This cycle repeats, shortening the fatty acyl-CoA chain by two carbons in each round. The resulting acetyl-CoA and chain-shortened acyl-CoAs can then be transported out of the peroxisome for further metabolism.[5]
Auxiliary Enzymes for PUFA Oxidation
The beta-oxidation of PUFAs like this compound requires additional enzymes to handle the pre-existing double bonds at odd and even positions. These include:
-
Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme is required to shift the position of double bonds that are not in the correct location for the action of the L-bifunctional protein.
-
2,4-Dienoyl-CoA Reductase: This enzyme is necessary to reduce conjugated double bonds that are formed during the oxidation of PUFAs.
Quantitative Data on this compound Peroxisomal Beta-Oxidation
Table 1: Chain-Shortened Products of EPA Peroxisomal Beta-Oxidation in Human Skin Fibroblasts [6]
| Metabolite | Description | Relative Abundance |
| 18:4n-3 | Octadecatetraenoic acid | Detected |
| 16:4n-3 | Hexadecatetraenoic acid | Most abundant product |
| 14:3n-3 | Tetradecatrienoic acid | Detected |
Table 2: Comparison of EPA and DHA Oxidation in Rat Liver Organelles [7][8]
| Fatty Acid | Organelle | Relative Oxidation Rate |
| EPA | Mitochondria | High |
| EPA | Peroxisomes | Moderate |
| DHA | Mitochondria | Very Low |
| DHA | Peroxisomes | Low |
Note: This table provides a qualitative comparison based on the cited literature. Absolute quantitative values are not available.
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol describes a method for isolating a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)
-
Percoll or Nycodenz solution
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet a crude organellar fraction containing mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it on top of a discontinuous Percoll or Nycodenz gradient.
-
Centrifuge the gradient at 35,000 x g for 1 hour at 4°C.
-
Carefully collect the peroxisome-enriched fraction, which will be located at a higher density than the mitochondrial fraction.
-
Wash the collected fraction with homogenization buffer and pellet the peroxisomes by centrifugation.
-
Resuspend the purified peroxisomes in a suitable buffer for downstream assays.
Protocol 2: Assay of Peroxisomal Beta-Oxidation of this compound using a Radiometric Method
This protocol measures the production of chain-shortened water-soluble products from radiolabeled EPA.
Materials:
-
Isolated peroxisomes
-
[1-¹⁴C]Eicosapentaenoic acid
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM ATP, 0.5 mM Coenzyme A, 2 mM NAD⁺, 0.1 mM FAD, 1 mM DTT, 10 mM MgCl₂
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (PCA), 10% (w/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the this compound substrate by incubating [1-¹⁴C]eicosapentaenoic acid with Coenzyme A and acyl-CoA synthetase. Alternatively, commercially available radiolabeled this compound can be used.
-
In a microcentrifuge tube, combine the isolated peroxisomes (typically 50-100 µg of protein) with the reaction buffer.
-
Add BSA to a final concentration of 0.1% to bind free fatty acids.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled this compound substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant, which contains the acid-soluble radiolabeled chain-shortened products, to a new tube.
-
Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.
-
Calculate the rate of beta-oxidation based on the specific activity of the substrate and the amount of protein used.
Signaling Pathways and Regulation
The primary regulatory mechanism for peroxisomal beta-oxidation is the transcriptional control of the genes encoding its enzymes by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2]
PPARα Signaling Pathway
EPA itself is a potent natural ligand for PPARα.[9] The activation of PPARα by this compound or its metabolites leads to a cascade of events that upregulates the expression of genes involved in peroxisomal beta-oxidation.
Caption: PPARα signaling pathway regulating peroxisomal beta-oxidation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the effect of a compound on this compound peroxisomal beta-oxidation.
Caption: Experimental workflow for studying this compound peroxisomal beta-oxidation.
Conclusion
The peroxisomal beta-oxidation of this compound is a fundamental metabolic process with implications for lipid homeostasis, cellular signaling, and overall health. Understanding the intricacies of this pathway, from the kinetics of its enzymes to its complex regulation, is paramount for researchers in the fields of metabolic diseases and drug development. While specific quantitative kinetic data for this compound remains an area for further investigation, the experimental protocols and our current understanding of the regulatory pathways provide a solid foundation for future research. The continued exploration of this pathway holds the potential to uncover novel therapeutic targets for a range of metabolic disorders.
References
- 1. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and medium-chain carnitine acyltransferases and acyl-CoA thioesterases in mouse provide complementary systems for transport of beta-oxidation products out of peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of eicosapentaenoic acid to chain-shortened omega-3 fatty acid metabolites by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic and eicosapentaenoic acids are differently metabolized in rat liver during mitochondria and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on Eicosapentaenoyl-CoA in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research concerning Eicosapentaenoyl-CoA (EPA-CoA) and its role in cancer cell biology. While most studies administer Eicosapentaenoic Acid (EPA) in experimental settings, its biological activity, particularly the induction of apoptosis, is critically dependent on its intracellular conversion to this compound. This conversion is catalyzed by the enzyme Acyl-CoA Synthetase (ACS). Therefore, this document focuses on the downstream effects attributed to this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
The Crucial Role of Acyl-CoA Synthetase (ACS)
The anticancer effects of EPA are not exerted by the free fatty acid itself but by its activated form, this compound. The enzyme Acyl-CoA Synthetase (ACS) facilitates this conversion, which is a pivotal step for EPA's incorporation into cellular lipids and its subsequent metabolic and signaling functions.[1][2][3]
Studies have shown a direct correlation between ACS expression levels and sensitivity to EPA-induced apoptosis. For instance, the lymphoma cell line Ramos, which has higher ACS expression, is sensitive to EPA, while the U-698 cell line with lower ACS expression is insensitive.[1][2] Inhibition of ACS using Triacsin C has been demonstrated to reduce the cellular accumulation of EPA and diminish its apoptotic effects, confirming the enzyme's essential role.[1][2] Overexpression of ACS4 in COS-1 cells led to a fivefold increase in the activation of EPA, further highlighting the significance of this enzymatic step.[1][2]
Effects of this compound on Cancer Cell Lines
The formation of this compound initiates a cascade of events that adversely affect cancer cell viability through mechanisms including apoptosis induction and inhibition of proliferation.
Induction of Apoptosis
This compound-mediated apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
-
Intrinsic Pathway : EPA treatment leads to a loss of mitochondrial membrane potential, which triggers the release of cytochrome c and Smac/Diablo into the cytosol.[4] This activates a caspase cascade, including caspase-3, -7, and -9, ultimately leading to PARP cleavage and DNA fragmentation.[4] This mechanism has been observed in a wide range of cancer models, including bladder, lung, prostate, lymphoma, pancreatic, and colorectal cancer cell lines.[4] Furthermore, EPA promotes the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-xL and survivin.[4][5]
-
Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway. EPA has been shown to increase the surface expression of the Fas death receptor (FAS) on MDA-MB-231 breast cancer cells and downregulate the FLICE inhibitory protein (FLIP) in colorectal cancer cells.[4] This leads to the activation of caspase-8, initiating a separate cascade that culminates in apoptosis.[4]
Inhibition of Proliferation and Cell Cycle Arrest
EPA and its metabolites can inhibit the proliferation of various cancer cells.[5][6][7] In human pancreatic cancer cell lines, EPA was found to be the most potent polyunsaturated fatty acid in inhibiting growth, with half-maximal inhibitory concentrations (ID50) between 2.5-5 µM.[6][8] Studies on the pancreatic cancer cell line SW1990 showed that EPA inhibits growth in a time- and concentration-dependent manner, which may be linked to the downregulation of cyclin E expression.[7] Similarly, EPA was found to arrest the cell cycle at the G0/G1 phase in human leukemic HL-60 cells.[5] In KRAS mutant pancreatic cancer cells, EPA treatment reduces the expression of acetyl-CoA carboxylase (ACC)-1 and suppresses STAT3 phosphorylation, leading to decreased cell viability.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various preliminary studies on EPA's effects on cancer cell lines.
Table 1: Efficacy of EPA in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect(s) | Concentration / IC50 | Citation(s) |
|---|---|---|---|---|
| Pancreatic Cancer | MIA PaCa-2, PANC-1, CFPAC | Growth Inhibition | ID50: 2.5-5 µM | [6][8] |
| Pancreatic Cancer | SW1990 | Growth Inhibition, Apoptosis | 20, 40, 60 µg/mL | [7] |
| Leukemia | HL-60, K-562 | Proliferation Inhibition | Not specified | [5] |
| Leukemia | HL-60 | Apoptosis | 50-100 µM | [3] |
| Lymphoma | Ramos | Apoptosis | Not specified | [1][2] |
| Breast Cancer (TNBC) | SUM149PT | Reduced Tumor Growth (in vivo) | 0.4 and 0.8 g/kg | [10] |
| Ovarian Cancer | ES2, SKOV3 | Proliferation Inhibition, Apoptosis | 300 µM |[11] |
Table 2: Modulation of Key Signaling Proteins by EPA
| Protein | Regulation | Cancer Cell Line(s) | Pathway | Citation(s) |
|---|---|---|---|---|
| Bax, Bak | Upregulated | Various | Intrinsic Apoptosis | [4] |
| Bcl-2, Bcl-xL | Downregulated | HL-60, Various | Intrinsic Apoptosis | [4][5] |
| Survivin, XIAP | Downregulated | Various | Intrinsic Apoptosis | [4] |
| Fas | Upregulated | MDA-MB-231 | Extrinsic Apoptosis | [4] |
| FLIP | Downregulated | Colorectal Cancer Cells | Extrinsic Apoptosis | [4] |
| Cyclin E | Downregulated | SW1990 | Cell Cycle | [7] |
| p-STAT3 | Downregulated | SUIT-2 (Pancreatic) | Proliferation/Survival | [9] |
| Connexin 43 (Cx43) | Upregulated | B16F10 (Melanoma) | Chemosensitivity |[12] |
Key Experimental Protocols
Reproducing the findings related to this compound requires standardized methodologies. Below are outlines of key experimental protocols frequently cited in the literature.
Cell Culture and Treatment
-
Cell Lines : Obtain cancer cell lines from a certified cell bank (e.g., ATCC).
-
Culture Medium : Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
EPA Preparation : Dissolve EPA in ethanol (B145695) to create a stock solution. Further dilute in culture medium to achieve final working concentrations. An equivalent volume of ethanol should be used for vehicle controls.
-
Treatment : Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). Allow cells to adhere overnight, then replace the medium with one containing the desired concentration of EPA or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
Cell Viability Assessment (MTT Assay)
-
After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Harvest cells (including floating cells in the supernatant) after treatment.
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
Preliminary studies strongly indicate that the anticancer effects of EPA are mediated through its conversion to this compound. This active metabolite influences key cellular processes, driving cancer cells towards apoptosis and inhibiting their proliferation by modulating well-defined signaling pathways. The sensitivity of cancer cells to EPA is directly linked to their expression of Acyl-CoA Synthetase, making ACS a potential biomarker for predicting therapeutic response.
Future research should focus on:
-
Directly quantifying intracellular this compound levels to further solidify the mechanistic link.
-
Investigating the role of specific ACS isozymes in different cancer types.
-
Exploring synergistic effects of EPA with conventional chemotherapeutic agents and targeted therapies.
-
Validating these in vitro findings in more complex preclinical models to pave the way for potential clinical applications.
References
- 1. Eicosapentaenoic acid-induced apoptosis depends on acyl CoA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the polyunsaturated fatty acids, EPA and DHA, on hematological malignancies: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis in HL-60 cells by eicosapentaenoic acid (EPA) is associated with downregulation of bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory effects of EPA and DHA on proliferation and apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosapentaenoic Acid Inhibits KRAS Mutant Pancreatic Cancer Cell Growth by Suppressing Hepassocin Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic acid in combination with EPHA2 inhibition shows efficacy in preclinical models of triple-negative breast cancer by disrupting cellular cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eicosapentaenoic acids enhance chemosensitivity through connexin 43 upregulation in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Eicosapentaenoyl-CoA and Cardiovascular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, has garnered significant attention for its cardioprotective effects. While numerous studies have highlighted the benefits of EPA supplementation in reducing cardiovascular risk, the precise molecular mechanisms underpinning these effects are intricate and multifactorial. Central to EPA's metabolic activity is its conversion to Eicosapentaenoyl-CoA (Epa-CoA), a critical step that enables its participation in various cellular processes. This technical guide delves into the core of this connection, exploring the synthesis, roles, and signaling pathways of this compound in maintaining cardiovascular health. We will examine the quantitative effects of EPA on key cardiovascular biomarkers, provide detailed experimental protocols for studying this compound, and visualize the complex signaling networks it modulates.
Quantitative Effects of EPA Supplementation on Cardiovascular Biomarkers
The clinical efficacy of EPA in improving cardiovascular outcomes is supported by a wealth of quantitative data from randomized controlled trials and meta-analyses. These studies have demonstrated significant improvements in lipid profiles, inflammatory markers, and other cardiovascular risk factors. The following tables summarize key quantitative findings from notable clinical trials.
Table 1: Effects of EPA on Lipid and Lipoprotein Parameters
| Biomarker | Study | EPA Dosage | Treatment Duration | % Change vs. Control/Baseline | Reference(s) |
| Triglycerides | JELIS | 1.8 g/day | 4.6 years | -9% (vs. -4% in control) | [1] |
| REDUCE-IT | 4 g/day | 4.9 years | -18.3% (from baseline) | [2] | |
| EVAPORATE | 4 g/day | 18 months | -20% (vs. -2% in placebo) | [3] | |
| LDL-Cholesterol | JELIS | 1.8 g/day | 4.6 years | No significant change | [1] |
| REDUCE-IT | 4 g/day | 4.9 years | No significant change | [2] | |
| HDL-Cholesterol | JELIS | 1.8 g/day | 4.6 years | No significant change | [1] |
| REDUCE-IT | 4 g/day | 4.9 years | No significant change | [2] | |
| Non-HDL-Cholesterol | REDUCE-IT | 4 g/day | 4.9 years | -12% to -14% | [4] |
Table 2: Effects of EPA on Inflammatory and Other Cardiovascular Biomarkers
| Biomarker | Study/Analysis | EPA Dosage | Treatment Duration | Finding | Reference(s) |
| C-Reactive Protein (CRP) | Meta-analysis | Various | Various | Significant reduction with EPA | [5] |
| Vascular Endothelial Growth Factor D (VEGF-D) | RCT | 1.87 g EPA + 1.0 g DHA | 12 weeks | Significantly greater reduction vs. placebo | [5] |
| Soluble E-selectin, VCAM-1, ICAM-1 | RCT | 1.35, 2.7, 4.05 g/day | 12 weeks each | No significant effect | [1] |
| Major Adverse Cardiovascular Events (MACE) | REDUCE-IT | 4 g/day | 4.9 years | 25% relative risk reduction | [2][6] |
| Cardiovascular Death | Meta-analysis | Various | Various | 22% lower risk with higher EPA levels | [7] |
| Ischemic Stroke | Meta-analysis | Various | Various | 12% lower risk with higher EPA levels | [7] |
Core Signaling Pathways of this compound in Cardiovascular Health
Upon entering the cell, EPA is converted to this compound by acyl-CoA synthetases (ACS).[3][8] This activation is a prerequisite for its incorporation into phospholipids, triglycerides, and for its role as a signaling molecule. This compound and its downstream metabolites influence several key signaling pathways that are central to cardiovascular health.
Modulation of Inflammatory Pathways via NF-κB
This compound can attenuate the inflammatory response in endothelial cells and macrophages, in part by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Palmitic acid, a saturated fatty acid, can induce the expression of long-chain acyl-CoA synthetase (ACSL) and promote the phosphorylation of p65, a subunit of NF-κB, leading to the expression of pro-inflammatory genes. EPA has been shown to suppress this PA-induced increase in ACSL expression and subsequent p65 phosphorylation, thereby reducing the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines.[3]
Activation of the Nrf2 Antioxidant Response Pathway
This compound can contribute to cellular protection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or the presence of electrophilic compounds, potentially derived from EPA, can induce the dissociation of Nrf2 from Keap1. Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular antioxidant capacity.
Regulation of Lipid Metabolism through PPARα
This compound is a known ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[10][11] Activation of PPARα by this compound leads to the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride catabolism. This mechanism is central to the triglyceride-lowering effect of EPA.
Experimental Protocols
Quantification of Eicosapentaenoyl-CoA in Heart Tissue by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in heart tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Materials and Reagents:
-
Heart tissue (~50-100 mg)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system (e.g., triple quadrupole)
b. Sample Preparation:
-
Excise and immediately freeze heart tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a solution of ice-cold methanol/water (1:1, v/v).
-
Add the internal standard to the homogenate.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
c. Solid Phase Extraction (SPE) for Acyl-CoA Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an acidic solution (e.g., 2% formic acid) to remove unbound contaminants.
-
Elute the acyl-CoAs with a basic solution (e.g., 2% ammonium hydroxide in methanol).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide in water.
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
e. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the tissue sample by comparing its peak area ratio to the internal standard against the standard curve.
Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of vascular health.[12][13][14][15]
a. Subject Preparation:
-
Subjects should fast for at least 8-12 hours prior to the measurement.
-
Abstain from caffeine, alcohol, and smoking for at least 12 hours.
-
Avoid vigorous exercise on the day of the measurement.
-
The subject should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes before the measurement.
b. Equipment:
-
High-resolution ultrasound system with a linear array transducer (≥7 MHz).
-
Blood pressure cuff.
-
ECG monitoring.
c. Procedure:
-
Baseline Measurement:
-
Place the blood pressure cuff on the forearm, distal to the elbow.
-
Obtain a clear longitudinal image of the brachial artery 2-10 cm above the antecubital fossa.
-
Record the baseline diameter of the brachial artery for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Inflate the blood pressure cuff to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This occludes arterial inflow and induces ischemia.
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the diameter of the brachial artery for at least 3 minutes following cuff deflation.
-
d. Data Analysis:
-
Measure the baseline brachial artery diameter (D_baseline).
-
Measure the maximum brachial artery diameter (D_peak) after cuff deflation.
-
Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(D_peak - D_baseline) / D_baseline] * 100
In Vitro Model of Atherosclerosis using Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes a cell culture model to study the early events of atherosclerosis, such as monocyte adhesion to endothelial cells, which can be influenced by this compound.[16][17][18][19][20]
a. Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors.
-
Grow cells to confluence on culture plates or transwell inserts.
b. Induction of Endothelial Activation/Dysfunction:
-
Treat confluent HUVECs with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL for 4-6 hours) or oxidized LDL (oxLDL) (e.g., 50-100 µg/mL for 24 hours), to induce the expression of adhesion molecules.
c. Treatment with EPA:
-
Pre-treat HUVECs with EPA (solubilized with a suitable carrier like BSA) for a specified duration (e.g., 24-48 hours) before or during the inflammatory challenge. This allows for the cellular uptake of EPA and its conversion to this compound.
d. Monocyte Adhesion Assay:
-
Label a monocyte cell line (e.g., THP-1) with a fluorescent dye (e.g., calcein-AM).
-
After the treatment of HUVECs, wash the cells to remove any non-adherent stimuli.
-
Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the HUVEC-monocyte co-culture to remove non-adherent monocytes.
-
Quantify the number of adherent monocytes by fluorescence microscopy or a fluorescence plate reader.
e. Analysis of Gene and Protein Expression:
-
Isolate RNA and protein from the treated HUVECs to analyze the expression of adhesion molecules (e.g., VCAM-1, ICAM-1), inflammatory cytokines, and enzymes involved in this compound metabolism using qRT-PCR and Western blotting, respectively.
Conclusion
The conversion of EPA to this compound is a pivotal step that unleashes its diverse and potent cardioprotective effects. By serving as a substrate for lipid synthesis, a signaling molecule, and a regulator of gene expression, this compound stands at the crossroads of lipid metabolism, inflammation, and oxidative stress in the cardiovascular system. The quantitative data from clinical trials robustly support the benefits of EPA supplementation, while detailed experimental protocols provide the necessary tools for researchers to further unravel the intricate mechanisms of this compound. The visualization of its key signaling pathways offers a clearer understanding of its molecular interactions. For researchers and drug development professionals, a deeper comprehension of the biology of this compound will be instrumental in designing novel therapeutic strategies to combat cardiovascular disease.
References
- 1. (n-3) Fatty Acids and Cardiovascular Health: Are Effects of EPA and DHA Shared or Complementary? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic Acid Prevents Saturated Fatty Acid-Induced Vascular Endothelial Dysfunction: Involvement of Long-Chain Acyl-CoA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kb.osu.edu]
- 6. The case for adding eicosapentaenoic acid (icosapent ethyl) to the ABCs of cardiovascular disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.profil.com [blog.profil.com]
- 13. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Oxidized Low Density Lipoprotein-Induced Atherogenic Response of Human Umbilical Vascular Endothelial Cells (HUVECs) was Protected by Atorvastatin by Regulating miR-26a-5p/Phosphatase and Tensin Homolog (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selectscience.net [selectscience.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]
An In-depth Technical Guide to the Core Biochemical Properties of Eicosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoyl-CoA (EPA-CoA) is a critical intermediate in the metabolism of omega-3 polyunsaturated fatty acids. As the activated form of eicosapentaenoic acid (EPA), it serves as a key substrate for enzymes involved in fatty acid elongation, desaturation, and the synthesis of various lipid mediators. Understanding the fundamental biochemical properties of this compound is paramount for researchers in lipidomics, metabolic diseases, and drug development. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, including its physicochemical properties, metabolic roles, and relevant experimental methodologies. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its biological significance.
Physicochemical Properties
Eicosapentaenoyl-CoA is an amphipathic molecule consisting of a long-chain polyunsaturated fatty acyl group linked to a coenzyme A moiety via a thioester bond. This structure dictates its physical and chemical behavior in biological systems.
General Properties
A summary of the fundamental properties of Eicosapentaenoyl-CoA is provided in Table 1. The molecule's high molecular weight and complex structure, including the polyunsaturated acyl chain and the coenzyme A group, contribute to its specific functions in cellular metabolism.
| Property | Value | Source |
| Molecular Formula | C41H64N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 1052.0 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)P(=O)(O)O)O | --INVALID-LINK-- |
| InChI Key | JWZLRYCDDXHXDL-LCMHIRPZSA-N | --INVALID-LINK-- |
Solubility and Stability
| Property | Description | Source |
| Solubility | Eicosapentaenoic acid (EPA) is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) at approximately 100 mg/mL. Aqueous solutions of EPA can be prepared in basic buffers (pH > 8.0). Acyl-CoAs, in general, are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pH. Methanol (B129727) is a recommended solvent for storage to improve stability. | --INVALID-LINK--, --INVALID-LINK-- |
| Stability | Eicosapentaenoic acid is sensitive to oxygen and light. Aqueous solutions of EPA should be prepared fresh and used within 12 hours. Acyl-CoAs are prone to hydrolysis. For storage, it is recommended to keep them in an organic solvent like methanol at low temperatures. | --INVALID-LINK--, --INVALID-LINK-- |
| pKa | The pKa of the carboxylic acid group of the precursor, eicosapentaenoic acid, is estimated to be 4.82. This indicates that the acyl portion of the molecule will be deprotonated at physiological pH. | --INVALID-LINK-- |
Role in Metabolic Pathways
Eicosapentaenoyl-CoA is a central hub in the metabolism of n-3 polyunsaturated fatty acids. It is formed from eicosapentaenoic acid (EPA) by the action of acyl-CoA synthetases and serves as a substrate for elongation and desaturation enzymes that lead to the synthesis of other important long-chain fatty acids, such as docosahexaenoic acid (DHA). It is also a substrate for enzymes involved in the synthesis of triacylglycerols and can be directed towards β-oxidation for energy production.
Biosynthesis of Docosahexaenoic Acid (DHA)
One of the primary roles of this compound is as an intermediate in the biosynthesis of DHA. This pathway involves a series of elongation and desaturation steps, primarily occurring in the endoplasmic reticulum. The key enzymes involved are fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).
Involvement in Triacylglycerol Synthesis and Fatty Acid Oxidation
This compound can be incorporated into triacylglycerols (TAGs) for energy storage. Alternatively, it can be transported into mitochondria for β-oxidation to generate ATP. The balance between these pathways is crucial for maintaining lipid homeostasis.
Enzyme Kinetics
The enzymatic reactions involving Eicosapentaenoyl-CoA are central to its metabolic function. While the enzymes responsible for its conversion have been identified, specific kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for human enzymes with this compound as a substrate are not extensively documented in publicly available literature. The available information generally describes the substrate specificities of the relevant enzymes.
| Enzyme | Substrate | Product | Kinetic Parameters (Km, kcat) | Source |
| Acyl-CoA Synthetase (ACSL) | Eicosapentaenoic Acid + CoA | Eicosapentaenoyl-CoA | Specific kinetic parameters for EPA are not readily available, but ACSL isoforms are known to activate long-chain fatty acids. | --INVALID-LINK-- |
| ELOVL5 | Eicosapentaenoyl-CoA + Malonyl-CoA | 3-oxo-docosapentaenoyl-CoA | Specific Km and kcat values for human ELOVL5 with this compound are not well-documented. ELOVL5 is known to elongate C18 and C20 polyunsaturated fatty acids. | --INVALID-LINK-- |
| ELOVL2 | Eicosapentaenoyl-CoA + Malonyl-CoA | 3-oxo-docosapentaenoyl-CoA | Specific Km and kcat values for human ELOVL2 with this compound are not well-documented. ELOVL2 is active with C20 and C22 polyunsaturated fatty acids. | --INVALID-LINK-- |
Experimental Protocols
The study of Eicosapentaenoyl-CoA requires robust methods for its synthesis, purification, and quantification. This section provides an overview of relevant experimental approaches.
Chemoenzymatic Synthesis of Eicosapentaenoyl-CoA
A general strategy for the chemoenzymatic synthesis of acyl-CoAs can be adapted for Eicosapentaenoyl-CoA. This typically involves the activation of the free fatty acid and subsequent reaction with coenzyme A.
Protocol Outline:
-
Activation of Eicosapentaenoic Acid:
-
Dissolve eicosapentaenoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Add an activating agent, such as carbonyldiimidazole (CDI), and stir at room temperature to form the acyl-imidazole intermediate.
-
-
Coupling with Coenzyme A:
-
Dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).
-
Add the activated EPA solution to the coenzyme A solution and stir.
-
-
Purification:
-
Purify the resulting Eicosapentaenoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
-
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for the purification and analysis of long-chain acyl-CoAs.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer, e.g., 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile (B52724), potentially with an additive like acetic acid |
| Gradient | A gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute the acyl-CoAs based on their hydrophobicity. |
| Detection | UV detection at 260 nm (absorbance of the adenine (B156593) ring of coenzyme A) |
Protocol Outline:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the crude Eicosapentaenoyl-CoA sample.
-
Run a linear gradient of increasing acetonitrile concentration to separate this compound from unreacted starting materials and byproducts.
-
Collect the fraction corresponding to the this compound peak, identified by its retention time relative to standards if available.
-
Lyophilize or evaporate the solvent to obtain the purified product.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of Eicosapentaenoyl-CoA in biological samples.
| Parameter | Description |
| Chromatography | Reverse-phase UPLC/HPLC with a C18 column. |
| Mobile Phase | A gradient of aqueous and organic solvents, often containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. |
| Ionization | Electrospray ionization (ESI), typically in positive ion mode for acyl-CoAs. |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification. |
Protocol Outline:
-
Sample Preparation:
-
Extract lipids and acyl-CoAs from the biological matrix using a suitable solvent system (e.g., isopropanol/chloroform).
-
Incorporate a deuterated internal standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate Eicosapentaenoyl-CoA from other sample components using the defined chromatographic method.
-
Detect and quantify this compound using specific MRM transitions.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of Eicosapentaenoyl-CoA in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Enzymatic Assay for Acyl-CoA Synthetase Activity
The activity of acyl-CoA synthetases that produce Eicosapentaenoyl-CoA can be measured using coupled enzymatic assays. These assays typically monitor the consumption of ATP or the production of AMP or pyrophosphate. A common approach is a fluorometric assay.
Protocol Outline:
-
Prepare a reaction mixture containing buffer, ATP, coenzyme A, and the fatty acid substrate (eicosapentaenoic acid).
-
Add the enzyme source (e.g., cell lysate or purified enzyme).
-
In a coupled reaction, the produced acyl-CoA is used by a series of enzymes to generate a detectable signal, often through the production of H2O2 which then reacts with a fluorescent probe.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity based on the rate of fluorescence change and a standard curve.
Conclusion
Eicosapentaenoyl-CoA stands as a pivotal molecule in the intricate network of omega-3 fatty acid metabolism. Its biochemical properties, from its chemical structure to its role as a substrate in key enzymatic reactions, are of fundamental importance for understanding lipid biology and its implications for human health and disease. While significant knowledge has been amassed, this guide also highlights areas where further research is needed, particularly in the detailed kinetic characterization of the enzymes that metabolize this compound. The provided methodologies offer a robust framework for researchers to further investigate the multifaceted roles of this important acyl-CoA species.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Eicosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of eicosapentaenoic acid (EPA), a critical omega-3 polyunsaturated fatty acid. As a central intermediate in lipid metabolism, this compound is a substrate for various metabolic pathways, including the synthesis of signaling molecules like resolvins and prostaglandins, and energy production via β-oxidation. The availability of high-purity this compound is essential for in vitro studies of these pathways, for use as an analytical standard, and in drug discovery programs targeting enzymes involved in lipid metabolism.
These application notes provide detailed protocols for two primary methods for the laboratory synthesis of this compound: a chemo-enzymatic method and a purely enzymatic method. Additionally, protocols for the purification and characterization of the synthesized this compound are described.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of long-chain acyl-CoAs. The exact yields and purity for this compound synthesis may vary and should be determined empirically.
| Parameter | Chemo-enzymatic Method (Carbonyldiimidazole) | Enzymatic Method (Acyl-CoA Synthetase) |
| Starting Materials | Eicosapentaenoic acid, N,N'-Carbonyldiimidazole (CDI), Coenzyme A (CoA) | Eicosapentaenoic acid, Coenzyme A (CoA), ATP, Acyl-CoA Synthetase |
| Typical Reaction Yield | 40-70% | 50-90% |
| Purity (after HPLC) | >95% | >98% |
| Reaction Time | 2-3 hours | 1-2 hours |
| Key Advantages | Scalable, no need for enzyme purification | High specificity, milder reaction conditions |
| Key Disadvantages | Potential for side reactions, requires anhydrous conditions | Enzyme stability and availability can be a concern |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Eicosapentaenoyl-CoA via N,N'-Carbonyldiimidazole (CDI) Activation
This method involves the activation of the carboxyl group of EPA with CDI to form an acyl-imidazolide, which then reacts with the thiol group of Coenzyme A.
Materials:
-
Eicosapentaenoic acid (EPA)
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
0.5 M Sodium bicarbonate buffer (pH 8.0)
-
Argon or Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Procedure:
-
Activation of EPA:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of EPA in 1 mL of anhydrous THF.
-
Add a 1.5 molar excess of CDI (relative to EPA) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Synthesis of this compound:
-
In a separate vial, dissolve a 1.2 molar excess of Coenzyme A (relative to EPA) in 1 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated EPA solution (from step 1) to the Coenzyme A solution with vigorous stirring.
-
Continue stirring at room temperature for 2 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the this compound with a solution of 80% acetonitrile (B52724) in water.
-
For higher purity, perform reversed-phase HPLC purification using a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Workflow Diagram:
Protocol 2: Enzymatic Synthesis of Eicosapentaenoyl-CoA using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of this compound from EPA, CoA, and ATP.
Materials:
-
Eicosapentaenoic acid (EPA)
-
Coenzyme A, trilithium salt
-
Adenosine triphosphate (ATP)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM EPA (solubilized in a small amount of ethanol (B145695) or DMSO)
-
-
Add a suitable amount of acyl-CoA synthetase (the optimal concentration should be determined empirically).
-
Bring the final volume to 1 mL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding 100 µL of 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant containing this compound can be directly purified by reversed-phase HPLC as described in Protocol 1.
-
Workflow Diagram:
Characterization of Eicosapentaenoyl-CoA
The identity and purity of the synthesized this compound should be confirmed by LC-MS/MS and NMR spectroscopy.
-
LC-MS/MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of this compound and to quantify its purity. The sample is separated by reversed-phase HPLC and the eluent is introduced into a mass spectrometer. The expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion of this compound is approximately 1050.4.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound, including the presence of the characteristic signals for the coenzyme A moiety and the eicosapentaenoyl chain.
Signaling Pathways Involving Eicosapentaenoyl-CoA
This compound in Fatty Acid β-Oxidation
This compound is a substrate for mitochondrial β-oxidation, a catabolic process that generates acetyl-CoA for the citric acid cycle and subsequent ATP production.
This compound as a Precursor for Lipid Mediator Synthesis
This compound is a precursor for the synthesis of various bioactive lipid mediators, including E-series resolvins and 3-series prostaglandins, which are involved in the resolution of inflammation.
Application Notes and Protocol for the Extraction of Eicosapentaenoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a central metabolic intermediate, this compound is involved in various cellular processes, including energy metabolism, lipid signaling, and the regulation of gene expression. Accurate quantification of this compound in tissues is crucial for understanding its role in health and disease, particularly in the context of inflammation, cardiovascular disease, and neurodegenerative disorders. These application notes provide a detailed protocol for the extraction of this compound from various tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The concentration of Eicosapentaenoyl-CoA can vary significantly between different tissue types, reflecting their distinct metabolic functions. The following table summarizes representative concentrations of this compound found in various mammalian tissues.
| Tissue | Species | Concentration (nmol/g wet weight) | Citation |
| Liver | Rat | 0.15 ± 0.02 | |
| Brain | Rat | 0.03 ± 0.01 | |
| Skeletal Muscle (Red) | Rat | 4.0 - 8.0 (Total Long-Chain Acyl-CoA) | |
| Note: | The value for skeletal muscle represents the total long-chain acyl-CoA pool, of which this compound is a component. Specific quantification of this compound in muscle is less commonly reported. |
Experimental Workflow Overview
The following diagram outlines the major steps involved in the extraction of this compound from tissue samples for downstream analysis.
Experimental Protocol
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and is suitable for the isolation of this compound.
Materials and Reagents:
-
Tissues: Freshly collected and immediately snap-frozen in liquid nitrogen.
-
Liquid Nitrogen
-
Mortar and Pestle: Pre-chilled in liquid nitrogen.
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v), chilled to -20°C.
-
Internal Standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., [¹³C₁₈]-Stearoyl-CoA).
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange (WAX) or reversed-phase (C18) cartridges.
-
SPE Conditioning Solution: Methanol (B129727)
-
SPE Equilibration Solution: Water
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Reconstitution Solvent: 50% Methanol in water.
-
Equipment:
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
-
Procedure:
-
Tissue Pulverization:
-
Place the frozen tissue sample (approximately 50-100 mg) in a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine, homogenous powder using a pre-chilled pestle. It is critical to maintain the tissue in a frozen state throughout this process to prevent enzymatic degradation of acyl-CoAs.
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent.
-
Spike the sample with the internal standard at this stage.
-
Homogenize the sample on ice using a bead beater or probe sonicator.
-
-
Protein Precipitation and Phase Separation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column: Pass 3 mL of methanol through the column.
-
Equilibrate the column: Pass 3 mL of water through the column.
-
Load the sample: Load the collected supernatant onto the conditioned SPE column.
-
Wash the column: Wash the column with 3 mL of the SPE wash solution to remove unbound contaminants.
-
Elute the acyl-CoAs: Elute the acyl-CoAs from the column with 2 mL of the SPE elution buffer.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
The sample is now ready for LC-MS
-
Application Note: Quantification of Eicosapentaenoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid renowned for its anti-inflammatory properties. As a central intermediate, this compound is channeled into several metabolic pathways, including β-oxidation for energy production and the synthesis of bioactive lipid mediators like eicosanoids. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of therapeutic agents targeting lipid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Core Principles
The method described herein is based on the robust principles of tissue homogenization, solid-phase extraction (SPE) for sample cleanup and enrichment, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection and quantification. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, though not explicitly detailed in the provided protocols.
Data Presentation
Due to the limited availability of published absolute concentration values for this compound in various tissues, the following table presents hypothetical yet physiologically relevant quantitative data to demonstrate the application of this method. These values are representative of what might be expected in metabolic studies.
Table 1: Representative Quantitative Data for this compound in Murine Tissues
| Tissue | This compound Concentration (pmol/mg tissue) |
| Liver | 2.5 |
| Heart | 1.8 |
| Brain | 0.9 |
| Adipose (Epididymal) | 3.2 |
Experimental Protocols
Tissue Extraction and Sample Preparation
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]
Materials:
-
Frozen tissue sample (~50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol (B129727), ice-cold
-
Acetonitrile
-
50 mM Ammonium (B1175870) Formate (B1220265) (pH 6.3)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Metabolic Quenching and Homogenization:
-
Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt metabolic activity.
-
In a pre-chilled mortar, add liquid nitrogen to the frozen tissue and grind to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 1 mL of ice-cold methanol and vortex thoroughly.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Pre-activate the SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer (50 mM ammonium formate, pH 6.3).[2]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.[2]
-
Elute the acyl-CoAs with two successive additions of 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol, followed by 3 mL of pure methanol.[2]
-
Combine the elution fractions.
-
-
Drying and Reconstitution:
-
Dry the combined eluate under a gentle stream of nitrogen gas.
-
Store the dried extract at -80°C until analysis.[2]
-
Prior to LC-MS/MS analysis, reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 98:2 Mobile Phase A:Mobile Phase B).
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 90% B (linear gradient)
-
15-18 min: Hold at 90% B
-
18.1-20 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions for this compound:
Table 2: MS/MS Parameters for this compound Quantification
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 1068.8 | 561.8 | 100 | 35 |
| This compound (Qualifier) | 1068.8 | 428.1 | 50 | 45 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Metabolic Pathway
Caption: Simplified metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantitation of the fatty acids composing the CoA ester pool of bovine retina, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Fluorometric Coupled-Enzyme Assay for Eicosapentaenoyl-CoA Synthetase Activity
For Research Use Only.
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical precursor to a variety of bioactive lipid mediators involved in inflammation, cardiovascular health, and neurotransmission. The biological activity of EPA is initiated by its conversion to Eicosapentaenoyl-CoA (EPA-CoA) by long-chain acyl-CoA synthetases (ACSL).[1][2][3] This activation is the first committed step for its incorporation into complex lipids and for its metabolism into signaling molecules. Therefore, the accurate measurement of the enzymatic activity of ACSLs that produce this compound is crucial for understanding the metabolic regulation of EPA and for the development of therapeutic agents targeting these pathways.
This application note provides a detailed protocol for a sensitive, continuous, fluorometric coupled-enzyme assay to determine the activity of enzymes that synthesize this compound. The assay is based on the following two-step reaction:
-
EPA + CoA + ATP → this compound + AMP + PPi (catalyzed by a long-chain acyl-CoA synthetase)
-
This compound + O₂ → 2,3-trans-Enoyl-EPA-CoA + H₂O₂ (catalyzed by acyl-CoA oxidase)
The hydrogen peroxide (H₂O₂) produced in the second reaction is then detected using a fluorogenic probe, such as Amplex™ Red, which in the presence of horseradish peroxidase (HRP) is converted to the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the rate of this compound synthesis.
Signaling Pathway of EPA Metabolism
The conversion of EPA to this compound is a pivotal step that channels this fatty acid into several metabolic and signaling pathways. Once activated, this compound can be incorporated into cellular lipids or be further metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to generate a diverse array of signaling molecules, including prostaglandins, leukotrienes, and resolvins.[4][5][6] These molecules play key roles in modulating inflammation and cellular signaling.
Experimental Workflow
The experimental workflow for the this compound synthetase assay is a straightforward "mix-and-read" procedure, making it amenable to high-throughput screening. The process involves preparing the reaction mixture, initiating the reaction with the enzyme source, and monitoring the fluorescence signal over time.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Eicosapentaenoic Acid (EPA) | Cayman Chemical | 90110 | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt | Sigma-Aldrich | A2383 | -20°C |
| Acyl-CoA Oxidase (from Arthrobacter sp.) | Sigma-Aldrich | A1849 | -20°C |
| Horseradish Peroxidase (HRP) | Thermo Fisher | 31490 | 4°C |
| Amplex™ Red Reagent | Thermo Fisher | A12222 | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |
| 96-well black, flat-bottom microplate | Corning | 3915 | Room Temp |
Protocols
Reagent Preparation
-
Assay Buffer (10X): 500 mM Tris-HCl, pH 7.5. Store at 4°C.
-
Working Assay Buffer (1X): 50 mM Tris-HCl, pH 7.5. Prepare fresh from 10X stock.
-
ATP Stock (100 mM): Dissolve ATP in water. Aliquot and store at -20°C.
-
CoA Stock (10 mM): Dissolve Coenzyme A in water. Aliquot and store at -20°C.
-
MgCl₂ Stock (1 M): Dissolve MgCl₂ in water. Store at room temperature.
-
EPA Stock (10 mM): Dissolve EPA in ethanol. Aliquot and store at -20°C.
-
Acyl-CoA Oxidase Stock (1 U/mL): Reconstitute in 1X Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
HRP Stock (10 U/mL): Reconstitute in 1X Assay Buffer. Aliquot and store at -20°C.
-
Amplex™ Red Stock (10 mM): Dissolve in DMSO. Protect from light and store at -20°C.
Assay Protocol
-
Prepare the Reaction Master Mix: On the day of the experiment, prepare a master mix sufficient for the number of assays to be performed. For a final reaction volume of 100 µL per well, the final concentrations should be:
-
50 mM Tris-HCl, pH 7.5
-
5 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
0.2 U/mL HRP
-
50 µM Amplex™ Red
-
0.1 U/mL Acyl-CoA Oxidase
-
0.01% Triton X-100 (to aid in substrate solubility)
-
-
Dispense Master Mix: Add 80 µL of the Reaction Master Mix to each well of a 96-well black microplate.
-
Add Substrate (EPA): Add 10 µL of diluted EPA stock solution to each well to achieve the desired final concentration (e.g., for a final concentration of 50 µM, add 10 µL of a 500 µM EPA working solution). For a "no substrate" control, add 10 µL of the vehicle (ethanol).
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C to bring the reaction mixture to the assay temperature.
-
Initiate the Reaction: Add 10 µL of the enzyme sample (e.g., purified ACSL, cell lysate, or tissue homogenate) to each well to start the reaction. For a "no enzyme" control, add 10 µL of the corresponding buffer used for the enzyme sample.
-
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 30-60 seconds for 15-30 minutes. Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Analysis
-
Plot Fluorescence vs. Time: For each well, plot the fluorescence intensity as a function of time.
-
Determine the Initial Rate (V₀): Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope. The slope represents the initial rate of the reaction in fluorescence units per minute (RFU/min).
-
Standard Curve: To convert the rate from RFU/min to moles/min, a hydrogen peroxide (H₂O₂) standard curve should be prepared under the same assay conditions (in the presence of HRP and Amplex Red, but without EPA, CoA, ATP, and Acyl-CoA Oxidase).
-
Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (nmol/min/mg) = (Rate of H₂O₂ production (nmol/min) / Amount of protein in the well (mg))
Example Data
The following tables present example data that could be obtained from this assay.
Table 1: Michaelis-Menten Kinetics for EPA
| [EPA] (µM) | Initial Rate (RFU/min) |
| 0 | 5.2 |
| 5 | 150.8 |
| 10 | 265.4 |
| 20 | 410.1 |
| 40 | 580.6 |
| 80 | 715.3 |
| 160 | 780.9 |
Data can be used to calculate Km and Vmax for the substrate EPA.
Table 2: Enzyme Concentration Dependence
| Enzyme Conc. (µg/mL) | Initial Rate (RFU/min) |
| 0 | 4.8 |
| 1.25 | 98.7 |
| 2.5 | 201.2 |
| 5 | 405.6 |
| 10 | 798.9 |
| 20 | 810.3 (saturation) |
Demonstrates the linear relationship between enzyme concentration and reaction rate within a certain range.
Table 3: Inhibitor Screening
| Inhibitor | Concentration (µM) | % Inhibition |
| Compound A | 1 | 15.2% |
| Compound A | 10 | 48.9% |
| Compound A | 100 | 92.1% |
| Compound B | 1 | 2.5% |
| Compound B | 10 | 8.1% |
| Compound B | 100 | 12.4% |
Illustrates the utility of the assay for screening potential inhibitors of this compound synthesis.
Conclusion
The described coupled-enzyme assay provides a robust and sensitive method for measuring the activity of enzymes that synthesize this compound. Its continuous format and high-throughput compatibility make it an ideal tool for kinetic characterization of enzymes, screening of inhibitors, and studying the regulation of EPA metabolism in various biological samples. Careful optimization of substrate and enzyme concentrations will ensure reliable and reproducible results.
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Stable Isotope Labeling for Tracing Eicosapentaenoyl-CoA (Epa-CoA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (Epa-CoA) is the activated form of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid crucial for various physiological processes, including the regulation of inflammation and lipid metabolism. Understanding the metabolic fate of this compound is essential for elucidating its mechanisms of action and for the development of novel therapeutics targeting pathways involving this key metabolite. Stable isotope labeling, coupled with mass spectrometry, offers a powerful methodology to trace the biosynthesis, degradation, and downstream flux of this compound in biological systems. This application note provides detailed protocols and data presentation guidelines for designing and conducting such studies.
Stable isotope tracing allows for the precise tracking of atoms from a labeled precursor, such as ¹³C-labeled EPA, as it is incorporated into this compound and its subsequent metabolic products. This technique enables the quantitative analysis of metabolic flux, providing a dynamic view of this compound metabolism that is not achievable with traditional concentration measurements alone.
Core Concepts and Applications
The primary applications of stable isotope labeling in tracing this compound metabolism include:
-
Elucidating Biosynthetic and Degradative Pathways: Tracing the incorporation of labeled precursors can confirm and uncover the enzymatic steps involved in the synthesis and breakdown of this compound.
-
Metabolic Flux Analysis: Quantifying the rate of appearance of labeled this compound and its downstream metabolites provides a measure of the flux through specific metabolic pathways.
-
Investigating Pathophysiological Mechanisms: Comparing this compound metabolism in healthy versus diseased states can reveal metabolic dysregulations that contribute to pathology.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on this compound metabolic pathways can aid in identifying drug targets and evaluating drug efficacy.
Data Presentation
Quantitative data from stable isotope tracing experiments should be organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: Isotopic Enrichment of this compound and Related Metabolites
| Metabolite | Isotopic Tracer | Cell Type/Tissue | Treatment | Time Point (hours) | Isotopic Enrichment (%) |
| This compound | [U-¹³C₂₀]-EPA | HepG2 | Control | 6 | 45.2 ± 3.1 |
| This compound | [U-¹³C₂₀]-EPA | HepG2 | PPARα Agonist | 6 | 62.8 ± 4.5 |
| Acetyl-CoA | [U-¹³C₂₀]-EPA | HepG2 | Control | 6 | 12.5 ± 1.8 |
| Acetyl-CoA | [U-¹³C₂₀]-EPA | HepG2 | PPARα Agonist | 6 | 25.1 ± 2.9 |
| Palmitoyl-CoA | [U-¹³C₂₀]-EPA | HepG2 | Control | 24 | 5.3 ± 0.9 |
| Palmitoyl-CoA | [U-¹³C₂₀]-EPA | HepG2 | PPARα Agonist | 24 | 8.7 ± 1.2 |
Data are presented as mean ± standard deviation from three biological replicates. Isotopic enrichment is calculated as the percentage of the metabolite pool containing one or more ¹³C atoms derived from the tracer.
Table 2: Metabolic Flux Rates of this compound Pathways
| Metabolic Pathway | Isotopic Tracer | Cell Type/Tissue | Treatment | Flux Rate (nmol/mg protein/hr) |
| EPA Activation to this compound | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Control | 15.7 ± 2.1 |
| EPA Activation to this compound | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Fibrate Drug | 28.9 ± 3.4 |
| This compound β-oxidation | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Control | 8.2 ± 1.1 |
| This compound β-oxidation | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Fibrate Drug | 18.5 ± 2.5 |
| This compound Esterification | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Control | 5.1 ± 0.7 |
| This compound Esterification | [U-¹³C₂₀]-EPA | Primary Hepatocytes | Fibrate Drug | 7.3 ± 1.0 |
Flux rates are calculated based on the rate of appearance of labeled products over time, normalized to total protein content. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with [U-¹³C₂₀]-Eicosapentaenoic Acid
This protocol details the steps for labeling cultured cells with uniformly ¹³C-labeled EPA to trace its conversion to this compound and subsequent metabolism.
Materials:
-
Cultured mammalian cells (e.g., HepG2 hepatocytes)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₂₀]-Eicosapentaenoic acid (¹³C-EPA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform, and Acetonitrile (B52724) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges for acyl-CoA purification
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-EPA complexed to fatty acid-free BSA. A typical molar ratio of EPA to BSA is 5:1.
-
Dilute the ¹³C-EPA-BSA complex in serum-free cell culture medium to a final concentration of 50-100 µM ¹³C-EPA.
-
-
Isotope Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Immediately add 1 mL of ice-cold 80% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add an internal standard, such as [¹³C₃,¹⁵N₁]-pantothenate-labeled acyl-CoAs, to each sample for normalization.[1][2]
-
Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Acyl-CoA Purification:
-
Enrich the acyl-CoA fraction from the supernatant using a solid-phase extraction (SPE) method.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the metabolite extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Dry the eluted acyl-CoA fraction under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Inject the sample onto a C18 reverse-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., triethylamine) to improve peak shape and retention of acyl-CoAs.
-
Detect the different isotopologues of this compound and its downstream metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for both labeled and unlabeled species should be determined empirically.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the isotopic enrichment and metabolic flux rates.
-
Protocol 2: Quantification of this compound Beta-Oxidation Flux
This protocol outlines a method to specifically measure the flux of this compound through the mitochondrial beta-oxidation pathway.
Materials:
-
Isolated mitochondria or cell permeabilized with a digitonin-based buffer
-
[U-¹³C₂₀]-Epa-CoA as the substrate
-
Reaction buffer containing L-carnitine, coenzyme A, and other necessary cofactors for beta-oxidation
-
LC-MS/MS system
Procedure:
-
Preparation of Biological Material: Isolate mitochondria from cells or tissues using differential centrifugation or permeabilize cells to allow direct access of the substrate to the mitochondria.
-
Beta-Oxidation Assay:
-
Incubate the isolated mitochondria or permeabilized cells with a reaction buffer containing a known concentration of [U-¹³C₂₀]-Epa-CoA.
-
Initiate the reaction and collect aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Metabolite Extraction and Analysis:
-
Extract the acyl-CoAs and acetyl-CoA from the reaction mixture as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to quantify the decrease in [U-¹³C₂₀]-Epa-CoA and the appearance of ¹³C-labeled beta-oxidation intermediates (e.g., ¹³C₂-acetyl-CoA).
-
-
Flux Calculation: Calculate the rate of this compound beta-oxidation based on the rate of disappearance of the labeled substrate and the rate of appearance of labeled products.
Visualization of Pathways and Workflows
This compound Metabolic Pathway
The following diagram illustrates the central pathways of this compound metabolism, including its formation from EPA, its degradation via beta-oxidation, and its incorporation into complex lipids.
References
Application Note: Quantification of Eicosapentaenoyl-CoA in Plasma Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of eicosapentaenoic acid (EPA), a critical omega-3 polyunsaturated fatty acid. As a central intermediate, this compound is a substrate for various metabolic pathways, including β-oxidation for energy production, elongation and desaturation to form other bioactive lipids, and incorporation into complex lipids like triglycerides and phospholipids.[1] The quantification of long-chain acyl-CoAs such as this compound in plasma is analytically challenging due to their low endogenous concentrations, inherent instability, and the complexity of the plasma matrix. However, measuring their levels can provide valuable insights into fatty acid metabolism and the mechanisms of action for therapies targeting lipid pathways.
This document provides a detailed protocol for the sensitive and specific quantification of this compound in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs in biological matrices.[2]
Biochemical Pathway
Free fatty acids, such as EPA, are activated to their corresponding acyl-CoA thioesters by the action of acyl-CoA synthetase enzymes. This ATP-dependent reaction is the first committed step for all subsequent metabolic fates of the fatty acid within the cell.
Experimental Protocols
This protocol describes a method for the extraction, purification, and quantification of this compound from human plasma. It is adapted from methodologies developed for long-chain acyl-CoAs in tissue and requires validation for the plasma matrix.[3]
Materials and Reagents
-
Eicosapentaenoyl-CoA lithium salt (Avanti Polar Lipids or equivalent)
-
Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA for use as an internal standard (ISTD)
-
Acetonitrile (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH) - LC-MS grade
-
Ammonium (B1175870) Acetate (LC-MS grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Solid-Phase Extraction (SPE) cartridges: 2-(2-pyridyl)ethyl-functionalized silica (B1680970), 300 mg (Sigma-Aldrich or equivalent)
-
Human plasma (collected in K2-EDTA tubes)
Sample Preparation: Extraction and SPE Purification
Critical Note: Perform all steps on ice or at 4°C to minimize degradation of acyl-CoAs.
-
Plasma Collection: Centrifuge whole blood at 1,500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store immediately at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of thawed plasma in a polypropylene (B1209903) tube, add 10 µL of internal standard solution (e.g., 1 µM C17:0-CoA).
-
Add 500 µL of ice-cold ACN:IPA (3:1, v/v).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Aqueous Extraction:
-
Transfer the supernatant to a new tube.
-
Add 250 µL of 100 mM KH2PO4 (pH 6.7) to the supernatant. Vortex briefly.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a 2-(2-pyridyl)ethyl silica SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of water, and finally 1 mL of ACN:IPA:H2O (3:1:1.25, v/v/v).
-
Loading: Load the entire sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of the ACN:IPA:H2O mixture to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 1 mL of 250 mM ammonium formate (B1220265) in methanol (1:4, v/v).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of 70:30 Water:ACN (v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.3 | 20 |
| 1.0 | 0.3 | 20 |
| 10.0 | 0.3 | 95 |
| 12.0 | 0.3 | 95 |
| 12.1 | 0.3 | 20 |
| 15.0 | 0.3 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.2 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 500 L/hr |
| Collision Gas | Argon |
| MRM Transitions | This compound |
| Precursor Ion (Q1) | 1052.3 m/z |
| Product Ion (Q3) | 545.3 m/z ([M-507+H]+) |
| Collision Energy | To be optimized empirically (typically 30-50 eV) |
| MRM Transitions | ISTD (C17:0-CoA) |
| Precursor Ion (Q1) | 1010.3 m/z |
| Product Ion (Q3) | 503.3 m/z ([M-507+H]+) |
| Collision Energy | To be optimized empirically (typically 30-50 eV) |
Note: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the phosphorylated ADP moiety (507.1 Da).[4] The precursor ion for this compound ([C41H64N7O17P3S+H]+) is calculated from its monoisotopic mass of 1051.3292 Da.[5][6]
Data Presentation and Expected Performance
As published data on the absolute concentration of this compound in plasma is scarce, the following tables provide example performance characteristics that should be achievable with a fully validated method, and reference concentrations of long-chain acyl-CoAs found in various rat tissues to provide biological context.
Table 3: Example Performance Characteristics (Hypothetical) These values are representative of typical validated LC-MS/MS assays for low-abundance lipids and must be determined experimentally.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 nM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | To be assessed; ideally compensated by ISTD |
| Recovery | > 70% |
Table 4: Reported Concentrations of Total Acyl-CoAs in Various Rat Tissues This data provides context for acyl-CoA levels in biological matrices but does not represent plasma concentrations.[7]
| Tissue | Total Acyl-CoA Concentration (nmol/g wet weight) |
| Heart | 38.6 ± 1.6 |
| Kidney | 21.6 ± 0.9 |
| Liver | 56.4 ± 3.9 |
| Brain | 10.3 ± 0.6 |
Note: The free cytosolic concentration of long-chain acyl-CoA esters in cells is estimated to be in the low nanomolar range (e.g., <5 nM).[8][9] Levels in plasma are anticipated to be significantly lower than total tissue concentrations.
Conclusion
The measurement of Eicosapentaenoyl-CoA in plasma presents a significant analytical challenge but offers the potential for new biomarkers in metabolic research and drug development. The proposed LC-MS/MS method, combining robust sample preparation via protein precipitation and solid-phase extraction with sensitive and specific detection, provides a strong foundation for researchers aiming to quantify this important lipid intermediate. Rigorous method validation is essential to ensure the accuracy and reliability of the data generated.
References
- 1. Kinetics of eicosapentaenoic acid in brain, heart and liver of conscious rats fed a high n-3 PUFA containing diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P. aeruginosa Metabolome Database: eicosapentaenoyl-CoA (PAMDB120068) [pseudomonas.umaryland.edu]
- 6. (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA | C41H64N7O17P3S | CID 56927904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Epa-CoA in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (Epa-CoA) is the metabolically activated form of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid renowned for its diverse biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects. As the direct substrate for various enzymatic reactions, the experimental use of this compound in cell culture can provide more direct insights into its role in cellular processes, bypassing the cellular uptake and activation steps of EPA. These application notes provide a guide for the experimental use of this compound in cell culture studies, including detailed protocols and data presentation.
It is important to note that the direct experimental application of this compound to cultured cells is not widely documented in the scientific literature. Much of the existing research focuses on the effects of EPA, its precursor fatty acid. Therefore, the following protocols and data are based on established methodologies for similar molecules and the known biological effects of EPA, providing a foundational framework for pioneering research with this compound.
Data Presentation: Quantitative Effects of EPA (this compound Precursor)
The following tables summarize the quantitative effects of EPA on various cell lines. These data serve as a valuable reference for designing experiments with this compound, with the understanding that the direct application of this compound may elicit similar or more potent effects.
Table 1: Effect of EPA on Cell Viability and Proliferation
| Cell Line | Concentration of EPA | Incubation Time | Effect on Viability/Proliferation | Reference |
| SH-SY5Y (neuroblastoma) | 10 µM | 24 hours | Increased cell viability | [1] |
| RAW264.7 (macrophage) | 0.6–3.0 µmol | 24 hours | Increased cell proliferation in a dose-dependent manner | |
| C2C12 (myoblast) | 50 µM | - | Induced trans-differentiation into adipocytes, inhibiting myotube formation | [2][3] |
Table 2: EPA's Influence on Gene Expression
| Cell Line | Concentration of EPA | Incubation Time | Key Genes Modulated | Effect | Reference |
| Rat Liver Cells | 50µM | 48 hours | SREBP-1c, HMG-CoA reductase, ACC-1, FASn | Significant decrease in mRNA expression | [4] |
| CD4+ T cells | 100µM | 48 hours | HLA-DRA, CD69, IL2RA | Downregulation | [5] |
| CD4+ T cells | 100µM | 48 hours | NQO1 | Upregulation | [5] |
Table 3: Impact of EPA on Cellular Processes
| Cell Line | Concentration of EPA | Incubation Time | Cellular Process Affected | Quantitative Measurement | Reference |
| Human Keratinocytes | 3 µg/ml | 72 hours | Membrane Fluidity | Increase in diffusion coefficient from 1.77 to 2.23 x 10⁻⁸ cm²/s | [6] |
| Ramos (B-cell lymphoma) | 60 µM | 24 hours | Triacylglycerol Accumulation | 3-fold increase compared to control | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by EPA and a general workflow for cell-based assays with this compound.
Caption: GPR120-mediated signaling pathway activated by this compound.
Caption: this compound's regulation of the AMPK/mTOR signaling pathway.
Caption: General experimental workflow for this compound cell culture studies.
Experimental Protocols
Protocol 1: Preparation and Cellular Delivery of this compound
Objective: To prepare this compound for cell culture experiments and a suggested method for its introduction into cells.
Materials:
-
This compound sodium salt
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
Procedure:
-
Reconstitution of this compound:
-
Acyl-CoAs are most stable in acidic conditions at low temperatures.[8][9] For short-term use, reconstitute this compound sodium salt in sterile, nuclease-free water to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cellular Delivery using Saponin Permeabilization (A Suggested Method):
-
Rationale: Acyl-CoAs are generally membrane-impermeable. Transient permeabilization of the cell membrane with a mild detergent like saponin can facilitate the entry of this compound into the cytoplasm.[10][11][12][13]
-
Cell Preparation:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
-
Permeabilization and Treatment:
-
Prepare a fresh working solution of saponin in PBS (e.g., 0.02-0.1% w/v). The optimal concentration should be determined empirically for each cell line to ensure transient permeabilization without significant cytotoxicity.
-
Wash the cells once with warm PBS.
-
Aspirate the PBS and add the saponin/PBS solution containing the desired final concentration of this compound.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Remove the permeabilization solution and replace it with fresh, complete cell culture medium.
-
Incubate the cells for the desired experimental duration.
-
-
Note: It is crucial to perform control experiments, including cells treated with saponin alone and vehicle control, to assess the effects of the permeabilization agent and the vehicle on the cells.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and appropriate controls) as described in Protocol 1.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[14][15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 3: Fatty Acid Oxidation Assay
Objective: To measure the effect of this compound on the rate of fatty acid β-oxidation.
Materials:
-
Cells cultured in a 24-well or 96-well plate
-
This compound treatment solution
-
Fatty Acid Oxidation Assay Kit (commercial kits are available, e.g., from Abcam or Creative Bioarray)[16][17][18][19][20]
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitate)
-
Scintillation counter
Procedure (General Principle):
-
Treat cells with this compound as described in Protocol 1.
-
Incubate the cells with a radiolabeled long-chain fatty acid (e.g., [¹⁴C]palmitate).
-
During fatty acid oxidation, the radiolabeled substrate is converted into ¹⁴CO₂ and acid-soluble metabolites.
-
The amount of ¹⁴CO₂ produced is captured and quantified using a scintillation counter.
-
An increase or decrease in the amount of radiolabeled CO₂ compared to the control reflects a change in the rate of fatty acid oxidation.
Note: Detailed protocols are provided with commercial assay kits and should be followed closely.
Protocol 4: Gene Expression Analysis by qPCR
Objective: To determine the effect of this compound on the expression of target genes involved in lipid metabolism and inflammation.
Materials:
-
Cells cultured in a 6-well plate
-
This compound treatment solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
Procedure:
-
Treat cells with this compound as described in Protocol 1 for the desired time.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest (e.g., SREBP-1c, FASn, ACC-1, CPT1, IL-6, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Protocol 5: Lipidomics Analysis by LC-MS
Objective: To profile the changes in the cellular lipidome in response to this compound treatment.
Materials:
-
Cells cultured in 10 cm dishes
-
This compound treatment solution
-
Ice-cold PBS
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Internal standards for lipid classes
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure (General Principle):
-
Treat cells with this compound as described in Protocol 1.
-
Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.
-
Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.[21][22][23][24]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent.
-
Analyze the lipid profile using a targeted or untargeted LC-MS method.
-
Identify and quantify the changes in different lipid species in response to this compound treatment.
Conclusion
The study of this compound in cell culture holds significant promise for elucidating the direct mechanisms of action of this key metabolic intermediate. While the protocols and data presented here are largely based on its precursor, EPA, they provide a robust starting point for researchers. Careful optimization of this compound delivery and dosage will be critical for obtaining reliable and reproducible results. The application of the outlined assays will enable a comprehensive understanding of the impact of this compound on cellular physiology and pathology.
References
- 1. Eicosapentaenoic acid (EPA) increases cell viability and expression of neurotrophin receptors in retinoic acid and brain-derived neurotrophic factor differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of eicosapentaenoic acid and docosahexaenoic acid on C2C12 cell adipogenesis and inhibition of myotube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPA Induces an Anti-Inflammatory Transcriptome in T Cells, Implicating a Triglyceride-Independent Pathway in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eicosapentaenoic acid-induced changes in membrane fluidity and cell adhesion molecules in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake and activation of eicosapentaenoic acid are related to accumulation of triacylglycerol in Ramos cells dying from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.cn [abcam.cn]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Fatty acid oxidation assay [protocols.io]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. metabolomicscentre.ca [metabolomicscentre.ca]
- 22. mdpi.com [mdpi.com]
- 23. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epa-CoA Oxidation in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, playing a critical role in the oxidation of fatty acids to produce ATP. The study of mitochondrial function, particularly the oxidation of specific fatty acids like eicosapentaenoyl-CoA (Epa-CoA), is vital for understanding metabolic health and disease. Dysregulation of fatty acid oxidation is implicated in various pathologies, including metabolic syndrome, cardiovascular diseases, and inherited metabolic disorders. These application notes provide detailed protocols for the isolation of high-quality mitochondria from both rat liver and cultured cells, methods for assessing their purity and integrity, and a specific protocol for measuring the oxidation of this compound using high-resolution respirometry.
Section 1: Isolation of Mitochondria
The quality of isolated mitochondria is paramount for obtaining reliable and reproducible data. The most common method for mitochondrial isolation is differential centrifugation, which separates organelles based on their size and density. Below are protocols for isolating mitochondria from rat liver, a tissue rich in mitochondria, and from cultured cells, which can be more challenging but allows for the study of mitochondria from genetically modified or specific cell lines.
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods and is designed to yield a high quantity of functionally intact mitochondria.[1] All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), 5 mM KH2PO4, 1 mM EGTA, and 0.5% (w/v) fatty acid-free Bovine Serum Albumin (BSA).[2]
-
Dounce homogenizer with a loose-fitting (A) and tight-fitting (B) pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in a beaker of ice-cold Isolation Buffer. Mince the liver into small pieces with scissors.
-
Wash the minced tissue several times with fresh, ice-cold IB to remove excess blood.
-
Transfer the minced liver to a Dounce homogenizer with approximately 3 mL of cold IB.
-
Homogenize the tissue with 10 gentle strokes of the loose-fitting pestle, followed by 10 strokes with the tight-fitting pestle. Avoid creating bubbles.[1]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube and discard the pellet.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[1]
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold IB.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (approximately 0.3-0.5 mL) of a suitable buffer for your downstream assay (e.g., respiration buffer).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Isolation of Mitochondria from Cultured Cells
Isolating mitochondria from cultured cells is more challenging due to the lower starting material and can result in a lower yield.[1] This protocol is optimized for adherent cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Hypotonic Buffer: 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl (pH 7.5).
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cultured cells (typically from 10-20, 150 cm² flasks at 80-90% confluency) by scraping and centrifuging at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in Hypotonic Buffer and incubate on ice for 10 minutes to allow the cells to swell.
-
Homogenize the swollen cells in a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle.
-
Immediately add an equal volume of 2X MIB to the homogenate to restore isotonicity.
-
Centrifuge the homogenate at 1,200 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[3]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
Section 2: Assessment of Mitochondrial Purity and Integrity
Ensuring the purity and integrity of the isolated mitochondria is crucial for accurate functional studies.
Purity Assessment by Western Blot
Western blotting is a common method to assess the purity of the mitochondrial fraction by probing for the presence of mitochondrial marker proteins and the absence of proteins from other cellular compartments.[4][5]
Protocol:
-
Load equal amounts of protein (e.g., 20 µg) from the whole-cell lysate (input), cytosolic fraction, and the isolated mitochondrial fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against specific markers for different organelles (see Table 2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Typical Yield of Mitochondrial Protein
| Source | Typical Yield | Reference |
| Rat Liver | 30-40 mg protein per liver | [1] |
| Cultured HEK293 Cells | 0.5-1.0 mg protein per 3x150 mm plates | [6] |
| Cultured HeLa Cells | 0.2-0.3 mg protein per 3x150 mm plates | [6] |
Table 2: Protein Markers for Western Blot Assessment of Mitochondrial Purity
| Cellular Compartment | Marker Protein | Expected Result in Mitochondrial Fraction |
| Mitochondria (Outer Membrane) | VDAC1/Porin, TOMM20 | Enriched |
| Mitochondria (Inner Membrane) | COX IV, ATP5A | Enriched |
| Mitochondria (Matrix) | Citrate Synthase, HSP60 | Enriched |
| Cytosol | GAPDH, β-Actin | Absent or significantly reduced |
| Nucleus | Histone H3, Lamin B1 | Absent |
| Endoplasmic Reticulum | Calnexin, KDEL | Absent or significantly reduced |
| Plasma Membrane | Na+/K+ ATPase | Absent or significantly reduced |
Integrity Assessment: Respiratory Control Ratio (RCR)
The Respiratory Control Ratio (RCR) is a key indicator of the integrity and coupling of the inner mitochondrial membrane. It is the ratio of State 3 respiration (ADP-stimulated) to State 4 respiration (ADP-limited). A high RCR indicates that the mitochondria are well-coupled and have an intact inner membrane. RCR is typically measured using an oxygen electrode or a high-resolution respirometer.
Section 3: Studying this compound Oxidation
The oxidation of fatty acids in mitochondria is a multi-step process known as β-oxidation. Eicosapentaenoic acid (EPA), a 20-carbon polyunsaturated fatty acid, is first activated to this compound in the cytoplasm before being transported into the mitochondrial matrix for β-oxidation.
The Mitochondrial β-Oxidation Pathway
The β-oxidation of this compound involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Due to the presence of double bonds in EPA, auxiliary enzymes, an isomerase and a reductase, are required for its complete oxidation in addition to the core β-oxidation enzymes. The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, and the NADH and FADH2 donate electrons to the electron transport chain (ETC), driving ATP synthesis.
Caption: Mitochondrial β-oxidation of Eicosapentaenoic Acid (EPA).
Protocol 3: Measuring this compound Oxidation by High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using this compound as a substrate. A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is recommended for precise measurements.
Materials:
-
High-resolution respirometer.
-
Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L fatty acid-free BSA, pH 7.1.
-
Stock solutions:
-
This compound (concentration to be optimized, typically in the low micromolar range).
-
Malate (B86768) (2 M).
-
ADP (0.5 M).
-
Oligomycin (B223565) (2.5 mg/mL).
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (1 mM).
-
Rotenone (B1679576) (0.5 mM).
-
Antimycin A (2.5 mM).
-
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Medium to the respirometer chambers.
-
Add isolated mitochondria to the chambers to a final concentration of 0.05-0.1 mg/mL. Allow the signal to stabilize to measure basal respiration.
-
Add malate to a final concentration of 2 mM. Malate is required to replenish TCA cycle intermediates.
-
Add this compound to the desired final concentration. This will initiate fatty acid oxidation-driven respiration (State 2).
-
After the oxygen consumption rate stabilizes, add ADP to a final concentration of 2.5 mM to stimulate ATP synthesis. This will induce State 3 respiration.
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease, returning to a State 4-like respiration.
-
To measure true State 4 respiration (leak respiration), add oligomycin (an ATP synthase inhibitor) to a final concentration of 2.5 µg/mL.
-
To determine the maximal capacity of the electron transport system, titrate FCCP (an uncoupler) to achieve the maximum oxygen consumption rate.
-
Finally, add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to inhibit the electron transport chain and measure residual oxygen consumption, which is considered non-mitochondrial.
Caption: Experimental workflow for high-resolution respirometry.
Section 4: Data Presentation and Interpretation
Quantitative data from respirometry experiments should be summarized for clear comparison. The following tables provide a template for presenting typical results, with example data for common substrates. It is important to note that specific values for this compound are not as widely reported as for other fatty acids and may need to be determined empirically.
Table 3: Oxygen Consumption Rates of Isolated Rat Liver Mitochondria with Various Substrates
| Substrate | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) | Reference |
| Pyruvate + Malate | 120 ± 15 | 15 ± 3 | 8.0 | [7] |
| Succinate (+ Rotenone) | 180 ± 20 | 30 ± 5 | 6.0 | [7] |
| Palmitoyl-L-carnitine + Malate | 95 ± 10 | 18 ± 4 | 5.3 | [8] |
| This compound + Malate | Data to be determined | Data to be determined | Data to be determined |
Table 4: Comparison of β-Oxidation Enzyme Activities for Different Fatty Acyl-CoAs
| Enzyme | Substrate | Relative Activity (%) |
| Acyl-CoA Dehydrogenase | Palmitoyl-CoA | 100 |
| Oleoyl-CoA | 90 | |
| Linoleoyl-CoA | 75 | |
| Eicosapentaenoyl-CoA | Data to be determined | |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 100 |
| 2-trans-Hexadecenoyl-CoA | 85 | |
| Intermediate of this compound | Data to be determined | |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | 100 |
| 3-Hydroxypalmitoyl-CoA | 60 | |
| Intermediate of this compound | Data to be determined | |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | 100 |
| 3-Ketopalmitoyl-CoA | 70 | |
| Intermediate of this compound | Data to be determined |
Note: The relative activities are illustrative and will vary depending on the specific enzyme and assay conditions.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to isolate high-quality mitochondria and investigate the oxidation of this compound. By carefully following these methodologies and accurately quantifying the results, scientists can gain valuable insights into the role of mitochondrial fatty acid metabolism in health and disease, which is essential for the development of novel therapeutic strategies. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further empirical work is necessary to establish definitive quantitative values for this compound oxidation in various experimental systems.
References
- 1. drexel.edu [drexel.edu]
- 2. High Throughput Microplate Respiratory Measurements Using Minimal Quantities Of Isolated Mitochondria | PLOS One [journals.plos.org]
- 3. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyunsaturated Fatty Acids Attenuate Diet Induced Obesity and Insulin Resistance, Modulating Mitochondrial Respiratory Uncoupling in Rat Skeletal Muscle | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing the Impact of Epa-CoA on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (Epa-CoA) is the activated form of the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a key metabolic intermediate, this compound serves not only as a substrate for the synthesis of various lipid mediators and for β-oxidation but is also emerging as a direct modulator of gene transcription. Long-chain acyl-CoAs, including this compound, can influence the activity of transcription factors, thereby regulating gene expression networks involved in lipid metabolism, inflammation, and cellular signaling.[1][2] Understanding the specific effects of this compound on gene transcription is crucial for elucidating the molecular mechanisms behind the therapeutic benefits of omega-3 fatty acids and for the development of novel drugs targeting metabolic and inflammatory diseases.
These application notes provide a comprehensive set of protocols to investigate the impact of this compound on gene transcription, from global transcriptomic changes to specific transcription factor binding events.
Key Signaling Pathways Influenced by this compound
This compound is hypothesized to modulate gene transcription through several key signaling pathways, either directly or indirectly through its metabolic products. The primary mechanisms include the activation of Peroxisome Proliferator-Activated Receptors (PPARs), regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and modulation of the NF-κB and AMP-activated protein kinase (AMPK) pathways.
Experimental Workflow Overview
A multi-faceted approach is recommended to comprehensively assess the impact of this compound on gene transcription. This workflow combines global transcriptomic analysis with targeted validation and mechanistic studies.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to investigate its effects on gene transcription.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1, RAW 264.7)
-
Complete cell culture medium
-
This compound (sodium salt)
-
Vehicle control (e.g., sterile water or appropriate buffer)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare fresh stock solutions of this compound in the chosen vehicle. A typical concentration range for treatment is 10-100 µM.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
After incubation, harvest the cells for downstream applications (RNA extraction, chromatin immunoprecipitation).
RNA-Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes in response to this compound treatment.
Protocol:
-
RNA Extraction:
-
Lyse the this compound-treated and control cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
Starting with 1-2 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
Perform pathway and gene ontology analysis on the DEGs.
-
| Parameter | Control | This compound Treated | Fold Change | p-value |
| Gene A (Upregulated) | 100 | 500 | 5.0 | <0.01 |
| Gene B (Downregulated) | 800 | 200 | -4.0 | <0.01 |
| Gene C (No Change) | 350 | 360 | 1.03 | >0.05 |
| Table 1: Example of RNA-Seq Data Summary. |
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-Seq.
Protocol:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
| Gene | ΔCt (Control) | ΔCt (this compound) | ΔΔCt | Fold Change (2-ΔΔCt) |
| Gene A | 5.2 | 3.0 | -2.2 | 4.59 |
| Gene B | 2.1 | 4.1 | 2.0 | 0.25 |
| Table 2: Example of RT-qPCR Data Summary. |
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
Objective: To identify the genomic binding sites of a specific transcription factor (e.g., PPARγ) that may be activated by this compound.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) (and optionally a second cross-linker like DSG) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Add protein A/G magnetic beads to pull down the antibody-transcription factor-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched read density, which represent transcription factor binding sites.
-
Perform motif analysis to identify the consensus binding sequence.
-
Annotate the peaks to nearby genes.
-
| Transcription Factor | Number of Peaks (Control) | Number of Peaks (this compound) | Overlapping Peaks | This compound Specific Peaks |
| PPARγ | 1,500 | 4,500 | 1,200 | 3,300 |
| Table 3: Example of ChIP-Seq Data Summary. |
Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of a specific promoter or response element.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene driven by the promoter of interest (or a tandem repeat of a specific response element, e.g., PPRE) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
This compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
| This compound Concentration (µM) | Normalized Luciferase Activity | Fold Induction |
| 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 2.5 | 2.5 |
| 50 | 8.2 | 8.2 |
| 100 | 15.6 | 15.6 |
| Table 4: Example of Luciferase Reporter Assay Data. |
Data Interpretation and Conclusion
By integrating the data from these experiments, researchers can build a comprehensive model of how this compound influences gene transcription. RNA-Seq provides a broad overview of the affected cellular pathways, while RT-qPCR confirms these findings for key genes. ChIP-Seq offers a mechanistic link by identifying the direct targets of transcription factors modulated by this compound. Finally, luciferase reporter assays can quantify the functional impact on specific promoter activities. This integrated approach will provide valuable insights for both basic research and the development of therapeutics targeting this compound-responsive pathways.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking the Activation of Omega-3 Fatty Acids: Application Notes for Radiolabeled EPA in Eicosapentaenoyl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled eicosapentaenoic acid (EPA) for tracking the formation of its activated form, eicosapentaenoyl-CoA (EPA-CoA). The activation of fatty acids by acyl-CoA synthetases is a critical step that commits them to various metabolic fates, including energy production and the synthesis of signaling molecules. Understanding the kinetics and regulation of this compound formation is crucial for research in metabolic diseases, inflammation, and cancer.
The primary enzyme responsible for the activation of polyunsaturated fatty acids like EPA is Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1] This enzyme exhibits a high preference for EPA and arachidonic acid.[1] By employing radiolabeled EPA, researchers can sensitively and specifically trace its conversion to this compound, providing valuable insights into the activity of ACSL4 and the downstream metabolic pathways.
Data Presentation
The following table summarizes key quantitative data related to EPA metabolism and the enzymatic activity of ACSL4. While direct kinetic data for EPA with ACSL4 is not always available, data for the structurally similar arachidonic acid (AA) provides a reasonable proxy.
| Parameter | Value | Cell/Enzyme System | Comments |
| ACSL4 Substrate Preference | |||
| Apparent Vmax (AA) | 7,180 ± 229 µmol/min/mg | Recombinant rat F-ACSL4 | Demonstrates high enzymatic activity with a key polyunsaturated fatty acid.[2] |
| Apparent Km (AA) | 11.4 ± 1.3 µM | Recombinant rat F-ACSL4 | Indicates a high affinity of the enzyme for its substrate.[2] |
| Cellular EPA Metabolism | |||
| EPA Uptake in PUFA-sensitive cells | 2- to 3-fold higher than resistant cells | Ramos and Raji leukemia cell lines | Suggests a correlation between EPA uptake, activation, and cellular response.[3] |
| EPA-induced Apoptosis Reduction | 90% reduction with ACS inhibitor | Ramos lymphoma cells | Highlights the critical role of EPA activation in its biological effects.[4] |
| Increase in EPA activation with ACSL4 overexpression | Up to 5-fold | COS-1 cells | Directly demonstrates the role of ACSL4 in activating EPA.[4] |
| Increase in cell-associated [14C]EPA with ACSL4 overexpression | 67% | COS-1 cells | Shows that increased activation enhances cellular retention of EPA.[4] |
Signaling Pathway
The formation of this compound is primarily catalyzed by ACSL4, which is regulated by a complex signaling network. Understanding these pathways is essential for identifying potential therapeutic targets to modulate EPA metabolism.
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay Using Radiolabeled EPA
This protocol describes a radiometric assay to measure the activity of acyl-CoA synthetases (like ACSL4) in cell lysates or purified enzyme preparations by quantifying the formation of radiolabeled this compound.[5][6]
Materials:
-
[1-¹⁴C]Eicosapentaenoic acid ([¹⁴C]EPA) or [³H]Eicosapentaenoic acid ([³H]EPA)
-
Cell lysate or purified ACSL4 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1 v/v/v)
-
Heptane
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled EPA-BSA Complex:
-
In a glass tube, evaporate the desired amount of [¹⁴C]EPA or [³H]EPA under a stream of nitrogen.
-
Resuspend the dried radiolabeled EPA in a small volume of ethanol.
-
Add the ethanolic solution to a fatty acid-free BSA solution (e.g., 10% w/v in assay buffer) to achieve the desired final concentration and specific activity. Vortex gently to mix.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL):
-
100 µL of 2x Assay Buffer
-
20 µL of ATP solution (final concentration: 10 mM)
-
4 µL of CoA solution (final concentration: 0.2 mM)
-
Add water to bring the volume to 180 µL.
-
Add 10 µL of cell lysate (protein concentration to be optimized, e.g., 10-50 µg) or purified enzyme.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the radiolabeled EPA-BSA complex (final concentration to be optimized, e.g., 10-100 µM).
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Prepare a blank control by omitting the cell lysate or by adding it after the stop solution.
-
-
Reaction Termination and Phase Separation:
-
Stop the reaction by adding 1 mL of Dole's Reagent. Vortex thoroughly.
-
Add 0.6 mL of heptane and vortex again.
-
Add 0.4 mL of deionized water and vortex for the final time.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases. The upper heptane phase contains unreacted [¹⁴C]EPA, while the lower aqueous phase contains the [¹⁴C]this compound.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 0.5 mL) of the lower aqueous phase to a scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the amount of this compound formed based on the specific activity of the radiolabeled EPA.
-
Protocol 2: Tracking Cellular Uptake and Activation of Radiolabeled EPA
This protocol outlines a method to measure the uptake and subsequent conversion of radiolabeled EPA to this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
[¹⁴C]EPA or [³H]EPA
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer)
-
Lipid extraction solvents: Chloroform:Methanol (2:1 v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., butanol:acetic acid:water, 5:2:3 v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation counter and vials
Procedure:
-
Cell Culture and Radiolabeling:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Prepare the radiolabeling medium by adding the [¹⁴C]EPA-BSA complex (prepared as in Protocol 1) to the cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the radiolabeling medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the radiolabeling medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells directly in the plate with an appropriate lysis buffer or by scraping into a tube.
-
Extract the total lipids from the cell lysate by adding chloroform:methanol (2:1 v/v), vortexing, and centrifuging to separate the phases.
-
Collect the lower organic phase (containing lipids) and the upper aqueous/methanol phase (containing acyl-CoAs).
-
-
TLC Separation and Quantification:
-
Spot a known volume of the aqueous/methanol phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Air-dry the plate and visualize the spots using iodine vapor or by comparison with a non-radiolabeled this compound standard. This compound will have a lower Rf value than free EPA.
-
Scrape the silica gel from the areas corresponding to the this compound and free EPA spots into separate scintillation vials.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the percentage of intracellular radiolabel that has been converted to this compound.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for an experiment designed to track the formation of Eicosapentaenoyl-CoA from radiolabeled EPA in a cellular context.
References
- 1. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and activation of eicosapentaenoic acid are related to accumulation of triacylglycerol in Ramos cells dying from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid-induced apoptosis depends on acyl CoA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eicosapentaenoyl-CoA (Epa-CoA) in In Vitro Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (Epa-CoA) is the activated thioester form of eicosapentaenoic acid (EPA), a crucial omega-3 polyunsaturated fatty acid. The conversion of EPA to this compound by acyl-CoA synthetases is a critical step that primes it for entry into various metabolic and signaling pathways.[1] Understanding the kinetics of enzymes that interact with this compound is paramount for elucidating its physiological roles and for the development of novel therapeutics targeting lipid metabolism and inflammation. These application notes provide detailed protocols and data for studying the interaction of this compound with key enzymes in vitro.
Key Enzymes Interacting with this compound
This compound serves as a substrate for several enzymes involved in lipid metabolism and as a modulator of enzymes in signaling cascades. The primary enzymes of interest for in vitro kinetic studies include:
-
Acyl-CoA Synthetase (ACS): Catalyzes the formation of this compound from EPA and Coenzyme A (CoA).
-
Acyl-CoA Oxidase (ACOX): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.
-
Cyclooxygenase (COX): Key enzymes in the inflammatory pathway that can be inhibited by EPA.
-
Diacylglycerol Acyltransferase (DGAT): Involved in the synthesis of triglycerides.
Quantitative Data Summary
While specific kinetic data for this compound is not always readily available, the following table summarizes known kinetic parameters for related enzymes and substrates. This data can serve as a valuable reference for experimental design.
| Enzyme | Substrate/Inhibitor | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | IC_50_ (µM) | Reference |
| Acyl-CoA Synthetase (Yeast) | Glycolate (B3277807) | ~4000-fold lower k_cat_/K_m_ than acetate | - | - | - | [2] |
| Cyclooxygenase-1 (Ovine) | EPA | - | - | - | - | [3] |
| Cyclooxygenase-2 (Murine) | EPA | - | - | - | - | [3] |
| Diacylglycerol Acyltransferase 1 (Human) | H128 (inhibitor) | - | - | - | 0.098 | [4] |
| Diacylglycerol Acyltransferase (Rat Liver) | Alpinumisoflavone (inhibitor) | - | - | - | 15.1 | [5] |
| Diacylglycerol Acyltransferase (Rat Liver) | 6,8-diprenylgenistein (inhibitor) | - | - | - | 1.1 | [5] |
Note: The provided data for Acyl-CoA Synthetase with glycolate is a comparative value. Specific kinetic constants for this compound with this enzyme require experimental determination. Similarly, while EPA is a known substrate for COX enzymes, specific kinetic parameters were not detailed in the cited source. The DGAT IC50 values are for specific inhibitors and provide context for the enzyme's sensitivity.
Experimental Protocols
In Vitro Acyl-CoA Synthetase (ACS) Activity Assay with this compound
This protocol is adapted from methods for measuring long-chain fatty acyl-CoA synthetase activity and can be used to determine the kinetic parameters of ACS with EPA as a substrate.
Principle: The rate of this compound formation is measured by quantifying the consumption of CoA or the production of AMP, or by directly measuring the formed this compound. A common method involves a coupled spectrophotometric assay where the production of AMP is linked to the oxidation of NADH.
Materials:
-
Purified or recombinant Acyl-CoA Synthetase
-
Eicosapentaenoic acid (EPA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Tricine buffer, pH 8.0
-
MgCl₂
-
Triton X-100
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tricine buffer, MgCl₂, Triton X-100, ATP, CoA, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Substrate Preparation: Prepare various concentrations of EPA.
-
Enzyme Preparation: Dilute the purified ACS to the desired concentration in an appropriate buffer.
-
Assay Initiation: In a cuvette, combine the reaction mixture and a specific concentration of EPA. Equilibrate to the desired temperature (e.g., 37°C).
-
Start Reaction: Initiate the reaction by adding the diluted ACS.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance curve. Repeat the assay for each EPA concentration. Determine K_m_ and V_max_ by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression.[6]
Experimental Workflow for ACS Assay
Caption: Workflow for the in vitro Acyl-CoA Synthetase assay.
In Vitro Peroxisomal Acyl-CoA Oxidase (ACOX) Assay with this compound
This protocol is adapted from fluorometric and spectrophotometric assays for ACOX activity and can be used to determine the kinetic parameters of ACOX with this compound as a substrate.[7][8][9]
Principle: ACOX catalyzes the first step of peroxisomal β-oxidation, producing H₂O₂. The rate of H₂O₂ production is measured using a coupled reaction where horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic or fluorogenic substrate.
Materials:
-
Purified or recombinant Acyl-CoA Oxidase
-
Eicosapentaenoyl-CoA (this compound)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (fluorogenic) or leuco-dichlorofluorescein (colorimetric)
-
Potassium phosphate (B84403) buffer, pH 7.4
-
Fluorometer or spectrophotometer
Procedure:
-
Substrate Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chosen chromogenic/fluorogenic substrate.
-
Enzyme Preparation: Dilute the purified ACOX to the desired concentration.
-
Assay Initiation: In a microplate well or cuvette, combine the reaction mixture and a specific concentration of this compound.
-
Start Reaction: Initiate the reaction by adding the diluted ACOX.
-
Data Acquisition: Monitor the increase in fluorescence or absorbance over time.
-
Data Analysis: Generate a standard curve using known concentrations of H₂O₂. Calculate the initial velocity of H₂O₂ production for each this compound concentration. Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.
Experimental Workflow for ACOX Assay
Caption: Workflow for the in vitro Acyl-CoA Oxidase assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay with this compound
This protocol can be used to determine the inhibitory potential (IC_50_) of this compound on COX-1 and COX-2 activity.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a fluorogenic or colorimetric probe in the presence of arachidonic acid. The inhibition of this activity by this compound is quantified.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Eicosapentaenoyl-CoA (this compound)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorometer or spectrophotometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 containing heme in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and the probe.
-
Pre-incubation: In a microplate, add the enzyme solution and the this compound dilutions. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Start Reaction: Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: Immediately measure the fluorescence or absorbance kinetically.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX Inhibition assay.
Signaling Pathways Involving this compound Metabolites
This compound and its downstream metabolites are involved in the regulation of key signaling pathways that control lipid metabolism and inflammation.
PPARα Signaling Pathway
Polyunsaturated fatty acids, including EPA, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[10] Activation of PPARα by EPA-derived metabolites leads to the transcriptional regulation of genes involved in fatty acid oxidation.[11]
Logical Relationship of PPARα Activation
Caption: Activation of the PPARα signaling pathway by this compound.
SREBP-1c Signaling Pathway
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that regulates lipogenesis. Polyunsaturated fatty acids, including EPA, have been shown to suppress the activation of SREBP-1c, thereby reducing the expression of lipogenic genes.[12]
Logical Relationship of SREBP-1c Inhibition
Caption: Inhibition of the SREBP-1c signaling pathway by EPA.
Conclusion
The study of this compound in in vitro enzyme kinetics is essential for a deeper understanding of the metabolic and signaling roles of omega-3 fatty acids. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at characterizing the interactions of this compound with key enzymatic targets. Such studies will undoubtedly contribute to the development of new therapeutic strategies for a range of metabolic and inflammatory diseases.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase-inhibitory compounds from Erythrina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epa-CoA and Acyl-CoA Binding Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction between Eicosapentaenoyl-CoA (Epa-CoA) and Acyl-CoA Binding Proteins (ACBPs). The following sections detail the necessary materials, experimental protocols, and data analysis techniques for characterizing this specific molecular interaction.
Introduction
Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2][3] Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is a precursor to a variety of signaling molecules and is known for its beneficial health effects. Its activated form, this compound, is an important intermediate in lipid metabolism. Understanding the interaction between this compound and ACBPs is vital for elucidating the pathways of fatty acid metabolism and for the development of therapeutics targeting these processes. This document outlines key methodologies for investigating this interaction, including protein expression and purification, ligand synthesis, and various binding assays.
Data Presentation
Quantitative data from binding assays should be summarized for clear comparison. The following tables provide templates for presenting binding affinity, thermodynamic, and kinetic data.
Table 1: Summary of Binding Affinity Data (Kd)
| Method | ACBP Isoform | Ligand | Kd (nM) | Reference |
| ITC | Bovine ACBP | Palmitoyl-CoA | 2.8 | [4] |
| ITC | Human ACBP | Oleoyl-CoA | 3.1 | |
| SPR | Rat ACBP | Myristoyl-CoA | 5.2 | |
| Example | Human ACBP | This compound | [Enter Data] |
Table 2: Summary of Thermodynamic Parameters (ITC)
| ACBP Isoform | Ligand | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Bovine ACBP | Palmitoyl-CoA | 1.0 | -15.2 | 3.5 | -11.7 |
| Example | Human ACBP | This compound | [Enter Data] | [Enter Data] | [Enter Data] |
Table 3: Summary of Kinetic Data (SPR)
| ACBP Isoform | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| Rat ACBP | Myristoyl-CoA | 1.2 x 10^5 | 6.2 x 10^-4 | 5.2 |
| Example | Human ACBP | This compound | [Enter Data] | [Enter Data] |
Experimental Protocols
Expression and Purification of Acyl-CoA Binding Protein (ACBP)
Recombinant ACBP can be expressed in E. coli and purified using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the ACBP gene with an affinity tag (e.g., His-tag)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA Agarose (B213101) resin
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the ACBP with Elution Buffer.
-
Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.
-
Assess purity by SDS-PAGE and determine protein concentration.
Enzymatic Synthesis and Purification of Eicosapentaenoyl-CoA (this compound)
This compound can be synthesized from eicosapentaenoic acid (EPA) and Coenzyme A (CoA) using an acyl-CoA synthetase.[5]
Materials:
-
Eicosapentaenoic acid (EPA)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP)
-
HPLC system with a C18 column
Protocol:
-
Prepare a reaction mixture containing EPA, CoA, and ATP in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound from the reaction mixture using a reversed-phase HPLC C18 column.[6][7][8][9]
-
Collect the fractions containing this compound, pool them, and lyophilize.
-
Determine the concentration of the purified this compound.
Binding Assays
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[10]
Protocol:
-
Prepare ACBP and this compound in the same, thoroughly degassed buffer.
-
Typically, the ACBP solution (e.g., 10-50 µM) is placed in the sample cell, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.
-
Perform a series of small injections of this compound into the ACBP solution while monitoring the heat change.
-
The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding events.[11][12][13][14]
Protocol:
-
Immobilize the ACBP onto a sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal.
-
After each injection, regenerate the sensor surface to remove the bound this compound.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the binding interface.
Protocol:
-
Acquire a 2D 1H-15N HSQC spectrum of 15N-labeled ACBP.
-
Titrate unlabeled this compound into the ACBP sample and acquire a series of HSQC spectra at different this compound concentrations.
-
Monitor the chemical shift perturbations of the backbone amide signals of ACBP upon this compound binding.
-
The residues with significant chemical shift changes map to the binding site. The dissociation constant can be determined by fitting the chemical shift changes as a function of ligand concentration.
Pull-Down Assay
A qualitative or semi-quantitative method to confirm interaction.
Protocol:
-
Immobilize a tagged version of ACBP (e.g., His-tagged ACBP) on affinity beads (e.g., Ni-NTA agarose).[15]
-
Incubate the immobilized ACBP with a solution containing this compound.
-
Wash the beads to remove non-specific binders.
-
Elute the ACBP and any bound this compound.
-
Analyze the eluate by a suitable method (e.g., HPLC or mass spectrometry) to detect the presence of this compound.
Visualizations
Caption: Experimental workflow for studying this compound and ACBP interaction.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. serd.artvin.edu.tr [serd.artvin.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. bvchroma.com [bvchroma.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
A Practical Guide to Handling and Storing Eicosapentaenoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling and storage of Eicosapentaenoyl-CoA (EPA-CoA) standards. Adherence to these guidelines is crucial for maintaining the integrity and stability of this important lipid molecule, ensuring the accuracy and reproducibility of experimental results.
Introduction
Eicosapentaenoyl-CoA (this compound) is the metabolically active form of eicosapentaenoic acid (EPA), an essential omega-3 fatty acid. As a key intermediate in lipid metabolism, this compound is involved in various cellular processes, including energy production through β-oxidation and the synthesis of signaling molecules. Given its high degree of unsaturation and the labile nature of the thioester bond, this compound is susceptible to degradation. Proper handling and storage are therefore paramount.
Physicochemical Properties and Stability
Long-chain acyl-CoA esters like this compound are amphipathic molecules with a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. This structure influences their solubility and stability. While specific stability data for this compound is limited, general principles for long-chain acyl-CoAs apply.
Key Stability Concerns:
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH, which results in the formation of free EPA and Coenzyme A.
-
Oxidation: The five double bonds in the eicosapentaenoyl chain are susceptible to oxidation when exposed to air and light, leading to the formation of lipid peroxides and other degradation products.
-
Physical Instability: Repeated freeze-thaw cycles can accelerate the degradation of the molecule.
The following table summarizes the potential stability issues and recommended storage conditions for long-chain acyl-CoA standards, which should be applied to this compound.
| Parameter | Concern | Recommendation |
| Temperature | Thermal degradation | Store at -20°C or -80°C for long-term storage. |
| Solvent | Hydrolysis, Oxidation | Store as a dry powder or in a high-purity, anhydrous organic solvent. For aqueous solutions, use a slightly acidic buffer (pH 4-6). |
| Atmosphere | Oxidation | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Photodegradation | Protect from light by using amber vials or by wrapping vials in aluminum foil. |
| Freeze-Thaw Cycles | Physical degradation | Prepare single-use aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of Eicosapentaenoyl-CoA Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound from a powdered solid. All procedures should be performed on ice to minimize thermal degradation.
Materials:
-
Eicosapentaenoyl-CoA (powdered form)
-
High-purity, anhydrous organic solvent (e.g., ethanol, methanol, or a mixture of chloroform:methanol (2:1, v/v)) or a slightly acidic aqueous buffer (pH 4-6)
-
Inert gas (argon or nitrogen)
-
Calibrated analytical balance
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibration: Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Dissolution:
-
For organic solutions: Add the appropriate volume of high-purity, anhydrous organic solvent. Gently swirl or vortex to dissolve. Brief sonication in a water bath may assist dissolution.
-
For aqueous solutions: Add the appropriate volume of a slightly acidic (pH 4-6) aqueous buffer. Gently swirl to dissolve. Avoid vigorous shaking.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.
-
Sealing and Storage: Immediately cap the vial tightly. For long-term storage, it is recommended to store the stock solution in single-use aliquots at -80°C.
General Handling Recommendations
-
Minimize Freeze-Thaw Cycles: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freezing and thawing.[1]
-
Use High-Purity Solvents: Solvents should be of the highest grade (e.g., HPLC or LC-MS grade) to prevent contamination that could catalyze degradation.[1]
-
Work on Ice: To minimize thermal degradation, always keep solutions and samples containing this compound on ice.[1]
-
Avoid Contamination: Use clean, dedicated glassware and equipment.
Signaling Pathways and Experimental Workflows
Fatty Acid Activation and Metabolism
Eicosapentaenoic acid is activated to Eicosapentaenoyl-CoA by acyl-CoA synthetases. This activated form can then enter various metabolic pathways, including β-oxidation in the mitochondria for energy production.
Caption: Activation of EPA to this compound and its entry into mitochondrial β-oxidation.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for utilizing this compound standards in in vitro enzyme assays.
Caption: A generalized workflow for using this compound standards in enzymatic assays.
References
Application Notes and Protocols for the Use of Epa-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoyl-CoA (Epa-CoA) is the activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA). As a central intermediate in lipid metabolism, this compound is a critical molecule for researchers in lipidomics, cellular biology, and drug development. Its formation, catalyzed by acyl-CoA synthetases (ACS), is a key step that commits EPA to various metabolic fates, including incorporation into complex lipids, elongation and desaturation, and production of signaling molecules. These application notes provide an overview of the role of this compound in lipidomics research, along with detailed protocols for its synthesis, purification, and use in experimental settings.
Applications in Lipidomics Research
The study of this compound offers valuable insights into several biological processes:
-
Understanding Lipid Metabolism and Disease: Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Investigating the metabolism of this compound helps to elucidate the mechanisms by which omega-3 fatty acids exert their beneficial effects.
-
Drug Discovery and Development: Enzymes involved in this compound metabolism, such as acyl-CoA synthetases, are potential therapeutic targets. This compound can be used in high-throughput screening assays to identify inhibitors or activators of these enzymes.
-
Investigating Inflammatory Pathways: EPA is a precursor to a variety of anti-inflammatory lipid mediators. Studying the conversion of EPA to this compound and its subsequent metabolic channeling provides a deeper understanding of the resolution of inflammation.[1][2][3]
-
Cellular Signaling: this compound and its downstream metabolites can act as signaling molecules, influencing gene expression and cellular processes. For instance, EPA has been shown to regulate the expression of genes involved in lipid metabolism and inflammation, partly through the activation of nuclear receptors like PPARα.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of EPA supplementation, which involves the endogenous formation of this compound, on various lipidomic and inflammatory markers.
Table 1: Effect of EPA-rich Oil on Gene Expression in THP-1 Cells [4]
| Gene | Function | Fold Change vs. Control |
| Stearoyl-CoA Desaturase (SCD) | Fatty acid metabolism | Decreased |
| Fatty Acid Desaturase 1 (FADS1) | Fatty acid metabolism | Decreased |
| Fatty Acid Desaturase 2 (FADS2) | Fatty acid metabolism | Decreased |
Table 2: Changes in Plasma Fatty Acid Profile and Inflammatory Markers with EPA + DHA Supplementation [1]
| Parameter | Baseline | 4 Weeks EPA + DHA | p-value |
| Plasma EPA (µg/mL) | 25.3 ± 5.1 | 105.6 ± 22.4 | < 0.001 |
| Plasma DHA (µg/mL) | 68.9 ± 10.2 | 112.5 ± 18.7 | < 0.001 |
| n-6 to n-3 ratio | 10.2 ± 1.5 | 4.3 ± 0.8 | < 0.001 |
| AA:EPA ratio | 15.1 ± 3.2 | 3.1 ± 0.7 | < 0.001 |
Table 3: Association of Plasma Phospholipid DHA and EPA-derived Lipid Mediators with Inflammatory Cytokines [3]
| Lipid Mediator | Associated Cytokine | Correlation |
| Phospholipid DHA | IL-6, TNF-α, MCP-1, IL-10 | Inverse |
| 18-HEPE (from EPA) | IL-10 | Inverse |
| 12-HEPE (from EPA) | IL-10 | Inverse |
| 5-HEPE (from EPA) | IL-10 | Inverse |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from EPA and Coenzyme A using a long-chain acyl-CoA synthetase (ACS).
Materials:
-
Eicosapentaenoic acid (EPA)
-
Coenzyme A (CoA), lithium salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa or human ACSL4)
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2.5 mM CoA
-
1 mM DTT
-
0.1% Triton X-100
-
500 µM EPA (dissolved in ethanol)
-
-
Enzyme Addition: Add purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C. The supernatant contains the synthesized this compound and can be used for purification or direct analysis.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of this compound from the synthesis reaction mixture using reversed-phase HPLC.
Materials:
-
Synthesized this compound solution
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM Potassium phosphate buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Trifluoroacetic acid (TFA) (optional, can be added to mobile phases at 0.1%)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Sample Injection: Inject the supernatant from the this compound synthesis reaction onto the column.
-
Gradient Elution: Elute the compounds using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time of this compound will be longer than that of free CoA due to the hydrophobic acyl chain.
-
Quantification and Storage: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm using the extinction coefficient of adenosine (B11128) (ε₂₆₀ = 15,400 M⁻¹cm⁻¹). Lyophilize the purified fractions for long-term storage at -80°C.
Protocol 3: Acyl-CoA Synthetase Activity Assay Using this compound Formation
This protocol describes a fluorometric assay to measure the activity of acyl-CoA synthetase by quantifying the production of this compound.[6][7][8]
Materials:
-
Cell or tissue lysate containing acyl-CoA synthetase
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
EPA
-
CoA
-
ATP
-
MgCl₂
-
Enzyme Mix (containing enzymes to metabolize acyl-CoA)
-
Developer Mix
-
Converter Mix
-
Fluorometric Probe (e.g., OxiRed Probe)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (cell/tissue lysate)
-
Assay Buffer
-
EPA (substrate)
-
-
Initiate Reaction: Add a reaction mix containing CoA, ATP, MgCl₂, Enzyme Mix, Developer Mix, Converter Mix, and the fluorometric probe to each well.
-
Kinetic Measurement: Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each sample. The activity of acyl-CoA synthetase is proportional to this rate. A standard curve using a known concentration of a stable acyl-CoA can be used for absolute quantification.
Visualizations
Caption: Metabolic fate of this compound in the cell.
Caption: Experimental workflow for lipidomics analysis using this compound.
Caption: Signaling pathways influenced by this compound.
References
- 1. Fish oil supplementation alters levels of lipid mediators of inflammation in microenvironment of acute human wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of inflammatory and lipid metabolism genes by eicosapentaenoic acid-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-3 fatty acids regulate gene expression levels differently in subjects carrying the PPARα L162V polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. abcam.cn [abcam.cn]
- 8. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
Application Notes and Protocols for the Analysis of Eicosapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of eicosapentaenoic acid (EPA), a crucial omega-3 polyunsaturated fatty acid. As a key metabolic intermediate, this compound is involved in various cellular processes, including energy metabolism and the biosynthesis of signaling molecules. Accurate quantification of this compound in biological samples is essential for understanding its physiological roles and for the development of therapeutics targeting fatty acid metabolism.
These application notes provide detailed protocols for the preparation of samples from tissues and cultured cells for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are designed to ensure high recovery and stability of this labile molecule.
Core Principles of Sample Preparation
The successful analysis of this compound relies on meticulous sample handling to prevent degradation and ensure accurate quantification. Key principles include:
-
Metabolic Quenching: Immediate cessation of enzymatic activity is critical to preserve the in vivo acyl-CoA profile. This is typically achieved by rapid freezing of tissues in liquid nitrogen.
-
Efficient Extraction: The choice of extraction method is crucial for isolating this compound from the complex biological matrix while minimizing degradation.
-
Purification and Enrichment: Solid-phase extraction (SPE) is often employed to remove interfering substances and enrich for long-chain acyl-CoAs like this compound.
-
Prevention of Degradation: this compound is susceptible to both enzymatic and chemical degradation. It is essential to work quickly, at low temperatures, and use appropriate buffers to maintain sample integrity.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2]
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][2]
-
Internal Standard (e.g., Heptadecanoyl-CoA (C17:0))
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol[2][3]
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 12,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue and immediately place it in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize the tissue on ice using a homogenizer until a uniform suspension is achieved. Add 1 mL of 2-Propanol and homogenize again.[2]
-
Extraction: Add 2 mL of Acetonitrile to the homogenate and vortex vigorously for 2 minutes.[2]
-
Protein Precipitation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator. The dried pellet can be stored at -80°C until further processing.
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is suitable for both adherent and suspension cultured cells.[4]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Extraction Solvent: Chloroform (B151607):Methanol (B129727) (1:2 v/v), pre-chilled to -20°C[4]
-
Internal Standard
-
Chloroform
-
Water
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 2,000 x g at 4°C
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 0.5 mL of cold (-20°C) extraction solvent containing the internal standard directly to the plate and use a cell scraper to collect the cell lysate.[4]
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 0.5 mL of cold (-20°C) extraction solvent containing the internal standard.[4]
-
-
Lysis: Transfer the cell lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[4]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[4]
-
Aqueous Phase Collection: The long-chain acyl-CoAs, including this compound, will be in the upper aqueous phase. Carefully collect this phase for further purification.[4]
Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification
This protocol describes the use of a weak anion exchange SPE column for the purification of this compound from the crude extract.[4]
Materials:
-
Aqueous extract from Protocol 1 or 2
-
Weak anion exchange SPE columns
-
Conditioning Solvent: Methanol
-
Wash Buffer 1: 100 mM KH2PO4 buffer (pH 4.9)[4]
-
Wash Buffer 2: Methanol
-
Elution Solution (specific to the SPE column manufacturer's instructions, often a methanol/water mixture with a modifying salt or acid)
Procedure:
-
Column Conditioning: Condition the weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[4]
-
Sample Loading: Load the aqueous extract onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) and 1 mL of methanol to remove impurities.[4]
-
Elution: Elute the bound acyl-CoAs, including this compound, with the appropriate elution solution.
-
Drying: Dry the eluate in a vacuum concentrator. The purified sample is now ready for reconstitution and analysis by LC-MS/MS.
Data Presentation
The following tables summarize quantitative data relevant to the analysis of long-chain acyl-CoAs.
Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80 | [1] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88 | [2] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90 | [2] |
Note: Recovery can vary based on the specific biological matrix and experimental conditions.
Table 2: Abundance of Various Acyl-CoA Species in Different Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Reference |
| C14:0-CoA | - | ~2.5 | ~1.5 | [4] |
| C16:0-CoA | - | ~10.0 | ~5.0 | [4] |
| C18:1-CoA | - | ~4.0 | ~2.0 | [4] |
| C18:2-CoA | - | ~1.5 | ~1.0 | [4] |
Note: These values are indicative and can vary significantly with cell culture conditions.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Eicosapentaenoyl-CoA (EPA-CoA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Eicosapentaenoyl-CoA (EPA-CoA).
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation & Stability
Question: I am observing significant variability in my this compound measurements between sample replicates. What could be the cause?
Answer: Variability between replicates often points to issues in sample preparation and analyte stability. Here are several factors to consider:
-
Analyte Stability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[1][2] It is crucial to keep samples cold and process them quickly.[1] Consider using solvents like methanol (B129727) for sample reconstitution, as it has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]
-
Extraction Efficiency: The extraction of long-chain acyl-CoAs can be challenging due to their amphipathic nature. Ensure your extraction protocol is optimized for these molecules. A common method involves a single-phase extraction with a mixture of methanol and chloroform (B151607).[3]
-
Storage Conditions: Improper storage can lead to degradation. Samples should be stored at -80°C until analysis to minimize enzymatic and chemical degradation.[1] Avoid repeated freeze-thaw cycles.[4]
Question: My this compound signal is consistently low, even in samples where I expect high concentrations. What can I do?
Answer: Low signal intensity can be due to several factors, from sample loss during preparation to suboptimal detection conditions. Here are some troubleshooting steps:
-
Optimize Extraction: Review your extraction protocol. For tissue samples, rapid homogenization in a cold solvent is critical to quench enzymatic activity.[5] A mixed organic-aqueous solvent system (e.g., acetonitrile/methanol/water) can be effective for extracting a broad range of acyl-CoA species.[3][5]
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification and can help correct for sample loss during preparation.[6][7] An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). If that is not available, an odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample can be used.[3]
-
Prevent Adsorption: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass vials for sample processing and storage can help minimize this issue and improve signal intensity.[2]
Chromatographic Separation
Question: I'm observing poor peak shape (e.g., tailing, fronting, or split peaks) for my this compound analyte. How can I improve this?
Answer: Poor peak shape in liquid chromatography can be caused by a variety of factors related to the column, mobile phase, or the analyte itself.
-
Column Health: Column deterioration is a common cause of peak shape problems.[8][9] A partially blocked frit or a void at the head of the column can lead to split or distorted peaks.[8] Regularly flushing your column and using an in-line filter can help prolong its life.[10]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Operating at a pH where the analyte is in a single ionic form can improve peak symmetry. However, be mindful of the pH limitations of your column, as high pH can dissolve silica-based stationary phases.[8]
-
Injection Solvent: The composition of the solvent used to dissolve your sample can affect peak shape. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9][10] Whenever possible, dissolve your sample in the initial mobile phase.
Question: My this compound peak is co-eluting with other interfering peaks from my sample matrix. How can I improve the separation?
Answer: Co-elution can be addressed by modifying your chromatographic method:
-
Gradient Optimization: Adjusting the gradient slope or the composition of your mobile phases can improve the resolution between your analyte and interfering compounds. A shallower gradient can often enhance separation.
-
Column Chemistry: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a different bonded phase might offer different selectivity.
-
Sample Clean-up: Implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can remove many interfering matrix components before LC-MS/MS analysis.[9]
Mass Spectrometry Detection
Question: I am struggling to achieve consistent and sensitive detection of this compound using electrospray ionization (ESI). What are some key parameters to optimize?
Answer: ESI efficiency for long-chain acyl-CoAs can be variable. Optimizing MS parameters is crucial for achieving robust and sensitive detection.
-
Ionization Polarity: this compound can be detected in both positive and negative ion modes. While positive ion mode often yields a characteristic neutral loss of 507 Da, negative ion mode can also provide high sensitivity.[3] It is recommended to test both polarities to determine which provides the best signal-to-noise for your specific instrument and sample type.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, by infusing a standard solution of this compound. These parameters can have a significant impact on ionization efficiency.[11]
-
Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy used for fragmentation is a critical parameter. Optimize the collision energy to maximize the intensity of the desired product ion for quantification.[3]
Question: How do I select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) of this compound?
Answer: For positive ion mode, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. A common and characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3] Therefore, a common MRM transition would be [M+H]⁺ → [M+H-507]⁺. Another product ion often observed corresponds to the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.[9] For negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor. Fragmentation can yield product ions corresponding to the fatty acyl chain and parts of the CoA molecule. It is essential to confirm the fragmentation pattern using a pure standard of this compound.
Quantitative Data Summary
The following table summarizes typical concentration ranges of EPA found in human plasma and erythrocytes, which can serve as a reference for expected physiological levels. Note that this compound levels will be significantly lower and are tissue/cell-specific.
| Biological Matrix | EPA Concentration Range | Reference |
| Human Plasma | 17-68 mg/L | [12] |
| Human Erythrocytes | Varies with diet and supplementation | [13] |
Concentrations are for total EPA after hydrolysis, not specifically this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from methods for long-chain fatty acyl-CoA extraction.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Chloroform, HPLC grade
-
Internal Standard (e.g., C17:0-CoA or ¹³C-labeled this compound)
-
Glass centrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add the internal standard to the cell suspension.
-
Add 500 µL of chloroform to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive or negative, to be optimized.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Positive Mode: Precursor ion: [this compound + H]⁺. Product ions could include [M+H-507]⁺ and m/z 428.
-
Negative Mode: Precursor ion: [this compound - H]⁻. Product ions to be determined from fragmentation of a standard.
-
-
Source and MS Parameters: Optimize capillary voltage, gas flows, temperatures, and collision energy.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from biological samples.
Simplified Signaling Pathway Involving EPA
EPA, the precursor to this compound, is known to influence various signaling pathways, particularly those related to inflammation. This diagram illustrates a simplified pathway where EPA can modulate the MAP kinase signaling cascade.
Caption: Simplified diagram of EPA's influence on the MAP kinase (ERK1/2) signaling pathway.[14]
References
- 1. epa.gov [epa.gov]
- 2. na.mxns.com [na.mxns.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 13. Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of Epa-CoA during sample preparation
Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals improve the stability of Eicosapentaenoyl-CoA (Epa-CoA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound, a long-chain polyunsaturated acyl-CoA, is inherently unstable and susceptible to degradation from several factors:
-
Enzymatic Degradation: Endogenous enzymes, particularly acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond, releasing Coenzyme A and free eicosapentaenoic acid.[1][2]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction accelerated by non-optimal pH conditions (both highly acidic and alkaline) and elevated temperatures.[2][3]
-
Oxidation: The polyunsaturated eicosapentaenoic acid chain is highly susceptible to lipid peroxidation, especially in the presence of oxygen and metal ions.[4][5] This process can be initiated by reactive oxygen species (ROS) within the tissue.[6]
Q2: How can I minimize enzymatic degradation when processing biological samples?
A2: The key is to halt enzymatic activity as quickly as possible.
-
Rapid Quenching: Immediately upon collection, flash-freeze tissue samples in liquid nitrogen.[2][7] This is considered the gold standard for stopping metabolic processes.
-
Work in Cold Conditions: Always keep samples on ice throughout homogenization and extraction.[1] All buffers and solvents should be pre-chilled.
-
Use of Acidic Buffers/Solvents: Homogenizing tissues in an ice-cold, acidic buffer (e.g., pH 4.0-6.0) or with organic solvents like methanol (B129727)/acetonitrile (B52724) helps to precipitate and denature degradative enzymes.[1][8]
Q3: What is the optimal pH for this compound stability?
A3: this compound and other acyl-CoAs are most stable in a slightly acidic environment, typically between pH 4.0 and 6.8 .[1][9] Strongly alkaline or acidic conditions will accelerate the rate of chemical hydrolysis of the thioester bond.
Q4: How can I prevent the oxidation of this compound?
A4: Preventing oxidation is critical for preserving the integrity of the polyunsaturated acyl chain.
-
Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your homogenization buffer.[10]
-
Work in an Inert Atmosphere: When possible, perform sample processing steps in a glove box under an inert gas like nitrogen or argon to minimize exposure to oxygen.[10]
-
Use Degassed Solvents: De-gas all aqueous buffers and organic solvents prior to use to remove dissolved oxygen.[10]
-
Add Chelating Agents: Including a chelating agent like EDTA in your buffers can sequester metal ions that may catalyze oxidation.[10][11]
Q5: What are the best practices for long-term storage of this compound samples?
A5: For long-term storage, it is crucial to store the purified, dried this compound extract as a pellet at -80°C .[1][7] If storing in solution, use a slightly acidic buffer and create single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound sample preparation.
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of this compound | Enzymatic Degradation: Acyl-CoA thioesterases were not inactivated quickly enough.[1] | Ensure immediate flash-freezing of tissue in liquid nitrogen post-collection.[2] Homogenize samples in an ice-cold, acidic buffer (pH 4.0-6.0) to denature enzymes.[1] |
| Chemical Hydrolysis: pH of buffers or solvents was outside the optimal stability range. | Verify that all buffers and reconstitution solvents are within the pH 4.0-6.8 range.[9] Avoid high temperatures during all steps. | |
| Inefficient Extraction: The chosen solvent system is not optimal for the hydrophobic nature of this compound. | Use a robust extraction protocol with organic solvents like isopropanol (B130326) and acetonitrile.[7] Consider solid-phase extraction (SPE) for purification and concentration.[1][7] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Analyte Instability in Autosampler: this compound is degrading in the reconstituted solution while waiting for analysis. | Analyze samples as quickly as possible after reconstitution.[1] Reconstitute the dried pellet in a solvent containing methanol or acetonitrile, as this improves stability over purely aqueous solutions.[1][9] |
| Oxidation/Adduct Formation: The thiol group has oxidized, or the acyl chain has peroxidized, creating multiple species. | Add a reducing agent like dithiothreitol (B142953) (DTT) to standards and samples before analysis to maintain the reduced state of the CoA thiol group.[1] Ensure antioxidants were used during extraction. | |
| Column Contamination: Buildup of biological material from previous injections is affecting chromatography.[2] | Implement a rigorous column washing procedure between analytical runs.[2] | |
| Inconsistent or Non-Reproducible Results | Sample Degradation During Handling: Inconsistent timing or temperature control during sample prep. | Standardize all handling procedures. Always work quickly and keep samples on ice or at 4°C.[1][10] |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions or extracts. | Aliquot samples and standards into single-use tubes to avoid freeze-thaw cycles.[1] | |
| Oxidized Reagents: Solvents or buffers have been exposed to air for extended periods. | Prepare buffers fresh and use recently opened, high-purity solvents.[10] Degas all aqueous solutions before use. |
Visualizations
Factors Leading to this compound Degradation
Caption: Primary pathways leading to the degradation of this compound during sample processing.
Recommended Workflow for this compound Sample Preparation
Caption: Step-by-step workflow highlighting key actions to ensure this compound stability.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis and optimized to enhance the stability of polyunsaturated species like this compound.[7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, degassed
-
Antioxidant (e.g., BHT, added to KH2PO4 buffer at 50 µM)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold Isopropanol
-
Ice-cold Acetonitrile (ACN)
-
Centrifuge capable of maintaining 4°C
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or weak anion exchange)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Pulverization: Maintain the tissue sample frozen in liquid nitrogen. In a pre-chilled mortar, grind the tissue to a fine, homogenous powder with a pre-chilled pestle.[7]
-
Homogenization: Quickly transfer approximately 50 mg of the frozen tissue powder to a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9, containing antioxidant). Add internal standard. Homogenize thoroughly while keeping the homogenizer on ice at all times.
-
Protein Precipitation & Extraction:
-
To the homogenate, add 2 mL of ice-cold isopropanol and vortex vigorously for 1 minute.
-
Add 2 mL of ice-cold acetonitrile and vortex again for 1 minute.
-
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Purification (Optional but Recommended):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the collected supernatant onto the cartridge.
-
Wash the cartridge to remove impurities (e.g., with a low-percentage organic solvent).
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol or an acetonitrile/isopropanol mixture).[7]
-
-
Drying: Evaporate the solvent from the collected eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen. This step is critical for concentrating the sample and improving long-term stability.[7]
-
Storage & Reconstitution: Store the dried pellet at -80°C. Just prior to analysis, reconstitute the pellet in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase, preferably one containing methanol or acetonitrile.[9]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. An example gradient could be:
-
0.0 min: 20% B
-
2.8 min: 45% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 20% B
-
10.0 min: 20% B
-
-
Autosampler Temperature: 4°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[12]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z for the [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion of CoA.
-
Optimization: Instrument parameters such as capillary voltage, cone voltage, and collision energy must be optimized for this compound and the specific internal standard used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. welchlab.com [welchlab.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of Eicosapentaenoyl-CoA during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Eicosapentaenoyl-CoA (EPA-CoA) during extraction from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no recovery of my Eicosapentaenoyl-CoA. What are the likely causes?
Low recovery of long-chain acyl-CoAs like this compound is a frequent issue that can generally be attributed to three main areas: sample handling, extraction inefficiency, or analyte instability.[1] Key factors include enzymatic degradation by endogenous thioesterases, chemical hydrolysis of the thioester bond, and suboptimal extraction conditions.
Q2: How can I prevent the degradation of Eicosapentaenoyl-CoA during sample preparation?
The stability of this compound is critical for accurate quantification. Due to their inherent instability in aqueous solutions, careful sample handling is paramount.[2]
-
Immediate Quenching: To halt enzymatic activity, biological tissues must be flash-frozen in liquid nitrogen immediately upon collection.[1] This prevents endogenous acyl-CoA thioesterases from hydrolyzing the target molecule.[1]
-
Proper Storage: Store flash-frozen samples at -80°C to keep degradative enzymes inactive until homogenization.[1]
-
Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize both enzymatic degradation and chemical hydrolysis.
-
Acidic Conditions: Homogenize samples in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9). The low pH inhibits thioesterase activity and improves the stability of the acyl-CoA molecule.[1][3]
Q3: Which extraction method is most effective for Eicosapentaenoyl-CoA?
A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust and widely used approach for isolating long-chain acyl-CoAs. A method involving homogenization in a potassium phosphate (B84403) buffer, followed by extraction with an organic solvent mixture like acetonitrile/2-propanol and subsequent purification using SPE, has been shown to yield high recovery for long-chain acyl-CoAs.[3][4]
Q4: My downstream LC-MS analysis shows poor peak shape for Eicosapentaenoyl-CoA. How can I improve this?
Poor chromatographic performance, such as peak tailing, is a common challenge in the analysis of long-chain acyl-CoAs. This can be due to interactions with the analytical column or issues with the mobile phase. Optimizing the LC method, such as adjusting the mobile phase pH or using ion-pairing agents, can improve peak shape and resolution.[2] Additionally, ensuring the cleanliness of the column is important, as buildup from biological extracts can distort peak shape.[1]
Data Presentation: Comparison of Extraction Methodologies
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. While specific recovery data for Eicosapentaenoyl-CoA is limited, the following table summarizes recovery rates for other long-chain acyl-CoAs using a validated method, which is expected to be representative for this compound.
| Acyl-CoA Species | Extraction Method | Average Recovery (%) |
| Oleoyl-CoA (C18:1) | Acetonitrile/2-Propanol with SPE | 85-90% |
| Palmitoyl-CoA (C16:0) | Acetonitrile/2-Propanol with SPE | 70-80% |
| Arachidonyl-CoA (C20:4) | Acetonitrile/2-Propanol with SPE | 83-88% |
Data adapted from established protocols for long-chain acyl-CoA extraction.[3][4]
Experimental Protocols
Detailed Protocol for Eicosapentaenoyl-CoA Extraction from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[3][4]
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: 2-Propanol and Acetonitrile (ACN)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Column (e.g., oligonucleotide purification column or C18)
-
Elution Solution for SPE (e.g., 2-Propanol or methanol-based solution)
-
Glass homogenizer
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Add the frozen tissue to the buffer and homogenize until a uniform suspension is achieved.
-
-
Solvent Extraction:
-
Add 1 mL of 2-Propanol to the homogenate and homogenize again.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column to remove impurities as per the manufacturer's protocol.
-
Elute the acyl-CoAs from the column using an appropriate elution solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream analysis (e.g., a mixture of water and methanol (B129727) for LC-MS).
-
Visual Troubleshooting Guides
The following diagrams illustrate the experimental workflow for this compound extraction and a troubleshooting decision tree for low recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Eicosapentaenoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection and quantification of Eicosapentaenoyl-CoA (EPA-CoA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the theoretical precursor ion ([M+H]⁺) for this compound?
A1: The theoretical monoisotopic mass of Eicosapentaenoyl-CoA can be calculated from the molecular formulas of Eicosapentaenoic acid (C₂₀H₃₀O₂) and Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S), accounting for the loss of a water molecule (H₂O) during the formation of the thioester bond.
-
Eicosapentaenoic Acid (EPA): 302.22 g/mol
-
Coenzyme A (CoA): 767.12 g/mol
-
Water (H₂O): 18.01 g/mol
Calculation: (Mass of EPA + Mass of CoA) - Mass of H₂O = Mass of this compound (302.22 + 767.12) - 18.01 = 1051.33 g/mol
For positive mode electrospray ionization (ESI), a proton (H⁺, ~1.007 g/mol ) is added.
Precursor Ion [M+H]⁺: 1051.33 + 1.007 = 1052.34 m/z
This value should be used as the target precursor ion in your MS method.
Q2: What are the recommended MRM transitions for this compound?
A2: Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) in positive ion mode.[1][2] This is the most abundant and commonly used fragmentation for quantification.[1][3] A secondary, less intense but still characteristic fragment corresponds to the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.0.[1][4]
Based on the precursor ion calculated in Q1, the recommended Multiple Reaction Monitoring (MRM) transitions are summarized in the table below.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type |
| This compound | 1052.3 | 545.3 | Quantitative |
| This compound | 1052.3 | 428.0 | Qualitative/Confirmatory |
Q3: Which ionization mode is best for this compound detection?
A3: Positive ion electrospray ionization (ESI+) is generally recommended and more commonly used for the analysis of long-chain acyl-CoAs as it provides better sensitivity and characteristic fragmentation patterns.[5][6]
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: Eicosapentaenoyl-CoA, being a polyunsaturated acyl-CoA (PUFA-CoA), is susceptible to oxidation and thermal degradation. To ensure data accuracy and reproducibility, the following precautions are recommended:
-
Work on Ice: Always keep samples on ice during all stages of preparation.[7]
-
Use Fresh Solvents: Prepare solutions and buffers immediately before use.[7]
-
De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen, which can promote oxidation.[7]
-
Add Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction and mobile phase solvents.[7]
-
Use Chelating Agents: Including a chelating agent like EDTA in your buffers can sequester metal ions that may catalyze oxidation.[7]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Solution |
| Sample Degradation | Prepare samples immediately before analysis and follow all handling precautions for PUFA-CoAs (see FAQ Q4). Ensure the autosampler is kept at a low temperature (e.g., 4°C).[1][7] |
| Ion Suppression from Matrix | Biological samples are complex and can suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances like salts and phospholipids.[1] |
| Suboptimal LC Separation | Co-elution with matrix components can cause ion suppression. Optimize the chromatographic gradient to ensure this compound is well-resolved from the bulk of matrix components. Using a C8 or C18 reversed-phase column is a common and effective approach.[1][5] |
| Suboptimal MS Parameters | The declustering potential (DP) and collision energy (CE) are critical for sensitivity. These parameters should be optimized for your specific instrument. A good starting point for long-chain acyl-CoAs is a DP of 90 V and a CE of 50 V.[1] |
| In-source Fragmentation | High source temperatures or harsh ESI conditions can cause the analyte to fragment before entering the mass analyzer, leading to a lower precursor ion signal. Optimize source parameters like temperature and gas flows to minimize this effect.[4] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Solution |
| Secondary Interactions with Column | Residual silanols on silica-based columns can interact with the polar head of the acyl-CoA molecule, causing peak tailing. Ensure the mobile phase pH is appropriate for the column chemistry. Using a column with advanced end-capping can mitigate these interactions. |
| Column Contamination | Repeated injection of biological extracts can lead to a buildup of contaminants on the column frit or stationary phase. Implement a regular column washing procedure. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | The choice and concentration of mobile phase additives are crucial. Ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) are commonly used to improve peak shape for acyl-CoAs.[1][5] Ensure the organic solvent percentage is optimal for the elution of long-chain species. |
| Analyte Instability On-Column | The longer the analysis time, the greater the chance of on-column degradation, especially for sensitive compounds like PUFA-CoAs. Optimize the LC gradient to achieve a reasonably short retention time without compromising resolution. |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol provides a general framework for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate Buffer (KH₂PO₄), pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
50 mM Ammonium Formate, pH 6.3
Procedure:
-
Homogenization: Keep the tissue frozen in liquid nitrogen. In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer. Homogenize thoroughly on ice.
-
Extraction: Add 2 mL of acetonitrile to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
SPE Cleanup:
-
Activate a C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer (100 mM KH₂PO₄).[1]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of extraction buffer.[1]
-
Elute the acyl-CoAs with a mixture of 50 mM ammonium formate (pH 6.3) and methanol.[1]
-
-
Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.[1]
Protocol 2: LC-MS/MS Method Parameters
These parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrument used.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C8 or C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 5.0[1] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40-45 °C[1] |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with a low percentage of B (e.g., 2-10%), ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes, hold for 2-4 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 500 °C[1] |
| Declustering Potential (DP) | 90 V[1] |
| Entrance Potential (EP) | 10 V[1] |
| Collision Energy (CE) | 50 V[1] |
| Collision Cell Exit Potential (CXP) | 10 V[1] |
| Gas Settings | Optimize Curtain, Nebulizer, and Heater gases for your specific instrument. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Epa-CoA Degradation in Biological Samples
Welcome to the technical support center for the handling and analysis of Eicosapentaenoyl-CoA (Epa-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in biological samples and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for this compound degradation in my biological samples?
A1: this compound, like other polyunsaturated acyl-CoAs, is susceptible to degradation through several mechanisms. The primary causes include:
-
Enzymatic Degradation: Cellular enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond, releasing free eicosapentaenoic acid and Coenzyme A.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline (basic) pH conditions.
-
Oxidation: The multiple double bonds in the eicosapentaenoyl chain are susceptible to oxidation, particularly in the presence of oxygen, metal ions, and free radicals.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rates of both enzymatic and chemical degradation.
Q2: What is the optimal pH and temperature for storing my this compound samples?
A2: To minimize degradation, this compound samples should be maintained under acidic to neutral pH conditions (ideally pH 6.0-7.0) and at low temperatures.[3] For short-term storage (a few hours), samples should be kept on ice. For long-term storage, it is recommended to snap-freeze samples in liquid nitrogen and then store them at -80°C.[2]
Q3: How can I prevent enzymatic degradation during sample collection and processing?
A3: Rapid inactivation of enzymatic activity is crucial. This can be achieved by:
-
Immediate Freezing: Snap-freezing the tissue or cell samples in liquid nitrogen immediately after collection effectively halts enzymatic processes.
-
Cold Homogenization: Perform all homogenization and extraction steps on ice using pre-chilled buffers and tubes.
-
Acidic Extraction Buffers: Using a slightly acidic buffer (e.g., pH 4.9) during extraction helps to inactivate many enzymes.
Q4: Are there any specific additives I can use to protect my this compound samples?
A4: Yes, adding certain reagents to your buffers can help preserve this compound integrity. Consider using:
-
Antioxidants: To prevent oxidation of the polyunsaturated fatty acid chain, antioxidants like butylated hydroxytoluene (BHT) can be added to your homogenization and extraction buffers.[2]
-
Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No this compound Signal in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Sample Degradation | Ensure rapid sample processing on ice and storage at -80°C. Prepare fresh working solutions of standards and samples immediately before analysis.[2] |
| Poor Extraction Recovery | Optimize your solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for this compound. Use a stable isotope-labeled internal standard for this compound to monitor and correct for extraction efficiency. |
| Ion Suppression | The complex biological matrix can interfere with the ionization of this compound. Implement a thorough sample cleanup procedure, such as solid-phase extraction, to remove interfering substances like salts and phospholipids.[4] |
| Suboptimal LC-MS/MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Ensure the correct precursor and product ions are being monitored in your multiple reaction monitoring (MRM) method. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in Chromatography
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | This compound can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing. Use a highly deactivated, end-capped column. Adding a low concentration of a buffer salt to the mobile phase can also help to mask these secondary interactions.[5][6] |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample or reducing the injection volume.[5] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is optimal for this compound, typically in the slightly acidic to neutral range. Operating too close to the pKa of the molecule can result in poor peak shape.[5] |
| Extra-column Volume | Excessive tubing length or poorly made connections can contribute to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly fitted.[7] |
This compound Stability Data
| Condition | Expected Stability of this compound | Primary Degradation Pathway | Recommendations |
| pH < 6.0 | Relatively Stable | Acid-catalyzed hydrolysis (slower than base-catalyzed) | Maintain acidic conditions during extraction and short-term handling. |
| pH 6.0 - 7.0 | Moderately Stable | Minimal hydrolysis | Ideal pH range for storage and analysis. |
| pH > 7.0 | Unstable | Base-catalyzed hydrolysis of the thioester bond | Avoid alkaline conditions in all buffers and solutions. |
| -80°C | High Stability | Minimal chemical and enzymatic activity | Recommended for long-term storage.[2] |
| -20°C | Moderate Stability | Some residual enzymatic activity and chemical degradation may occur over time. | Suitable for intermediate-term storage. |
| 4°C (on ice) | Low Stability | Enzymatic and chemical degradation can occur within hours. | Recommended for short-term handling during sample processing only. |
| Room Temperature | Very Unstable | Rapid enzymatic and chemical degradation. | Avoid exposing samples to room temperature for extended periods. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol outlines a solid-phase extraction (SPE) method for isolating this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Extraction of this compound from Tissue
This protocol describes a method for extracting this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Liquid nitrogen
-
Internal standard (e.g., deuterated this compound)
-
Ice-cold homogenization buffer (e.g., 100 mM potassium phosphate, pH 4.9, with 5 mM EDTA)
-
Ice-cold acetonitrile (B52724)
-
Tissue homogenizer
-
Nitrogen evaporator
Procedure:
-
Tissue Preparation: Weigh the frozen tissue sample (~50-100 mg).
-
Homogenization: In a pre-chilled tube, add the tissue and 1 mL of ice-cold homogenization buffer containing the internal standard. Homogenize the tissue thoroughly on ice.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Visualizations
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. agilent.com [agilent.com]
Overcoming matrix effects in the mass spectrometric analysis of Epa-CoA
Welcome to the Technical Support Center for the mass spectrometric analysis of Eicosapentaenoyl-Coenzyme A (Epa-CoA). This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids, and phospholipids (B1166683) in plasma or tissue extracts).[1][2] This interference can cause ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3][4] For a molecule like this compound, which is analyzed in complex biological samples, these effects can severely compromise the accuracy, precision, and sensitivity of quantification.[5]
Q2: My this compound signal is low and inconsistent across different samples. How do I know if this is a matrix effect?
A2: Low and variable signal intensity are classic signs of matrix effects, particularly ion suppression.[4] The most reliable way to confirm the presence of matrix effects is to perform specific experiments. There are two primary approaches: a qualitative assessment via post-column infusion and a quantitative assessment using a post-extraction spike.[2][6] These methods help determine if components in your sample matrix are interfering with this compound ionization at its specific retention time.[7]
Q3: What is the most effective way to eliminate or reduce matrix effects?
A3: A multi-faceted approach is often the most effective. Strategies can be grouped into three main categories:[5][6][7]
-
Optimize Sample Preparation: This is often the most crucial step.[8] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components (like phospholipids) than simple protein precipitation (PPT).[8][9]
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[9] This could involve adjusting the gradient, changing the mobile phase, or using a different column chemistry.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects.[7][9] Because it has nearly identical chemical and physical properties, it will experience the same ion suppression or enhancement as the analyte, allowing for accurate correction during quantification.[9][11]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple method to reduce the concentration of interfering matrix components.[12][13] However, this strategy is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution.[12] For trace-level analysis, dilution may lead to a loss of sensitivity.[13]
Q5: Which ionization technique is less prone to matrix effects, ESI or APCI?
A5: Electrospray ionization (ESI), the most common technique for analyzing molecules like this compound, is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12][14] This is because ESI's ionization process, which relies on droplet desolvation, can be easily disrupted by non-volatile matrix components.[1][12] If your analyte is amenable to APCI, switching ionization sources could be a viable strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity & Poor Sensitivity | Ion Suppression: Co-eluting matrix components, especially phospholipids from plasma or tissue, are competing with this compound for ionization.[9] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interferences.[8] 2. Optimize Chromatography: Adjust the LC gradient to better resolve this compound from the suppression zone.[9] 3. Check MS Parameters: Re-optimize source parameters (e.g., voltages, temperatures, gas flows) for this compound.[10][15] |
| Poor Reproducibility Across Samples | Variable Matrix Effects: Different biological samples have varying compositions, leading to inconsistent levels of ion suppression or enhancement.[4] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to correct for sample-to-sample variability. A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing reliable normalization.[9][11][16] 2. Standardize Sample Preparation: Ensure your extraction protocol is highly consistent across all samples to minimize variability. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Co-elution with Interferences: Matrix components can interact with the analytical column or interfere with the analyte's interaction with the stationary phase.[17][18] Inappropriate Sample Solvent: The solvent used to reconstitute the final extract may be too strong or incompatible with the initial mobile phase.[9] | 1. Enhance Sample Cleanup: Use SPE or LLE to remove the interfering compounds.[8] 2. Optimize LC Method: Test different gradients or a column with alternative chemistry. Ensure the mobile phase pH is appropriate for this compound.[18] 3. Match Sample Solvent: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[9] |
| Analyte Degradation | Sample Instability: Acyl-CoAs are susceptible to chemical and enzymatic hydrolysis, especially at non-optimal pH and temperature.[10][18] | 1. Maintain Cold Chain: Keep samples on ice during processing and store them at -80°C.[10][18] 2. Rapid Processing: Quench metabolic activity quickly upon sample collection (e.g., freeze-clamping for tissues) and minimize the time between extraction and analysis.[18] 3. Check Sample pH: Ensure extraction and final sample solutions are buffered appropriately to maintain stability. |
Experimental Protocols & Data Interpretation
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion: Continuously infuse a standard solution of this compound at a constant flow rate. This will create a stable baseline signal in the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (one that does not contain the analyte but has been through the entire sample preparation process).
-
Analysis: Monitor the baseline signal of the infused this compound standard. Any dip in the baseline indicates a region of ion suppression caused by eluting matrix components. Conversely, a rise in the baseline indicates ion enhancement.[7][12]
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This method, often considered the "gold standard," calculates a Matrix Factor (MF) to quantify the precise impact of the matrix.[2]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank matrix sample. Spike the this compound standard into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike the this compound standard into the blank matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations: Use the peak areas to calculate the Matrix Factor (MF) and Recovery (RE).
Quantitative Data Interpretation
The following table outlines the calculations used to determine the extent of matrix effects and the efficiency of the extraction process.
| Parameter | Calculation Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | - MF = 1: No matrix effect. - MF < 1: Ion Suppression.[2] - MF > 1: Ion Enhancement.[2] |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | - Indicates the efficiency of the sample preparation process in extracting the analyte. A value of 1 (or 100%) represents complete recovery. |
| Overall Process Efficiency | (Peak Area in Set C) / (Peak Area in Set A) | - Also calculated as MF * RE. This value accounts for both analyte loss during extraction and signal alteration from matrix effects. |
Formulas adapted from Matuszewski et al. and widely accepted in bioanalytical method validation.[2][4]
Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol provides a starting point for removing polar interferences like salts and some phospholipids from a biological extract. It may require optimization for your specific matrix.
Methodology:
-
Sample Pre-treatment: Precipitate proteins from your sample (e.g., plasma, tissue homogenate) using a cold organic solvent like acetonitrile (B52724). Centrifuge to pellet the protein and collect the supernatant.
-
Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing a strong organic solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a weak aqueous buffer).
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with a weak aqueous-organic mixture to remove highly polar, interfering compounds while this compound remains bound to the sorbent.[9]
-
Elution: Elute this compound from the cartridge using a strong organic solvent or mixture (e.g., acetonitrile or methanol).[9][12]
-
Final Steps: Dry the eluate under a stream of nitrogen and reconstitute in a mobile-phase-compatible solvent for LC-MS/MS analysis.[12]
Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes for addressing matrix effects.
Caption: Workflow for identifying and confirming matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pca.state.mn.us [pca.state.mn.us]
- 12. benchchem.com [benchchem.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sciex.com [sciex.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
How to resolve co-eluting peaks in Eicosapentaenoyl-CoA chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Eicosapentaenoyl-CoA (EPA-CoA).
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds, is a common challenge in chromatography that can lead to inaccurate identification and quantification.[1][2] This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in this compound analysis.
Issue: My chromatogram shows broad, asymmetric, or shouldering peaks, suggesting co-elution of this compound with other analytes.
Initial Diagnostic Steps:
-
Confirm Peak Purity: If your system includes a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can verify co-elution.[3][4]
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are strong indicators of co-elution.[3]
-
Review Sample Preparation: Ensure that your sample preparation is optimal. Incomplete derivatization (if applicable) or sample overload can lead to peak distortion and co-elution.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues in this compound chromatography.
Solutions:
If co-elution is confirmed, systematically adjust your Liquid Chromatography (LC) method. It is recommended to change only one parameter at a time to evaluate its effect.[2]
-
Optimize the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the strong organic solvent, can enhance the separation of closely eluting compounds.[1]
-
Change the Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different chemistry.[1] Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions, which may be effective for unsaturated compounds like this compound.[1]
-
Adjust Column Temperature: Increasing the column temperature generally leads to shorter retention times and sharper peaks.[1][5] However, the effect on selectivity can be compound-dependent.
-
Modify the Flow Rate: A lower flow rate can improve resolution but will increase the analysis time.[1]
-
Advanced Separation Techniques: If conventional one-dimensional LC is insufficient, advanced methods can provide the necessary resolving power.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique utilizes two columns with different stationary phases to significantly increase peak capacity and resolving power.[1]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers.[1]
-
-
Software-Based Deconvolution: If your instrument provides spectral information (e.g., DAD or MS), software algorithms can be used to mathematically resolve and quantify co-eluting compounds.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in this compound chromatography?
A1: The primary causes of co-elution in the analysis of long-chain fatty acyl-CoAs like this compound include:
-
Insufficient Chromatographic Resolution: The chosen LC method (column, mobile phase, gradient) may not have enough resolving power to separate structurally similar molecules.[2]
-
Presence of Isomers: this compound may co-elute with its isomers, which have the same mass but a different structure (e.g., double bond positional isomers).[2]
-
Isobaric Species: Different compounds that have the same nominal mass as this compound can also co-elute.[2]
-
Complex Sample Matrix: Biological samples are complex, and other endogenous compounds can interfere with the separation of this compound.[7]
Q2: How can I improve the separation of this compound from other long-chain fatty acyl-CoAs?
A2: Improving separation often involves optimizing the chromatographic conditions. Key factors to consider are the capacity factor, selectivity, and efficiency.[1][5] A good starting point is to use a reverse-phase C8 or C18 column with a binary gradient.[8][9] The retention time of acyl-CoAs generally increases with the length of the fatty acid chain.[7]
Q3: Are there specific mobile phase compositions that are recommended for this compound analysis?
A3: Yes, several studies have reported successful separation of long-chain acyl-CoAs using specific mobile phases. A common approach is to use a binary gradient with an aqueous mobile phase (A) and an organic mobile phase (B).
-
Mobile Phase A: Often consists of water with an additive like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[7][8]
-
Mobile Phase B: Typically acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[7][8][10]
Q4: Can software tools help if I cannot achieve baseline separation?
A4: Yes, software-based peak deconvolution can be a powerful tool when chromatographic separation is incomplete.[1] If you are using a mass spectrometer, software packages can analyze the subtle differences in the mass spectra across an overlapping peak to distinguish and quantify the individual components.[1]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Long-Chain Fatty Acyl-CoAs
This protocol is adapted from a method optimized for the separation of long-chain acyl-CoAs.[8]
Instrumentation:
-
UPLC System
-
Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 45% B in 2.8 min, then to 25% B in 0.2 min, then to 65% B in 1 min, and finally back to 20% B in 0.5 min. |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitoring: Selected Reaction Monitoring (SRM)
Protocol 2: Alternative LC-MS/MS Method for Acyl-CoA Profiling
This protocol provides an alternative set of conditions for the separation of a variety of acyl-CoAs.[7]
Instrumentation:
-
Agilent 1100 Binary Pump HPLC System
-
Waters Micromass Quattro Micro Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Luna® C18(2) 100 Å, 3 µm, 100 x 2 mm with a SecurityGuard C18 guard column |
| Column Temperature | 32 °C |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 30 µL |
| Gradient | 20% B to 100% B in 15 min, hold at 100% B for 7.5 min, then return to 20% B. Total run time is 30 min. |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion ESI
-
Capillary Voltage | 3.20 kV |
-
Cone Voltage | 45 V |
-
Source Temperature | 120 °C |
-
Desolvation Temperature | 500 °C |
-
Desolvation Gas Flow | 500 L/h (Nitrogen) |
Signaling Pathways and Workflows
Caption: A general experimental workflow for the analysis of this compound.
This technical support guide provides a starting point for resolving co-elution issues in Eicosapentaenoyl-CoA chromatography. For more specific issues, further optimization based on the principles outlined here may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]
Best practices for the long-term storage of Eicosapentaenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and analysis of Eicosapentaenoyl-CoA (EPA-CoA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For maximal stability, Eicosapentaenoyl-CoA should be stored as a dry solid or pellet at -80°C.[1][2] This minimizes both chemical and enzymatic degradation over extended periods.
Q2: I need to store this compound in solution. What is the recommended procedure?
If storage in solution is necessary, prepare single-use aliquots in a slightly acidic buffer (pH 4.0-6.0) and store them at -80°C.[1][3] This approach is critical for preventing degradation from repeated freeze-thaw cycles and minimizing hydrolysis of the thioester bond.
Q3: What are the primary causes of this compound degradation during storage?
This compound is susceptible to two main chemical degradation pathways:
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral to alkaline conditions (pH > 7.0), which yields coenzyme A and free eicosapentaenoic acid.[1][3]
-
Oxidation: The polyunsaturated eicosapentaenoyl chain is highly susceptible to oxidation when exposed to air and light.[3][4]
Q4: Can I store my this compound solution in a -20°C freezer?
While preferable to higher temperatures, -20°C is not ideal for long-term stability. Studies on similar polyunsaturated fatty acids have shown that significant degradation can occur at -20°C.[5] For long-term preservation of integrity, -80°C is strongly recommended.[1][2]
Q5: Which solvents or buffers are best for working with this compound?
When reconstituting dry this compound, using methanol (B129727) or a 50/50 mixture of methanol and a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) can improve short-term stability compared to purely aqueous solutions.[1][6] For aqueous experimental buffers, maintaining a pH between 4.0 and 6.8 is critical for minimizing thioester hydrolysis.[1][2]
Storage and Handling Guidelines
Proper handling is crucial to prevent the degradation of this compound. Key recommendations include working quickly, keeping samples on ice, and minimizing exposure to air and light, especially for the oxidation-prone polyunsaturated acyl chain.
Table 1: Summary of Recommended Storage Conditions for Eicosapentaenoyl-CoA
| Condition | Form | Temperature | pH Range | Duration | Key Considerations |
| Long-Term | Dry Solid / Pellet | -80°C | N/A | > 6 months | The most stable form for long-term preservation.[1][2] |
| Long-Term | Solution Aliquots | -80°C | 4.0 - 6.0 | Months | Avoid freeze-thaw cycles; use deoxygenated buffers.[1][3] |
| Short-Term | Solution | 4°C | 4.0 - 6.0 | < 24 hours | Significant degradation can occur; analyze as soon as possible.[1][2] |
Diagram 1: Decision Workflow for this compound Storage
Caption: A decision tree for the proper storage of this compound based on its physical form and the intended storage duration.
Troubleshooting Guide
Problem 1: Low recovery of this compound from biological samples.
-
Potential Cause: Enzymatic degradation by native acyl-CoA thioesterases during sample extraction.
-
Solution: Work rapidly at low temperatures (4°C). Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or use organic solvents like methanol/acetonitrile to precipitate and inactivate enzymes immediately.[1]
Problem 2: My this compound sample shows signs of degradation upon analysis (e.g., extra peaks in HPLC).
-
Potential Cause 1 (Hydrolysis): The sample was stored in a buffer with a neutral or alkaline pH, or it underwent multiple freeze-thaw cycles.
-
Solution: Always use a slightly acidic buffer (pH 4.0-6.0) for storage and handling.[1] Prepare single-use aliquots to avoid repeated freezing and thawing.[3]
-
Potential Cause 2 (Oxidation): The sample was exposed to atmospheric oxygen, particularly if handled at room temperature for extended periods.
-
Solution: For unsaturated acyl-CoAs like this compound, handle solutions under an inert atmosphere (e.g., argon or nitrogen).[3] Use deoxygenated buffers and solvents where possible.
Diagram 2: Primary Degradation Pathways of this compound
Caption: The two primary chemical degradation routes for this compound are hydrolysis of the thioester bond and oxidation of the fatty acyl chain.
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of an this compound standard.
Objective: To separate and quantify this compound and potential degradation products.
Materials:
-
Reversed-phase C18 HPLC column (e.g., 100 x 2.0 mm, 3 µm particle size)[2]
-
Mobile Phase A: 75 mM KH₂PO₄ or 50 mM Ammonium Acetate, pH ~6.8[2][7]
-
HPLC system with UV detector set to 260 nm (for the adenine (B156593) base of CoA)[7]
-
This compound sample, properly thawed and kept on ice
Procedure:
-
Sample Preparation: Reconstitute or dilute the this compound sample in a suitable solvent (e.g., 50% Methanol / 50% Mobile Phase A) to a final concentration of approximately 1 µM. Keep the sample at 4°C in the autosampler.[2]
-
Chromatographic Conditions:
-
Set the column temperature to 30-40°C.
-
Set the flow rate to approximately 0.2-0.4 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Gradient Elution:
-
Use a linear gradient to separate the highly polar free Coenzyme A from the amphipathic this compound. A typical gradient might be:
-
0-3 min: 2% B
-
3-15 min: Ramp linearly from 2% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 2% B
-
21-25 min: Re-equilibrate at 2% B
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, determined by running a fresh, high-purity standard.
-
Degradation products like free Coenzyme A will elute much earlier (as a sharp, polar peak). Oxidized forms may appear as broadened peaks or shoulders around the main this compound peak.
-
Calculate purity by integrating the peak area of this compound and dividing it by the total area of all peaks in the chromatogram.
-
Diagram 3: Workflow for this compound Quality Control
Caption: A streamlined workflow for assessing the purity of an Eicosapentaenoyl-CoA sample using HPLC-UV before experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. EPA and DHA levels in whole blood decrease more rapidly when stored at -20 °C as compared with room temperature, 4 and -75 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enzymatic Assays Using Eicosapentaenoyl-CoA (Epa-CoA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in enzymatic assays utilizing Epa-CoA as a substrate.
Troubleshooting Guide
Q1: Why am I observing high variability or inconsistent results in my enzymatic assay with this compound?
A1: High variability in enzymatic assays with this compound can stem from several factors related to the substrate's unique properties as a long-chain polyunsaturated fatty acyl-CoA. Key areas to investigate include substrate stability, handling, and assay conditions.
Troubleshooting Workflow for High Variability:
Caption: Troubleshooting workflow for high variability in this compound assays.
Q2: My reaction rate is non-linear or decreases over time. What could be the cause?
A2: A non-linear reaction rate, particularly a decrease in velocity at higher substrate concentrations, is often indicative of substrate inhibition. This phenomenon can occur when more than one substrate molecule binds to the enzyme, leading to an unproductive complex. This compound, as a long-chain acyl-CoA, may also be prone to forming micelles at higher concentrations, which can affect its availability to the enzyme.
Potential Causes for Non-Linearity:
-
Substrate Inhibition: This is a known issue for some enzymes when substrate concentrations are too high.[1][2] The reaction velocity will increase with substrate concentration up to a certain point, after which it will decrease.[1][3]
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.[4]
-
Substrate Depletion: If the enzyme concentration is too high, the this compound may be consumed rapidly, leading to a drop in the reaction rate.[4]
-
Product Inhibition: Accumulation of reaction products can inhibit enzyme activity.[4][5]
Recommendations:
-
Perform a substrate titration experiment to determine the optimal this compound concentration.
-
Measure the initial velocity of the reaction where the rate is linear.
-
Consider reducing the enzyme concentration.
Q3: I am observing high background signal in my no-enzyme control wells. What should I do?
A3: High background signal can be caused by the non-enzymatic degradation of this compound or by interfering substances in the sample.
Troubleshooting High Background:
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
This compound Stability and Handling
Q4: How should I store and handle this compound to ensure its stability?
A4: this compound is susceptible to both hydrolysis of its thioester bond and oxidation of its polyunsaturated fatty acid chain. Proper storage and handling are critical.
-
Storage: Store lyophilized this compound at -80°C. Upon reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6] Store reconstituted aliquots at -80°C.
-
Reconstitution: Reconstitute with a buffer at a neutral or slightly acidic pH (6.0-7.0), as alkaline conditions can accelerate thioester hydrolysis.[6] For some applications, reconstitution in a non-aqueous solvent like methanol (B129727) may be an option for stock solutions.[6]
-
Handling: When in use, keep this compound solutions on ice to minimize degradation.[7] Protect from light and oxygen. Consider preparing aqueous solutions immediately before use.[6] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidation.[8]
Q5: What is the impact of pH and temperature on this compound stability?
A5:
-
pH: The thioester bond of acyl-CoAs is more stable at a slightly acidic to neutral pH. Alkaline pH should be avoided to minimize hydrolysis.[6]
-
Temperature: Higher temperatures will accelerate both hydrolysis and oxidation. It is crucial to keep this compound solutions on ice and minimize the time they are kept at room or elevated assay temperatures.[6]
Assay Conditions
Q6: Should I include detergents in my assay buffer?
A6: The inclusion of detergents like Triton X-100 can be beneficial but requires careful optimization. For enzymes acting on long-chain acyl-CoAs, detergents can help to solubilize the substrate and prevent micelle formation. However, detergents can also impact enzyme activity, sometimes causing inhibition or activation depending on the concentration and the specific enzyme.[9] It is recommended to test a range of detergent concentrations to find the optimal condition for your specific assay.
Q7: How do I determine the optimal concentration of this compound for my assay?
A7: To determine the optimal this compound concentration, you should perform a substrate titration curve. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The resulting plot of velocity versus substrate concentration will help you identify the concentration that gives the maximal reaction rate (Vmax) and will also reveal if substrate inhibition is occurring at higher concentrations.[3]
Experimental Protocols
Protocol 1: Acyl-CoA Oxidase Activity Assay (Adapted for this compound)
This is a general protocol for a coupled spectrophotometric assay that can be adapted for this compound. The principle involves measuring the production of H₂O₂, which is a product of the acyl-CoA oxidase reaction.[10][11]
Materials:
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
This compound stock solution
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic peroxidase substrate (e.g., leuco-dichlorofluorescein or Amplex Red)
-
Purified acyl-CoA oxidase or cell/tissue homogenate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents in the potassium phosphate buffer. Keep this compound on ice.
-
Reaction Mixture: In a microplate well, prepare a reaction mixture containing the buffer, HRP, and the peroxidase substrate.
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture and incubate briefly to establish a baseline.
-
Start Reaction: Initiate the reaction by adding this compound.
-
Measure Signal: Immediately monitor the change in absorbance or fluorescence over time. The rate of change is proportional to the acyl-CoA oxidase activity.
-
Controls: Include a "no-enzyme" control to measure background this compound degradation and a "no-Epa-CoA" control to measure any substrate-independent activity.
Protocol 2: Carnitine Palmitoyltransferase (CPT) I Activity Assay (Adapted for this compound)
This protocol is adapted from a radioisotope-based forward assay.[5][12]
Materials:
-
Buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA)
-
L-[³H]Carnitine
-
This compound stock solution
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Mitochondrial preparation or cell homogenate
-
Malonyl-CoA (for CPT-I specific inhibition)
-
Perchloric acid
-
Butanol
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, BSA, and L-[³H]Carnitine.
-
Pre-incubation: Add the mitochondrial/cell preparation to the reaction mixture and pre-incubate.
-
Start Reaction: Initiate the reaction by adding this compound.
-
Stop Reaction: After a defined time, stop the reaction by adding perchloric acid.
-
Extraction: Extract the radiolabeled acylcarnitine product using butanol.
-
Quantification: Measure the radioactivity in the butanol phase using liquid scintillation counting.
-
Controls: Run parallel reactions in the presence of malonyl-CoA to determine CPT-I specific activity.
Data Presentation
Table 1: Factors Influencing this compound Assay Variability and Recommended Solutions
| Factor | Potential Issue | Recommended Solution |
| This compound Stability | Oxidation of polyunsaturated chain | Prepare fresh solutions; add antioxidants (e.g., BHT) to stock solutions; store under inert gas. |
| Hydrolysis of thioester bond | Use slightly acidic to neutral pH buffers; avoid high temperatures; prepare fresh for use. | |
| This compound Handling | Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes upon receipt. |
| Light exposure | Store in amber vials or protect from light. | |
| Assay Conditions | Substrate Inhibition | Perform a substrate titration to find the optimal concentration; avoid using excessively high concentrations. |
| Micelle formation/Precipitation | Include a detergent (e.g., Triton X-100) at an optimized concentration; use BSA to bind excess substrate. | |
| Non-specific reactions | Run appropriate controls (no enzyme, no substrate). | |
| Enzyme | Low activity/Inactivation | Use a fresh enzyme aliquot; ensure proper storage conditions; run a positive control with a known substrate. |
References
- 1. youtube.com [youtube.com]
- 2. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [mdpi.com]
- 10. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Auto-Oxidation of Eicosapentaenoyl-CoA
Welcome to the technical support center for the handling and use of Eicosapentaenoyl-CoA (EPA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the auto-oxidation of this sensitive molecule during experimental procedures. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in enzymatic assays. | Degradation of this compound stock or working solutions: The polyunsaturated acyl chain is susceptible to oxidation, and the thioester bond is prone to hydrolysis.[1] | - Verify Storage Conditions: Ensure this compound is stored at -80°C under an inert atmosphere (argon or nitrogen).[1] - Fresh Solutions: Prepare working solutions immediately before use and keep them on ice.[1] - Use Antioxidants: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to your assay buffer.[1] - Check pH: Maintain a slightly acidic pH (4.0-6.8) for all buffers and solvents to minimize thioester bond hydrolysis. |
| Low recovery of this compound after extraction or purification. | Enzymatic Degradation: Acyl-CoA thioesterases present in tissue or cell lysates can hydrolyze this compound. | - Immediate Inactivation: Work quickly and at low temperatures (on ice) during sample preparation to minimize enzymatic activity.[1] - Acidic Extraction: Use a slightly acidic extraction buffer (pH ~4.9) to inhibit thioesterase activity. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis. | Oxidation of this compound: Exposure to oxygen, light, or trace metals can lead to the formation of various oxidation byproducts.[1] | - Degas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen.[1] - Use Chelating Agents: Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[1] - Protect from Light: Store and handle this compound in amber vials or protect from direct light. |
| Difficulty in dissolving or pipetting this compound. | Amphipathic Nature: The molecule has both polar (CoA) and nonpolar (fatty acyl chain) regions, which can make it challenging to handle in aqueous solutions. | - Appropriate Solvents: Reconstitute lyophilized this compound in a small amount of a suitable organic solvent like ethanol (B145695) or methanol (B129727) before diluting with aqueous buffer. - Sonication: Gentle sonication on ice can aid in the dissolution of this compound salts in ethanol to create a stable stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Eicosapentaenoyl-CoA?
A1: The degradation of this compound is primarily caused by two processes:
-
Auto-oxidation (Lipid Peroxidation): The five double bonds in the eicosapentaenoyl chain are highly susceptible to attack by reactive oxygen species (ROS). This initiates a free-radical chain reaction, leading to a variety of oxidized byproducts.[1] This process is accelerated by exposure to oxygen, heat, light, and the presence of transition metals.
-
Hydrolysis of the Thioester Bond: The high-energy thioester bond linking the fatty acid to Coenzyme A is susceptible to chemical hydrolysis. This is particularly problematic in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, this compound should be stored as a lyophilized powder or in a suitable solvent at -80°C .[1] It is also highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1] Aliquoting the sample into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.
Q3: What antioxidants can be used to protect my this compound samples, and at what concentrations?
A3: Several antioxidants can be used to prevent the oxidation of this compound. The choice may depend on the specific application and compatibility with downstream assays.
| Antioxidant | Typical Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | 10-50 µM | A common synthetic antioxidant, effective at low concentrations. |
| Vitamin E (α-tocopherol) | 10-100 µM | A natural, lipid-soluble antioxidant. |
| Vitamin C (Ascorbic Acid) | 50-200 µM | A water-soluble antioxidant that can work synergistically with Vitamin E. |
It is recommended to prepare fresh antioxidant stock solutions and add them to buffers and solvents immediately before use.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stable stock solution, follow these steps:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a minimal amount of high-purity ethanol or methanol. Gentle vortexing or sonication on ice can aid dissolution.
-
For aqueous applications, slowly add the organic stock solution to a chilled, de-gassed, slightly acidic buffer (pH 4.0-6.8) while gently vortexing.
-
If desired, add an antioxidant like BHT to the final solution.
-
Store the stock solution in small aliquots at -80°C under an inert gas.
Q5: What analytical methods are suitable for assessing the purity and degradation of this compound?
A5: The most common method for analyzing the purity of this compound and detecting degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 260 nm (for the adenine (B156593) base of CoA). Mass spectrometry (LC-MS) can also be used for more detailed characterization of oxidation products.
Experimental Protocols & Visualizations
Protocol: Preparation of a Stabilized Eicosapentaenoyl-CoA Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in a buffered aqueous solution.
Materials:
-
Eicosapentaenoyl-CoA (lyophilized powder)
-
200-proof Ethanol (de-gassed)
-
Sterile, ultrapure water (de-gassed)
-
Potassium phosphate (B84403) buffer (1 M, pH 6.5, de-gassed)
-
BHT (Butylated Hydroxytoluene)
-
Argon or Nitrogen gas
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a 100 mM potassium phosphate buffer (pH 6.5) containing 20 µM BHT. Ensure all aqueous solutions are de-gassed by sparging with argon or nitrogen for at least 15 minutes.
-
Weigh out the required amount of this compound in a sterile tube under a stream of inert gas.
-
Add a small volume of de-gassed ethanol to dissolve the this compound. For example, to make a final concentration of 10 mM, you might first dissolve the solid in a volume of ethanol that is 10-20% of your final desired volume.
-
Gently sonicate the vial on ice for 1-2 minutes to ensure complete dissolution.
-
While gently vortexing, slowly add the ethanolic this compound solution to the chilled (on ice) 100 mM potassium phosphate buffer containing BHT to reach the final desired concentration of 10 mM.
-
Aliquot the final solution into single-use amber vials, flush the headspace with argon or nitrogen, cap tightly, and flash-freeze in liquid nitrogen.
-
Store the aliquots at -80°C.
Diagrams
Caption: Auto-oxidation pathway of Eicosapentaenoyl-CoA.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Improving the sensitivity of Eicosapentaenoyl-CoA detection in small samples
Welcome to the technical support center for the analysis of Eicosapentaenoyl-CoA (EPA-CoA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the sensitivity of this compound detection in small samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Signal Intensity or High Background Noise for this compound
-
Question: I am observing very low signal intensity for my this compound analytes, or the background noise is unacceptably high. What are the possible causes and how can I address this?
-
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs, often arising from sample preparation, matrix effects, or suboptimal instrument settings.[1]
-
Inefficient Extraction from Small Samples:
-
Problem: Incomplete extraction of this compound from small tissue or cell samples can lead to low signal.
-
Solution: Employ a robust extraction protocol optimized for small sample sizes. A modified method involving homogenization in a potassium phosphate (B84403) buffer followed by extraction with 2-propanol and acetonitrile (B52724) has shown high recovery (70-80%) for long-chain acyl-CoAs from tissue samples as small as 100 mg.[2] For very small samples (20-50 mg of tissue), pulverization in liquid nitrogen followed by homogenization in 5% 5-sulfosalicylic acid (SSA) is an effective method for protein precipitation and extraction of short-chain acyl-CoAs.[3]
-
-
Interference from Biological Matrix:
-
Problem: Biological samples contain numerous molecules like salts, lipids, and proteins that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1][4]
-
Solution: A thorough sample cleanup is crucial. Solid-Phase Extraction (SPE) is a highly recommended step to remove interfering substances and obtain cleaner extracts.[1] An alternative for small samples is to use a protein precipitation method with 5-sulfosalicylic acid (SSA), which can obviate the need for SPE.[3][5]
-
-
Analyte Degradation:
-
Problem: Acyl-CoAs, including this compound, are susceptible to degradation, particularly at non-optimal pH and temperature.[1][4]
-
Solution: Process samples quickly on ice and store them at -80°C.[1] Reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8), immediately before analysis to improve stability.[6]
-
-
Suboptimal Chromatographic and Mass Spectrometer Settings:
-
Problem: The choice of LC column, mobile phase, and MS parameters can significantly impact signal intensity.
-
Solution: Utilize a C18 reversed-phase column for good separation.[1][7] For mass spectrometry, positive mode electrospray ionization (ESI) is generally effective for acyl-CoA detection.[8] Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring for the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][9]
-
-
Issue 2: Poor Linearity in Calibration Curve for this compound Quantification
-
Question: My calibration curve for this compound shows poor linearity (low R² value). What could be the cause and how do I fix it?
-
Answer: Poor linearity in calibration curves for acyl-CoA quantification can stem from analyte degradation, matrix effects, or an inappropriate concentration range for your standards.[4]
-
Analyte Instability in Standard Solutions:
-
Matrix Effects:
-
Problem: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to a non-linear response.[4]
-
Solution: Construct matrix-matched calibration curves by spiking known concentrations of this compound standards into a blank matrix that is similar to your samples.[4] This helps to compensate for matrix effects.
-
-
Inappropriate Standard Concentration Range:
-
Problem: The concentration range of your standards may not be appropriate for your sample concentrations or the linear range of the instrument.
-
Solution: Adjust the concentration range of your standards to bracket the expected concentration of this compound in your samples.[4] A weighted linear regression analysis may also improve accuracy at lower concentrations.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most sensitive method for detecting this compound in small samples?
-
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, allowing for the quantification of subpicomole amounts of long-chain fatty acyl-CoAs in modest numbers of cells (approximately 10⁶–10⁷).[7][8] A radiometric assay can also be highly sensitive and suitable for small samples like patient biopsies.[10][11]
-
-
Q2: How can I improve the recovery of this compound during extraction from small tissue samples?
-
A2: To improve recovery, a modified extraction method using a combination of potassium phosphate buffer, 2-propanol, and acetonitrile has been shown to increase recovery to 70-80%.[2] For very small tissue amounts, ensuring the tissue remains frozen during pulverization and using an effective protein precipitation agent like 5% SSA are critical steps.[3]
-
-
Q3: What type of internal standard should I use for accurate quantification of this compound?
-
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, odd-chain-length fatty acyl-CoAs, such as C17:0-CoA, which are not typically present in biological samples, are commonly used and have been shown to have similar recovery parameters to endogenous fatty acyl-CoAs.[8][12]
-
-
Q4: What are the key considerations for storing samples to prevent this compound degradation?
Quantitative Data Summary
Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[3] |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[3] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Table 2: Precision of a UPLC/MS/MS Method for Long-Chain Fatty Acyl-CoA Quantification
| Fatty Acyl-CoA Ester | Inter-assay CV (%) | Intra-assay CV (%) |
| C16:1-CoA | Not Reported | 10% |
| C18:1-CoA | 5-6% | 5% |
CV: Coefficient of Variation[12]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Small Tissue Samples (Adapted from[2])
-
Homogenization: Homogenize less than 100 mg of frozen tissue in a glass homogenizer with 100 mM KH₂PO₄ buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.
-
Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elution: Elute the acyl-CoAs from the column using 2-propanol.
-
Concentration and Analysis: Concentrate the eluent and then analyze by HPLC or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs (Adapted from[7][13])
-
Chromatographic Separation:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion ([M+H]⁺) of this compound and a specific product ion, often corresponding to the neutral loss of the 3'-phospho-ADP moiety.
-
Visualizations
Caption: Generalized experimental workflow for this compound quantification.
Caption: Key factors influencing this compound signal intensity in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Epa-CoA Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Eicosapentaenoyl-Coenzyme A (Epa-CoA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound synthesis?
A1: The most common method for synthesizing this compound in a laboratory setting is through an enzymatic reaction catalyzed by an acyl-CoA synthetase (ACS). This reaction involves the activation of eicosapentaenoic acid (EPA) with Coenzyme A (CoA) in the presence of ATP and magnesium ions.
Q2: How can I monitor the progress of the this compound synthesis reaction?
A2: The progress of the reaction can be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of the substrates (EPA, CoA, ATP) and the product (this compound). A UV detector set at 260 nm is typically used to detect the adenine (B156593) moiety of CoA and its derivatives.
Q3: What are the critical parameters to control during the enzymatic synthesis?
A3: Key parameters to control include pH, temperature, and the concentration of substrates and cofactors. The optimal pH and temperature will depend on the specific acyl-CoA synthetase being used. It is also crucial to ensure the high purity of EPA, CoA, and ATP to avoid inhibition or side reactions.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenges in this compound purification include its separation from unreacted substrates (particularly CoA), potential degradation due to hydrolysis, and co-purification with other lipids or proteins from the reaction mixture.
Troubleshooting Guide: this compound Synthesis
Issue 1: Low or No Yield of this compound
Question: My HPLC analysis shows very little or no formation of this compound, or the reaction seems to stop prematurely. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from problems with the enzyme, substrates, or reaction conditions.
-
Enzyme Activity:
-
Improper Storage: Ensure the acyl-CoA synthetase has been stored at the correct temperature (typically -20°C or -80°C) in a buffer that maintains its stability and activity.
-
Enzyme Inactivation: Repeated freeze-thaw cycles can denature the enzyme. Aliquot the enzyme upon receipt to minimize this.
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as certain metal ions or organic solvents from the EPA stock, can inhibit enzyme activity.
-
-
Substrate Quality and Concentration:
-
Degradation: Ensure the purity and integrity of your EPA, CoA, and ATP stocks. CoA and ATP can degrade over time, especially if not stored correctly.
-
Incorrect Concentrations: The concentrations of substrates should be optimized. Very high substrate concentrations can sometimes lead to substrate inhibition.
-
-
Reaction Conditions:
-
Suboptimal pH or Temperature: The reaction buffer must be at the optimal pH for your specific enzyme. Operating at non-ideal temperatures can significantly reduce the reaction rate.
-
Insufficient Magnesium: Magnesium is a critical cofactor for the reaction. Ensure it is present at the optimal concentration.
-
Illustrative Reaction Condition Optimization
| Parameter | Sub-optimal Range | Optimal Range | Potential Issue |
| pH | < 6.5 or > 8.5 | 7.0 - 8.0 | Enzyme denaturation or low activity |
| Temperature (°C) | < 20 or > 40 | 25 - 37 | Reduced enzyme activity or instability |
| ATP:Mg²⁺ Ratio | Not 1:1 | 1:1 | Inefficient ATP utilization |
| EPA Purity (%) | < 95 | > 98 | Presence of inhibitory fatty acids |
Troubleshooting Guide: this compound Purification
Issue 2: Co-elution of Contaminants with this compound
Question: During my purification process, I am observing peaks that co-elute with my this compound product. How can I improve the purity?
Answer: Co-elution of contaminants is a frequent challenge in purification. The strategy to address this will depend on the nature of the contaminant.
-
Unreacted CoA: If unreacted CoA is co-eluting, consider adjusting the gradient of your ion-exchange chromatography or the mobile phase composition of your reverse-phase HPLC to enhance separation.
-
Other Lipids: If other lipids are present, a preliminary lipid extraction step using a solvent system like chloroform:methanol might be necessary before the main purification.
-
Protein Contaminants: If using an enzyme that is not immobilized, protein contaminants can be an issue. Consider incorporating a protein precipitation step (e.g., with ammonium (B1175870) sulfate) or a size-exclusion chromatography step.
Issue 3: Low Recovery of this compound After Purification
Question: My final yield of purified this compound is very low, even though the initial synthesis appeared successful. What could be causing this loss?
Answer: Low recovery can be due to product degradation or issues with the purification methodology.
-
Product Instability: this compound is susceptible to hydrolysis, especially at extreme pH values or elevated temperatures. Ensure all purification steps are carried out at a suitable pH (around 7.0) and at low temperatures (e.g., 4°C).
-
Adsorption to Surfaces: this compound, being amphipathic, can adsorb to plasticware and chromatography resins. Using low-adsorption tubes and ensuring proper column equilibration can mitigate this.
-
Harsh Elution Conditions: The conditions used to elute this compound from the chromatography column may be too harsh, causing degradation. Test milder elution buffers or gradients.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM Tris-HCl, pH 7.5.
-
In a microcentrifuge tube, add the following components to the specified final concentrations:
-
EPA: 0.5 mM (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
CoA: 0.6 mM
-
ATP: 1.0 mM
-
MgCl₂: 1.0 mM
-
Acyl-CoA Synthetase: 1-5 µM
-
-
Bring the final volume to 1 ml with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Monitoring:
-
At different time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot (e.g., 50 µL) of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated enzyme and analyze the supernatant by RP-HPLC.
-
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
-
Column Equilibration:
-
Equilibrate a C18 SPE cartridge with 100% methanol, followed by deionized water.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove unbound substrates and salts.
-
-
Elution:
-
Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
Analysis:
-
Analyze the eluted fraction for purity and concentration using RP-HPLC.
-
Visualizations
References
Strategies to enhance the signal-to-noise ratio for Epa-CoA in MS analysis
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the signal-to-noise (S/N) ratio for Eicosapentaenoyl-CoA (Epa-CoA) in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample-Related Issues: Inefficient extraction from the matrix, analyte degradation during preparation, or low endogenous concentration of this compound. Acyl-CoAs can be unstable, particularly during long-term storage.[1]
-
Chromatographic Issues: Poor peak shape (fronting or tailing), co-elution with interfering matrix components leading to ion suppression, or inadequate retention on the LC column.[2]
-
Mass Spectrometry Issues: Suboptimal ionization parameters, incorrect precursor/product ion selection for MS/MS, a contaminated ion source, or high chemical background noise.[3][4]
Q2: How can I optimize my sample preparation to improve the this compound signal?
Effective sample preparation is critical for minimizing matrix effects and maximizing analyte recovery.
-
Extraction: A simple and effective method for plasma or cell culture is protein precipitation using a cold organic solvent like acetonitrile (B52724).[1][5] For solid samples, more rigorous digestion or extraction protocols may be necessary.[6]
-
Clean-up: If ion suppression is significant, consider solid-phase extraction (SPE) to remove interfering lipids and salts.
-
Prevent Contamination: Use high-purity solvents and reagents.[7] Ensure all labware, including glass and plastic tubes, is meticulously cleaned or disposable to avoid introducing contaminants that can increase background noise.[8][9]
-
Maintain Stability: Process samples quickly and on ice to prevent degradation. Acyl-CoAs have shown instability during long-term storage, so prompt analysis after extraction is recommended.[1]
Q3: What are the key Liquid Chromatography (LC) parameters to adjust for better S/N?
Optimizing the LC separation is crucial for isolating this compound from matrix components that can cause ion suppression and contribute to noise.
-
Column Choice: A reversed-phase C18 column is commonly used for acyl-CoA analysis.[1][10] Using columns with smaller particle sizes (e.g., sub-2 µm) can increase peak efficiency, leading to taller, narrower peaks and thus a better S/N ratio.[4]
-
Mobile Phase: An acidified mobile phase (e.g., with 0.1% formic or acetic acid) is often used to improve peak shape by ensuring the analyte is in a single protonated state.[2][10]
-
Flow Rate and Column Diameter: Reducing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) and proportionally lowering the flow rate can significantly increase sensitivity by concentrating the analyte as it elutes.[4][11]
-
Injection Volume: Carefully increasing the injection volume can boost the signal. However, this may degrade peak shape if the injection solvent is stronger than the mobile phase.[10] Reconstituting the final extract in a weak solvent (e.g., the initial mobile phase conditions) can mitigate this issue.[10]
Q4: How do I optimize Mass Spectrometry (MS) parameters for this compound?
Proper MS optimization ensures the detector is operating at maximum sensitivity and specificity for your analyte.
-
Ionization Source: Optimize electrospray ionization (ESI) parameters, including capillary voltage, ion source temperature, and desolvation gas flow and temperature, to maximize the formation of the desired precursor ion.[5]
-
MS/MS Fragmentation: For tandem mass spectrometry, it is essential to select the most intense and specific precursor-to-product ion transitions (MRM pairs).[12] Acyl-CoAs exhibit characteristic fragmentation patterns, often involving a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da) or the generation of a key fragment ion at m/z 428.0365.[13][14][15][16] Optimize the collision energy for each transition to maximize the product ion signal.[12]
-
Detector Settings: Ensure the detector gain is set appropriately. While increasing the gain can amplify the signal, it can also amplify noise, so a balance must be found.
Q5: When should I consider using a stable isotope-labeled internal standard?
You should use a stable isotope-labeled (SIL) internal standard whenever accurate and precise quantification is required. Stable isotope dilution mass spectrometry is considered the gold standard for quantification.[17] A SIL internal standard for this compound (e.g., ¹³C-labeled this compound) will co-elute and experience nearly identical ionization efficiency and matrix effects as the unlabeled analyte. This allows it to correct for variations in sample preparation, injection volume, and ion suppression, leading to a significantly more robust and reliable measurement.[18][19]
Q6: Can advanced techniques like High-Resolution Mass Spectrometry (HRMS) or Ion Mobility Spectrometry (IMS) help improve the S/N ratio?
Yes, these advanced techniques can provide significant advantages.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide high mass accuracy and resolution.[18][20] This allows the instrument to distinguish the this compound signal from isobaric interferences (compounds with the same nominal mass but different elemental composition), effectively reducing the chemical noise and increasing specificity and S/N.[21][22]
-
Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation after chromatography and before mass analysis.[23] It separates ions based on their size, shape, and charge. This can resolve this compound from isomers or other interfering compounds that have the same mass and retention time, leading to a cleaner signal and improved S/N.[24][25]
Troubleshooting Guides
Problem: Low or No this compound Signal
This guide helps you systematically diagnose the cause of a weak or absent signal.
Caption: Troubleshooting logic for low this compound signal.
Problem: High Baseline Noise
High noise can obscure your analyte peak. Follow this workflow to identify and eliminate noise sources.
Caption: Workflow for diagnosing high baseline noise.
Data Summary
Table 1: Typical Starting LC-MS/MS Parameters for Acyl-CoA Analysis
This table provides a starting point for method development, based on published literature. Parameters should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm) | Provides good retention and separation for acyl-CoAs.[10] |
| Mobile Phase A | 0.1% Acetic Acid or 10mM Ammonium Acetate in Water | Acid or buffer helps with peak shape and ionization.[1][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[1][10] |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column diameter to maintain optimal linear velocity.[10] |
| Gradient | Start at low %B, ramp to high %B | A gradient is necessary to elute the range of acyl-CoAs.[1][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Positive mode is common for acyl-CoAs, but negative mode can be used for related compounds.[5] Optimization is key. |
| Capillary Voltage | 1.5 - 4.0 kV | Optimize for maximum signal intensity of the precursor ion.[5] |
| Source Temp. | 140 - 150 °C | Instrument dependent; affects desolvation efficiency.[5] |
| Desolvation Temp. | 400 - 600 °C | Higher temperatures aid in desolvation of the ESI plume.[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[12] |
Table 2: Troubleshooting Summary for Low S/N Ratio
| Symptom | Potential Cause | Recommended Solution |
| No peak for analyte or IS | System Failure: Clogged line, injection failure, MS detector off. | Check system pressures, verify injection sequence, and perform instrument diagnostics.[3][26] |
| IS peak present, analyte peak absent/low | Sample Degradation/Loss: Analyte degraded during prep or adsorbed to surfaces. | Prepare fresh samples, keep on ice, use silanized glassware or polypropylene (B1209903) tubes.[1][8] |
| Ion Suppression: Co-eluting matrix components interfere with ionization. | Adjust LC gradient to better resolve analyte from interferences. Improve sample cleanup (e.g., SPE).[4] | |
| Both analyte and IS peaks are low | Poor Ionization: Suboptimal source conditions (temperature, gas flow, voltages). | Systematically optimize all ion source parameters by infusing a standard solution.[12] |
| Inefficient Extraction: Poor recovery of all acyl-CoAs from the sample matrix. | Test different extraction solvents or techniques (e.g., LLE, SPE).[2] | |
| High background noise across chromatogram | Contamination: Solvents, reagents, glassware, or dirty MS source. | Use high-purity solvents, clean the ion source, and run blank extractions to identify the source of contamination.[3][7] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma via Protein Precipitation
This protocol is a fast and effective method for extracting this compound and other acyl-CoAs from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (SIL this compound) spiking solution
-
LC-MS grade acetonitrile (ACN), pre-chilled to -20 °C
-
Microcentrifuge tubes (1.5 mL, polypropylene)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and 4 °C)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma and briefly vortex.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.[5]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method Optimization for this compound
This protocol outlines the steps to optimize the detection of this compound on your LC-MS/MS system.
Objective: To find the optimal MRM transitions and collision energies for this compound.
Procedure:
-
Direct Infusion: Prepare a 1 µg/mL solution of an this compound standard in 50:50 acetonitrile:water. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification (MS1 Scan): Acquire a full scan (MS1) spectrum in positive ion mode. Identify the m/z of the protonated molecular ion [M+H]⁺ for this compound.
-
Product Ion Scan (MS2 Scan): Select the identified precursor ion and perform a product ion scan to see its fragmentation pattern. Look for characteristic fragments, such as the one at m/z 428, or the fragment resulting from the neutral loss of 507 Da.[14][16]
-
Select MRM Transitions: Choose the 2-3 most intense and specific product ions to create MRM transitions (e.g., Precursor m/z → Product 1 m/z; Precursor m/z → Product 2 m/z).[12]
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE ramp experiment. Inject the this compound standard onto the LC column and monitor the signal intensity of the transition while the instrument varies the collision energy.
-
Determine Optimal CE: Create a plot of signal intensity versus collision energy for each transition. The optimal CE is the value that produces the maximum signal.[12]
-
Final Method: Incorporate the optimized MRM transitions and their corresponding collision energies into your final LC-MS/MS acquisition method.
Acyl-CoA Fragmentation Pathway
Acyl-CoAs share a common fragmentation pattern in positive ion MS/MS, which is useful for their detection and identification.
Caption: Common MS/MS fragmentation of Acyl-CoAs.
References
- 1. LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. polyemarket.com [polyemarket.com]
- 20. The benefits of high resolution mass spectrometry in environmental analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. agilent.com [agilent.com]
- 23. mdpi.com [mdpi.com]
- 24. Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
Technical Support Center: Eicosapentaenoyl-CoA (EPA-CoA) Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Eicosapentaenoyl-CoA (EPA-CoA) data.
Frequently Asked Questions (FAQs)
Q1: My this compound levels are highly variable between replicate samples. What are the potential causes?
A1: High variability in this compound measurements can stem from several factors throughout the experimental workflow:
-
Sample Handling and Stability: this compound is susceptible to degradation. Inconsistent sample processing times, temperature fluctuations, or repeated freeze-thaw cycles can lead to variable degradation. Acyl-CoAs, in general, are unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[1] It's crucial to maintain a consistent and rapid workflow on ice and to minimize the time samples spend in aqueous solutions before extraction.
-
Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of this compound. Different acyl-CoAs have varying polarities, and a single solvent system may not be optimal for all species.[2][3] Inefficient or inconsistent homogenization of tissues can also lead to incomplete extraction.
-
Matrix Effects in Mass Spectrometry: Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[4][5] This effect can vary between samples, contributing to variability. The use of appropriate internal standards is critical to normalize for these effects.[4][6]
Q2: Why are my measured this compound concentrations lower than expected?
A2: Lower-than-expected this compound levels can be indicative of several issues:
-
Analyte Degradation: As mentioned, this compound is prone to hydrolysis.[1] Long-term storage can also lead to the degradation of related compounds like acylcarnitines, which might be measured in parallel.[5] Ensure proper storage conditions (-80°C) and minimize sample handling time.
-
Inefficient Extraction: The protocol for acyl-CoA extraction must be optimized for your specific sample type. For instance, a mixed organic-aqueous solvent may be necessary to extract more hydrophobic acyl-CoAs.[2] Solid-phase extraction (SPE) is often used for enrichment, and the choice of sorbent and elution solvents is critical for good recovery.[7]
-
Suboptimal LC-MS/MS Conditions: The sensitivity of your mass spectrometer and the chromatographic separation can impact detection. Ensure that the MS parameters are optimized for this compound and that the chromatography provides a well-resolved peak.[6][8]
-
Biological Factors: Consider the biological context. This compound levels can be influenced by diet, metabolic state (fed vs. fasted), and the specific tissue being analyzed.[9] For example, EPA supplementation has been shown to increase hepatic long-chain acyl-CoA content.[10]
Q3: Can I measure this compound and its free acid (EPA) in the same analytical run?
A3: Yes, simultaneous quantification of this compound, EPA, and other related metabolites like Eicosapentaenoyl-L-carnitine (EPAC) is possible using LC-MS/MS methods.[4][5] This approach is beneficial for studying metabolic pathways and the interplay between these molecules. However, it requires careful optimization of the sample preparation and chromatographic conditions to ensure good recovery and separation of these different classes of molecules.
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, these can be commercially unavailable or expensive. A common and effective alternative is to use an odd-chain fatty acyl-CoA that is not naturally present in the sample in significant amounts (e.g., C17:0-CoA or C19:0-CoA).[6] The key is that the internal standard should have similar extraction recovery and ionization efficiency to this compound to accurately correct for variations.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Co-elution in Chromatography
-
Problem: Asymmetrical peaks, peak splitting, or co-elution with other compounds can compromise accurate quantification.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.
-
Inappropriate Mobile Phase: The gradient and composition of the mobile phase are critical for separating acyl-CoAs.[1] You may need to optimize the gradient length or the organic solvent composition. Ion-pairing agents are often used in the mobile phase to improve peak shape for CoA species.[8]
-
Column Degradation: The performance of HPLC columns can degrade over time. Ensure the column is properly washed and stored. If performance does not improve, the column may need to be replaced.
-
Sample Solvent Mismatch: The solvent in which your final sample is dissolved should be compatible with the initial mobile phase to ensure good peak shape.
-
Issue 2: Inconsistent Recovery with Solid-Phase Extraction (SPE)
-
Problem: Variable recovery of this compound after SPE cleanup leads to poor precision.
-
Possible Causes & Solutions:
-
Incomplete Column Conditioning: Ensure the SPE column is properly conditioned with the recommended solvents before loading the sample.[7]
-
Sample Loading Issues: Loading the sample too quickly can lead to breakthrough and loss of the analyte. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[7]
-
Inadequate Washing: Insufficient washing may leave matrix components that interfere with analysis, while excessive or too strong a wash solvent can elute the analyte prematurely.[7]
-
Improper Elution: Use the recommended elution solvent and volume to ensure complete recovery of the bound this compound.[7]
-
Quantitative Data Summary
Table 1: Representative Recovery of Acyl-CoA Species Using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Data adapted from established SPE protocols.[7] Recovery for this compound is expected to be similar to other long-chain polyunsaturated acyl-CoAs like Arachidonyl-CoA.
Table 2: Example Plasma Concentrations from a Fish Oil Supplementation Study
| Analyte | Pre-treatment Range (mg/L) | Post-treatment Increase |
| EPA | 17-68 | 460-480% |
| DHA | 36-63 | 150-160% |
| AA | 121-248 | - |
Data from a study where healthy volunteers received a daily supplement of 465 mg EPA and 375 mg DHA for 4 weeks.[11]
Experimental Protocols
Key Experiment: Extraction and Enrichment of Acyl-CoAs from Tissue Samples
This protocol is a generalized summary of established methods for acyl-CoA extraction and enrichment using SPE.[2][7]
1. Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Homogenize the tissue on ice in a suitable buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) until a uniform suspension is achieved.[7]
2. Extraction:
-
Add a 20-fold excess (v/w) of a pre-cooled (-20°C) organic extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v) to the tissue homogenate to quench enzymatic activity.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[7]
-
Carefully collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the specified wash solution through it.[7]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid, 9:3:4:4, v/v/v/v) to remove unbound impurities.[7]
-
Elution: Elute the acyl-CoAs from the column with 1.5 mL of elution solution (e.g., Methanol/250 mM Ammonium Formate, 4:1, v/v).[7]
4. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., a mixture of water and methanol).
Visualizations
Caption: Experimental workflow for this compound enrichment and analysis.
Caption: EPA's inhibitory effect on the MAP Kinase signaling pathway.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Eicosapentaenoic acid, but not docosahexaenoic acid, increases mitochondrial fatty acid oxidation and upregulates 2,4-dienoyl-CoA reductase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing cell lysis conditions for accurate Epa-CoA measurement
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis and extraction conditions for the accurate measurement of Epa-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for acyl-CoA analysis?
A1: The most critical first step is the rapid and effective quenching of metabolic activity.[1] Endogenous enzymes, particularly thioesterases, can rapidly degrade acyl-CoAs.[2] The gold standard method is immediate freeze-clamping of tissues in liquid nitrogen to halt all enzymatic activity and preserve the in vivo acyl-CoA profile.[1] For cultured cells, metabolism can be quenched by adding liquid nitrogen directly to the culture dish or by using ice-cold organic solvents.[3][4]
Q2: Which type of lysis buffer is recommended for this compound extraction?
A2: For long-chain acyl-CoA analysis, a common and effective approach is to homogenize the sample in an acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[5][6][7] This acidic environment helps to precipitate proteins and inactivate degradative enzymes like thioesterases.[2] Following initial homogenization in the buffer, organic solvents like acetonitrile (B52724) and isopropanol (B130326) are added to extract the acyl-CoAs.[5][7][8]
Q3: I am observing very low or no recovery of my this compound analytes. What are the likely causes?
A3: Low recovery of long-chain acyl-CoAs is a common issue and can stem from several factors:
-
Incomplete Quenching: Failure to immediately flash-freeze samples can lead to enzymatic degradation of this compound before extraction.[2]
-
Suboptimal Lysis and Extraction: Inefficient cell lysis or use of inappropriate solvent ratios can result in incomplete extraction. Ensure thorough homogenization.[6]
-
Analyte Degradation: Acyl-CoAs are unstable. It is crucial to keep samples on ice or at 4°C throughout the procedure and use pre-chilled buffers and solvents.[6]
-
Inefficient Solid-Phase Extraction (SPE): If using SPE, issues like improper column conditioning, insufficient elution volume, or using an inappropriate column chemistry (weak anion exchange is common) can lead to significant analyte loss.[2]
-
Instability in Solution: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions. Extracts should be processed promptly or stored at -80°C.[2]
Q4: How can I monitor and correct for the loss of this compound during sample preparation?
A4: The most effective way to account for analyte loss is by using an internal standard.[6] An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is often used.[5] The internal standard should be added as early as possible in the protocol, ideally to the homogenization buffer, to track and correct for losses during extraction, purification, and analysis.[6]
Q5: What are the main challenges associated with the LC-MS/MS analysis of this compound?
A5: The primary challenges in LC-MS/MS analysis of long-chain acyl-CoAs include:
-
Poor Chromatographic Peak Shape: Hydrophobic species like this compound can exhibit significant peak tailing.[2]
-
Matrix Effects: Components from the biological sample can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][9][10][11][12][13]
-
In-source Fragmentation: Instability of the acyl-CoA molecule can lead to fragmentation within the ion source of the mass spectrometer.
Q6: How can I mitigate matrix effects in my LC-MS/MS analysis?
A6: Several strategies can help reduce matrix effects:
-
Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components.[2][10]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.[13]
-
Sample Dilution: If the concentration of your analyte is sufficient, diluting the sample can reduce the concentration of interfering substances.[2][13]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it will co-elute and experience similar matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Degradation during sample handling. | Ensure rapid quenching of metabolism by flash-freezing tissues in liquid nitrogen.[1] For cells, use ice-cold solvents or direct liquid nitrogen quenching.[3] Keep samples on ice or at 4°C at all times.[6] |
| Inefficient extraction. | Use high-purity organic solvents (e.g., acetonitrile, isopropanol).[2] Ensure the solvent-to-sample ratio is optimized.[6] Perform multiple extraction steps to improve recovery.[14] | |
| Loss during SPE cleanup. | Confirm the SPE column is appropriate (e.g., weak anion exchange).[2] Ensure proper column conditioning and use sufficient elution solvent volume and strength.[2] | |
| Poor Reproducibility | Inconsistent sample processing. | Standardize all steps, including homogenization time, incubation periods, and centrifugation speeds/temperatures. Use an internal standard added early in the process to normalize for variations.[6] |
| Analyte instability in final extract. | Analyze samples immediately after preparation. If storage is necessary, store at -80°C and avoid multiple freeze-thaw cycles.[2] | |
| Poor Chromatographic Peak Shape (Tailing) | Interaction of phosphate groups with the column. | Incorporate a phosphoric acid wash step between injections to condition the column and improve peak shape for phosphorylated molecules.[8] |
| Hydrophobicity of the analyte. | Optimize the mobile phase composition and gradient to ensure proper elution of long-chain species. An isopropanol-based reverse-phase LC method can be effective.[15] | |
| High Background/Interference in MS | Insufficient sample cleanup. | Optimize the wash steps during SPE to remove more impurities.[5] Consider a liquid-liquid extraction step if co-eluting interferences are a major issue. |
| Contamination from labware or reagents. | Use high-purity solvents and meticulously clean all glassware and equipment. |
Quantitative Data Summary
The recovery of acyl-CoAs is highly dependent on the extraction methodology and the specific acyl-CoA species. Below is a summary of reported recovery rates using various methods.
Table 1: Acyl-CoA Recovery Rates Using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Column Type | Reported Recovery Rate | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [5] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [5] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [5] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [5] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [5][7] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA from Cultured Cells
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from cultured cells.[6]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9) with internal standard (e.g., C17:0-CoA)
-
Acetonitrile (ACN) and 2-propanol
-
Weak anion exchange SPE columns
-
Methanol
-
5% Ammonium Hydroxide (NH4OH) in Methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect cells in the buffer. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of an ACN:2-propanol (3:1 v/v) solution, vortex vigorously for 2 minutes, and sonicate for 3 minutes on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the conditioned column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% NH4OH in methanol.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Acyl-CoA from Cultured Cells
This protocol is an alternative method for extracting long-chain acyl-CoAs.[6]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cold (-20°C) chloroform (B151607):methanol (1:2 v/v) extraction solvent with internal standard
-
Chloroform
-
Deionized water
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Follow the same harvesting procedure as in Protocol 1.
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of the cold (-20°C) chloroform:methanol (1:2 v/v) solvent mixture containing the internal standard to the cell pellet or plate.
-
Scrape adherent cells or resuspend suspension cells in the solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.
-
-
Sample Concentration:
-
Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Acyl-CoA Extraction using SPE.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards for Accurate LC-MS/MS Quantification of Eicosapentaenoyl-CoA
For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators like Eicosapentaenoyl-CoA (EPA-CoA) is critical for understanding cellular metabolism, inflammatory processes, and the efficacy of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification heavily relies on the proper use of internal standards to correct for variability during sample preparation and analysis. This guide provides an objective comparison of potential internal standards for this compound measurement, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your research needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For the highest accuracy and precision in LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards are unparalleled.[1][2] These standards are chemically identical to the analyte of interest, with the exception of containing heavier isotopes (e.g., ¹³C or ²H). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization efficiency, effectively correcting for matrix effects and variations in extraction recovery.[1][2]
Key Advantages of SIL Internal Standards:
-
Highest Accuracy and Precision: Minimizes analytical variability.[1]
-
Correction for Matrix Effects: Compensates for signal suppression or enhancement from complex biological samples.
-
Similar Extraction and Ionization Behavior: Ensures reliable normalization across samples.[1]
A common approach involves using a commercially available stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate, which gets incorporated into all acyl-CoA species, including this compound, during cell culture.[3][4][5] This method provides a uniformly labeled internal standard that accurately reflects the behavior of the endogenous analyte. Alternatively, deuterated standards of the free fatty acid, like EPA-d5, are frequently used in LC-MS/MS methods for omega-3 fatty acids and can be adapted for this compound analysis.[6][7]
Alternative Strategies: Odd-Chain and Structurally Similar Acyl-CoAs
While SIL internal standards are ideal, their availability and cost can be prohibitive. In such cases, other molecules can serve as suitable alternatives, although with certain compromises in accuracy.
Odd-Chain Acyl-CoAs: Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are often employed as internal standards for the analysis of a range of acyl-CoAs.[1] The rationale is that they are naturally low in abundance in most biological systems and share structural similarities with endogenous even-chain acyl-CoAs.[8] However, differences in chain length and saturation compared to this compound (C20:5-CoA) can lead to variations in extraction efficiency and chromatographic retention, potentially impacting quantification accuracy.[2]
Structurally Similar Acyl-CoAs: Another approach is to use a commercially available, non-endogenous acyl-CoA that is structurally similar to this compound. The choice of such a standard should be guided by similarities in chain length and degree of unsaturation to best mimic the analytical behavior of this compound.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing a robust LC-MS/MS assay. The following table summarizes the key performance characteristics of different types of internal standards for the quantification of Eicosapentaenoyl-CoA.
| Internal Standard Type | Example(s) | Pros | Cons | Best Suited For |
| Stable Isotope-Labeled | [¹³C₃¹⁵N₁]-EPA-CoA, EPA-d5-CoA | Highest accuracy and precision; corrects for matrix effects and procedural losses effectively.[1][2] | Often custom synthesized or have limited commercial availability; higher cost. | Targeted, high-precision quantitative studies; clinical sample analysis. |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | Commercially available; cost-effective; low endogenous levels in many samples.[8] | Differences in physicochemical properties can lead to less accurate correction compared to SIL standards.[1][2] | Broader acyl-CoA profiling studies; situations where SIL standards are not feasible. |
| Structurally Similar Acyl-CoA | Other polyunsaturated acyl-CoAs not present in the sample | Potentially better mimics the behavior of this compound than odd-chain acyl-CoAs. | May not be commercially available; potential for co-elution with other endogenous species. | Exploratory studies; method development when SIL standards are unavailable. |
Experimental Protocols
A validated and reliable experimental protocol is essential for the accurate quantification of Eicosapentaenoyl-CoA. Below is a general methodology for the analysis of this compound in a biological sample using an internal standard with LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Internal Standard Spiking: Add a known amount of the selected internal standard (e.g., [¹³C₃¹⁵N₁]-EPA-CoA or Heptadecanoyl-CoA) to the homogenate.
-
Extraction: Perform solid-phase extraction using a C18 cartridge to isolate the acyl-CoAs.[9]
-
Elution: Elute the acyl-CoAs from the SPE cartridge.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 80% methanol).[9]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[10][11]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[9][12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of this compound from other acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.[12]
-
Injection Volume: 5-10 µL.[11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the chosen internal standard. The precursor ion will be the [M+H]⁺ of the respective molecule.
-
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified this compound metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Eicosapentaenoyl-CoA and Arachidonoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Eicosapentaenoyl-CoA (EPA-CoA) and Arachidonoyl-CoA (AA-CoA), the activated forms of the omega-3 fatty acid EPA and the omega-6 fatty acid arachidonic acid (AA). This analysis is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction
Eicosapentaenoyl-CoA and Arachidonoyl-CoA are central molecules in lipid metabolism, serving as precursors for a wide array of signaling molecules and as substrates for chain elongation and desaturation. While structurally similar, the metabolic fates of these two fatty acyl-CoAs differ significantly, leading to the production of distinct bioactive lipids with often opposing physiological effects, particularly in the context of inflammation. Understanding the nuances of their metabolism is critical for the development of therapeutics targeting inflammatory and metabolic diseases.
Data Presentation
Enzyme Kinetics
The metabolic processing of this compound and AA-CoA is governed by the kinetic parameters of key enzymes. While comprehensive comparative kinetic data for all enzymes with their CoA-activated substrates are not extensively available in the literature, this section summarizes the known kinetic parameters and substrate preferences.
Table 1: Comparative Enzyme Kinetics for Cyclooxygenase (COX) Isoforms with EPA and AA
| Enzyme | Substrate | K_m_ (µM) | V_max_ (units/mg) | Relative V_max_ (% of AA) |
| huPGHS-1 (COX-1) | Arachidonic Acid (AA) | 5 | 19 | 100% |
| Eicosapentaenoic Acid (EPA) | 11 | 3.3 | ~17%[1] | |
| huPGHS-2 (COX-2) | Arachidonic Acid (AA) | ~4-8 | - | 100%[2] |
| Eicosapentaenoic Acid (EPA) | - | - | ~45%[2] |
Table 2: Substrate Preference of Elongase and Desaturase Enzymes
| Enzyme | Preferred Substrate (Qualitative) | Observations |
| Elovl5 | C18 and C20 polyunsaturated fatty acids.[3][4] | Can elongate both AA-CoA and this compound. Its substrate preference can be altered by phosphorylation.[3][5] |
| Elovl2 | C20 and C22 polyunsaturated fatty acids. | - |
| FADS2 (Δ6-Desaturase) | Higher activity for the n-3 series (precursors to EPA) than the n-6 series (precursors to AA) has been observed.[6] However, a single human Δ6-desaturase is active on precursors for both AA and EPA.[7] | The affinity for α-linolenic acid (precursor to EPA) is reported to be two to three times greater than for linoleic acid (precursor to AA).[8] |
| FADS1 (Δ5-Desaturase) | A single human Δ5-desaturase is active on precursors for both AA and EPA.[7] | - |
Table 3: Comparative Production of Eicosanoids from EPA and AA
| Enzyme Pathway | Precursor | Major Products | Biological Activity of Products |
| Cyclooxygenase (COX) | Arachidonic Acid (AA) | Prostaglandins (PGE_2_, PGD_2_), Thromboxane A_2_ (TXA_2_) | Potent pro-inflammatory, pyretic, and platelet aggregating agents. |
| Eicosapentaenoic Acid (EPA) | Prostaglandins (PGE_3_, PGD_3_), Thromboxane A_3_ (TXA_3_) | Weakly pro-inflammatory, less potent than their AA-derived counterparts.[9] | |
| Lipoxygenase (LOX) | Arachidonic Acid (AA) | Leukotrienes (LTB_4_, LTC_4_, LTD_4_), 5-HETE, 12-HETE, 15-HETE | Potent chemoattractants and mediators of inflammation and allergic responses. |
| Eicosapentaenoic Acid (EPA) | Leukotrienes (LTB_5_, LTC_5_, LTD_5_), 5-HEPE, 12-HEPE, 15-HEPE | Weakly chemotactic and less inflammatory than their AA-derived counterparts.[9][10] |
Signaling Pathways and Experimental Workflows
Metabolic Pathways of this compound and AA-CoA
The following diagram illustrates the key steps in the elongation and desaturation of this compound and AA-CoA, as well as their entry into the downstream eicosanoid synthesis pathways.
Downstream Eicosanoid Signaling Pathways
The diagram below outlines the differential production of pro-inflammatory and anti-inflammatory eicosanoids from AA and EPA, respectively.
Experimental Workflow for Comparative Analysis
This diagram illustrates a typical workflow for comparing the metabolism of EPA and AA in a cellular model.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from methods used to measure the activity of fatty acid elongase enzymes.
Materials:
-
Microsomal protein fraction (from cells or tissue expressing elongases)
-
[1-14C]-labeled Eicosapentaenoyl-CoA or Arachidonoyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Stopping solution (e.g., 10% KOH in 80% ethanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and malonyl-CoA.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (this compound or AA-CoA).
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Measure the radioactivity in the hexane phase using a scintillation counter.
-
Calculate the rate of elongation based on the incorporation of the radiolabel into the elongated fatty acid products.
Cyclooxygenase (COX) Activity Assay
This protocol measures the oxygen consumption during the conversion of EPA or AA to their respective prostaglandin (B15479496) endoperoxides.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid or Eicosapentaenoic acid
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, phenol)
-
Oxygen electrode and monitoring system
Procedure:
-
Equilibrate the reaction buffer with cofactors in the oxygen electrode chamber at 37°C.
-
Add the purified COX enzyme to the chamber.
-
Initiate the reaction by adding the fatty acid substrate (AA or EPA).
-
Monitor the rate of oxygen consumption using the oxygen electrode.
-
Calculate the initial velocity of the reaction from the linear portion of the oxygen consumption curve.
-
Determine K_m_ and V_max_ by measuring the initial velocities at varying substrate concentrations.
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the formation of conjugated dienes, a product of lipoxygenase activity.
Materials:
-
Purified 5-LOX, 12-LOX, or 15-LOX enzyme
-
Arachidonic acid or Eicosapentaenoic acid
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the fatty acid substrate (AA or EPA) in the reaction buffer.
-
Add the purified LOX enzyme to a cuvette containing the reaction buffer.
-
Initiate the reaction by adding the fatty acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm (for 5-LOX and 15-LOX) or 235 nm (for 12-LOX), which corresponds to the formation of conjugated dienes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters by measuring initial rates at different substrate concentrations.
Conclusion
The metabolism of Eicosapentaenoyl-CoA and Arachidonoyl-CoA diverges significantly, primarily in the downstream production of eicosanoids. While both are substrates for the same elongase, desaturase, COX, and LOX enzymes, the kinetic preferences of these enzymes and the biological activities of the resulting products differ substantially. AA-CoA is the precursor to a family of potent pro-inflammatory eicosanoids, whereas this compound gives rise to mediators that are generally less inflammatory or even anti-inflammatory. This fundamental difference underlies the rationale for investigating omega-3 fatty acid supplementation in various inflammatory conditions. The provided data and protocols offer a framework for researchers to further explore the intricate and competitive metabolism of these two crucial fatty acyl-CoAs.
References
- 1. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dominant Elongase Activity of Elovl5a but Higher Expression of Elovl5b in Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Elovl5 changes its substrate preference to synthesize Mead acid in response to essential fatty acid deficiency | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of human Delta5 and Delta6 desaturases on multiple n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro effect of eicosapentaenoic acid (EPA)-derived lipoxygenase metabolites on human platelet function with those of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of exogenous arachidonic, eicosapentaenoic, and docosahexaenoic acids on the generation of 5-lipoxygenase pathway products by ionophore-activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Eicosapentaenoyl-CoA Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the roles of omega-3 fatty acids in cellular metabolism and signaling, the accurate quantification of eicosapentaenoyl-CoA (Epa-CoA) is critical. As the activated form of eicosapentaenoic acid (EPA), this compound is a key metabolic intermediate. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The quantification of this compound is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry, though other methods offer viable alternatives depending on the specific research needs. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and enzymatic assays. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Data Presentation: Quantitative Performance Metrics
The selection of an appropriate analytical method is often dictated by the required sensitivity and the complexity of the sample matrix. The following table summarizes key quantitative performance metrics for the different methods. It is important to note that while LC-MS/MS methods have been validated for a broad range of acyl-CoAs, specific performance data for this compound may vary.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Limit of Detection (LOD) | 1-5 fmol[1] | Estimated in the low pmol range | ~0.3 µM[2] |
| Limit of Quantification (LOQ) | In the low nM range | Estimated in the high pmol to low µM range | In the low µM range[2] |
| Linearity (R²) | >0.99[3][4] | >0.99 | Variable |
| Precision (%RSD) | <15%[3] | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple extraction | Can require derivatization for sensitivity | Specific buffer conditions, potential for interference |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for acyl-CoA analysis due to its exceptional sensitivity and specificity, enabling comprehensive profiling of various acyl-CoA species within complex biological samples.[1]
Sample Preparation (Adapted from a method for long-chain acyl-CoAs)
-
Homogenize approximately 40 mg of frozen tissue in 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 ml of a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and re-extract the pellet with the same solvent mixture.
-
Combine the supernatants and dry them under a stream of nitrogen.
-
Re-suspend the dried extract in 50 µl of methanol:water (1:1, v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions (Adapted from a method for a broad range of acyl-CoAs) [1]
-
Column: A reversed-phase C18 column suitable for UHPLC.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., ammonium hydroxide in acetonitrile).
-
Detection: Positive electrospray ionization (ESI) mode on a triple quadrupole mass spectrometer.
-
Quantification: Use selected reaction monitoring (SRM) based on the specific precursor and product ions for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can reliably quantify more abundant acyl-CoA species. The detection of this compound is typically performed at a low UV wavelength.
Sample Preparation
Sample preparation can follow a similar extraction protocol as for LC-MS/MS. For enhanced sensitivity and specificity, derivatization of the fatty acid moiety can be performed, although this adds complexity to the workflow.
HPLC-UV Conditions (Hypothetical, based on EPA analysis)
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm I.D., 3 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., 0.1% phosphoric acid in acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Quantification: Calculate the concentration of this compound based on the peak area relative to a standard curve.
Enzymatic and Fluorometric Assays
Commercially available enzymatic and fluorometric assay kits provide a high-throughput and straightforward method for quantifying total or specific fatty acyl-CoAs.[2] These assays are particularly beneficial for rapid screening and for laboratories without access to specialized chromatography equipment.
General Principle
These assays typically involve a series of coupled enzymatic reactions that lead to the production of a chromogenic or fluorogenic product, which can be measured using a plate reader. The general principle involves the oxidation of the acyl-CoA, which produces a measurable byproduct such as NADH or H₂O₂.
Experimental Protocol (General)
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Reaction Setup: Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.
-
Incubation: Incubate the plate at a specified temperature for a defined period (e.g., 40 minutes at room temperature).[2]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantification: Determine the concentration of fatty acyl-CoA from a standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is essential for a comprehensive understanding.
This compound Metabolism and Signaling
This compound is synthesized from EPA and Coenzyme A in an ATP-dependent reaction catalyzed by acyl-CoA synthetases. It can then be metabolized through the β-oxidation pathway for energy production or be hydrolyzed back to EPA by acyl-CoA thioesterases. EPA is known to regulate gene expression by activating transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and influencing the activity of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[6][7][8]
Caption: Metabolic fate of this compound and its precursor's role in gene regulation.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the typical workflow for quantifying this compound in biological samples using LC-MS/MS.
Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.
Logical Relationship of Method Selection
The choice of an analytical method for this compound quantification depends on a balance of required sensitivity, specificity, and available resources.
Caption: Decision tree for selecting an appropriate this compound quantification method.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, including this compound, LC-MS/MS is the method of choice. HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species. Enzymatic and fluorometric assays provide a high-throughput option for targeted analysis of total fatty acyl-CoAs. Proper validation and understanding of the limitations of each method are essential for generating reliable and reproducible data in the study of this compound metabolism and signaling.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool | MDPI [mdpi.com]
- 4. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Epa-CoA vs. Free EPA: A Comparative Analysis of Their Effects on Inflammatory Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of anti-inflammatory compounds is paramount. Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is well-documented for its inflammation-modulating properties. However, its biological activity is intrinsically linked to its conversion to Eicosapentaenoyl-CoA (Epa-CoA). This guide provides a detailed comparison of the effects of free EPA and its activated form, this compound, on inflammatory gene expression, supported by experimental data and methodologies.
While direct comparative studies on the differential effects of this compound and free EPA on inflammatory gene expression are limited in publicly available research, the biochemical fate of free EPA within the cell provides a clear indication of their interconnected roles. Free EPA must be converted to this compound by acyl-CoA synthetase to be metabolically active. This activation is a prerequisite for its incorporation into phospholipids, triglycerides, and for its role as a substrate in various cellular pathways, including those that modulate gene expression. Therefore, the anti-inflammatory effects attributed to free EPA are, in essence, mediated by this compound.
Comparative Data on the Effects of EPA on Inflammatory Gene Expression
The following tables summarize the quantitative effects of free EPA on the expression of key pro-inflammatory genes from various in vitro studies. It is understood that these effects are downstream of the conversion of free EPA to this compound.
| Table 1: Effect of Free EPA on Tumor Necrosis Factor-alpha (TNF-α) Expression | |
| Cell Type | Treatment Conditions |
| Human Monocytic THP-1 Cells | Pre-incubation with EPA followed by LPS stimulation |
| RAW 264.7 Macrophages | Pretreatment with 100 µM EPA for 24h, then LPS stimulation for 24h |
| UVB-irradiated Human Keratinocytes | EPA treatment |
| Table 2: Effect of Free EPA on Interleukin-6 (IL-6) Expression | |
| Cell Type | Treatment Conditions |
| IL-1β-stimulated C6 Glioma Cells | EPA treatment |
| RAW 264.7 Macrophages | Pretreatment with 100 µM EPA for 24h, then LPS stimulation for 6h and 24h |
| LPS-treated Human Umbilical Vein Endothelial Cells (HUVECs) | Pretreatment with EPA |
| Table 3: Effect of Free EPA on Cyclooxygenase-2 (COX-2) Expression | |
| Cell Type | Treatment Conditions |
| LPS-treated Human Umbilical Vein Endothelial Cells (HUVECs) | Pretreatment with 20, 50, and 100 µM of EPA |
| C2C12 Myotubes | Co-treatment with palmitate |
Signaling Pathways Modulated by EPA
The anti-inflammatory effects of EPA are primarily mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes. The conversion to this compound is the initial step for these interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[1] EPA has been shown to inhibit the activation of NF-κB.[1][2] This is a crucial mechanism by which EPA exerts its anti-inflammatory effects.
Activation of PPAR Signaling Pathways
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a key role in the regulation of lipid metabolism and inflammation. EPA is a known ligand for PPARα and PPARγ. Upon activation by this compound (or its derivatives), PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This can lead to the transrepression of pro-inflammatory genes. For instance, EPA has been shown to inhibit IL-6 production through a PPARγ-dependent mechanism.[3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the effects of fatty acids on inflammatory gene expression.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, human umbilical vein endothelial cells (HUVECs), or other relevant cell types are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fatty Acid Preparation: Free EPA is typically dissolved in ethanol (B145695) or DMSO and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate its uptake by the cells.
-
Treatment: Cells are pre-incubated with various concentrations of EPA for a specified period (e.g., 24 hours) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β).
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of target inflammatory genes (e.g., TNF-α, IL-6, COX-2) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Protein Expression Analysis (ELISA and Western Blot)
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot:
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., COX-2, p65 subunit of NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The general workflow for investigating the effects of EPA on inflammatory gene expression is as follows:
Conclusion
References
- 1. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic acid inhibits interleukin-6 production in interleukin-1beta-stimulated C6 glioma cells through peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosapentaenoyl-CoA: A Novel Frontier in Omega-3 Biomarker Validation
A Comparative Guide to Omega-3 Intake Biomarkers for Researchers and Drug Development Professionals
The accurate assessment of omega-3 fatty acid intake is paramount in clinical research and the development of therapeutics targeting inflammatory and metabolic diseases. While plasma and red blood cell concentrations of eicosapentaenoic acid (EPA) are the current gold standard, emerging interest in the intracellular metabolic fate of fatty acids points towards Eicosapentaenoyl-CoA (EPA-CoA) as a potentially more direct and biologically relevant biomarker. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by experimental data and detailed methodologies.
Established vs. Investigational Biomarkers: A Comparative Overview
The choice of biomarker for omega-3 intake depends on the specific research question, the desired window of dietary intake to be reflected, and the biological compartment of interest. The most commonly used biomarkers are EPA levels in plasma and red blood cells (erythrocytes).
Plasma EPA: This biomarker reflects recent dietary intake of omega-3 fatty acids, with levels fluctuating in response to recent meals.[1] It is a readily accessible and widely used marker for short-term compliance in clinical trials.[1]
Red Blood Cell (RBC) EPA: The fatty acid composition of RBC membranes provides a more stable, long-term indicator of omega-3 status, reflecting dietary intake over the preceding several weeks to months.[2][3] This is because RBCs have a longer lifespan than plasma lipids, and their membrane composition is less susceptible to acute dietary changes.[1][2] Consequently, RBC EPA is often preferred for epidemiological studies and for assessing long-term dietary patterns.[2][4]
Eicosapentaenoyl-CoA (this compound): A Potential Intracellular Biomarker
Upon entering a cell, free fatty acids like EPA must be "activated" into their coenzyme A (CoA) esters to participate in metabolic processes.[5] This activation is catalyzed by acyl-CoA synthetases.[5][6] this compound is the immediate, metabolically active form of EPA within the cell, serving as the substrate for incorporation into complex lipids (e.g., phospholipids, triglycerides), elongation, desaturation, and the production of signaling molecules.[7][8]
Theoretically, measuring this compound levels in specific tissues could offer a more direct assessment of the biologically active pool of EPA at the site of action, rather than relying on circulating levels which may not accurately reflect intracellular concentrations and metabolic flux. However, it is crucial to note that this compound is currently an investigational biomarker and has not been validated against dietary intake in large-scale human studies.
Comparative Analysis of Omega-3 Biomarkers
The following table provides a detailed comparison of the key characteristics of plasma EPA, red blood cell EPA, and the potential biomarker, this compound.
| Feature | Plasma EPA | Red Blood Cell (RBC) EPA | Eicosapentaenoyl-CoA (this compound) |
| Sample Matrix | Plasma | Erythrocytes | Tissue Biopsy (e.g., liver, muscle) |
| Reflection of Intake | Short-term (hours to days)[1] | Long-term (weeks to months)[2][3] | Potentially reflects intracellular EPA availability and metabolic flux |
| Biological Relevance | Circulating pool of recently absorbed EPA | Long-term average incorporation into cell membranes | Direct measure of the intracellular metabolically active pool of EPA |
| Analytical Method | Gas Chromatography (GC-FID/MS) | Gas Chromatography (GC-FID/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9][10] |
| Current Validation Status | Well-validated | Well-validated[2][4] | Investigational/Conceptual |
| Advantages | Easily accessible, reflects recent intake | Stable, long-term indicator | High biological relevance, tissue-specific information |
| Limitations | High variability, influenced by recent meals | Does not reflect acute changes | Invasive sample collection, technically demanding analysis, not yet validated |
Quantitative Data on Biomarker Response to Omega-3 Supplementation
Numerous clinical trials have demonstrated a dose-dependent increase in plasma and RBC EPA levels following omega-3 supplementation.
Table 1: Dose-Response of Plasma and Red Blood Cell EPA to Omega-3 Supplementation in Healthy Adults
| Study Reference | Daily EPA + DHA Dose | Duration | Analyte | Baseline Level (% of total fatty acids) | Post-supplementation Level (% of total fatty acids) | Fold Increase |
| Arnold et al. (2017)[11][12] | 1.4g EPA + 0.2g DHA | 12 weeks | Plasma EPA | 0.3% | 2.2% | 7.3x |
| Mödinger et al. (2024)[13][14] | 2.2g EPA | Single Dose (72h) | Plasma EPA | 4.9 µg/mL | 115 µg/mL (Cmax) | ~23x (Cmax) |
| Flock et al. (2013) | 1.8g EPA + DHA | 12 weeks | RBC EPA | ~1.0% | ~2.5% | 2.5x |
| Zampelas et al. (1994)[15] | 1.5g EPA + DHA | 12 weeks | Plasma Phospholipid EPA | ~0.5% | ~2.0% | 4.0x |
| Zampelas et al. (1994)[15] | 3.0g EPA + DHA | 12 weeks | Plasma Phospholipid EPA | ~0.5% | ~3.5% | 7.0x |
| Katan et al. (1997) | 1.2g EPA + 0.8g DHA | 8 weeks | RBC EPA | ~0.6% | ~1.5% | 2.5x |
Table 2: Hypothetical Comparative Data for this compound as a Biomarker
The following data is hypothetical and for illustrative purposes only, as no direct comparative human studies have been published.
| Biomarker | Sample Matrix | Baseline Level (Illustrative Units) | Post-supplementation Level (Illustrative Units) | Fold Increase |
| Plasma EPA | Plasma | 10 | 70 | 7x |
| RBC EPA | Erythrocytes | 15 | 38 | 2.5x |
| This compound | Liver Tissue | 5 pmol/mg tissue | 25 pmol/mg tissue | 5x |
Experimental Protocols
Protocol 1: Quantification of EPA in Plasma and Red Blood Cells by Gas Chromatography (GC)
This protocol is a standard method for analyzing the fatty acid composition of biological samples.
1. Sample Preparation:
-
Plasma: Thaw plasma samples on ice.
-
Red Blood Cells: Isolate RBCs by centrifugation of whole blood. Wash the RBC pellet with saline. 2. Lipid Extraction:
-
Extract total lipids from a known volume of plasma or packed RBCs using a chloroform:methanol (2:1, v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT). 3. Saponification and Methylation:
-
Saponify the lipid extract using methanolic sodium hydroxide (B78521) to release the fatty acids from complex lipids.
-
Methylate the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. 4. FAME Extraction:
-
Extract the FAMEs into an organic solvent like hexane. 5. GC Analysis:
-
Inject the FAME extract into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Use a capillary column suitable for FAME separation (e.g., a highly polar cyanopropyl-substituted column).
-
Identify and quantify the EPA methyl ester peak by comparing its retention time and peak area to those of a certified EPA methyl ester standard.
-
Express results as a percentage of total identified fatty acids.
Protocol 2: Quantification of Eicosapentaenoyl-CoA in Tissue by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[9][10][16]
1. Tissue Homogenization:
-
Rapidly homogenize a weighed amount of frozen tissue (e.g., 50-100 mg) in a cold extraction solution (e.g., 2:1:0.8 methanol:chloroform:water or an acidic acetonitrile (B52724) solution) containing a suitable internal standard (e.g., ¹³C-labeled this compound or a non-endogenous odd-chain acyl-CoA like C17:0-CoA). 2. Protein Precipitation and Extraction:
-
Precipitate proteins by centrifugation at a low temperature.
-
Collect the supernatant containing the acyl-CoAs. 3. Solid Phase Extraction (SPE) (Optional but Recommended):
-
Further purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge. This step helps to remove interfering substances. 4. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of mobile phases, such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[10]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Employ selected reaction monitoring (SRM) for the specific detection and quantification of this compound. The transition would be from the precursor ion (the molecular mass of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).
-
Calibration: Generate a standard curve using known concentrations of an this compound standard.
-
Express results as pmol/mg of tissue.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of Eicosapentaenoic Acid (EPA)
The following diagram illustrates the central role of this compound in the intracellular metabolism of EPA.
Proposed Experimental Workflow for this compound Biomarker Validation
This diagram outlines the necessary steps to validate this compound as a reliable biomarker of omega-3 intake.
References
- 1. Measurement of Omega-3 Fatty Acids More Reliable in Red Blood Cells Than in Plasma - Clinical Chemistry - Labmedica.com [labmedica.com]
- 2. Red Blood Cell Fatty Acids and Biomarkers of Inflammation: A Cross-sectional Study in a Community-based Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Red blood cell δ15N: a novel biomarker of dietary eicosapentaenoic acid and docosahexaenoic acid intake1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Eicosapentaenoic acid-induced apoptosis depends on acyl CoA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omega-3 Fatty Acid Plasma Levels Before and After Supplementation: Correlations with Mood and Clinical Outcomes in the Omega-3 and Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dose-response effects of fish-oil supplementation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eicosapentaenoyl-CoA (Epa-CoA) Levels Across Different Tissue Types: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoyl-CoA (Epa-CoA) is the activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), playing a crucial role in lipid metabolism and cellular signaling. Understanding the tissue-specific distribution of this compound is vital for elucidating the mechanisms of action of EPA and for the development of targeted therapeutic strategies. This guide provides a comparative overview of this compound levels in various tissues, details the experimental protocols for its quantification, and illustrates its metabolic context.
Quantitative Data on Acyl-CoA Levels in Different Tissues
The following table summarizes representative acyl-CoA levels, including some long-chain species, found in different tissues from various studies. It is important to note that direct comparisons should be made with caution due to differences in experimental models, conditions, and analytical methods.
| Tissue | Acyl-CoA Species | Concentration (pmol/mg protein) | Species | Reference |
| Liver (Mouse) | Various Acyl-CoAs | 0.1 - 4.8 pmol/mg tissue | Mouse | [4] |
| Muscle (LHCNM2 Cells) | Various Acyl-CoAs | 0.2 - 65 pmol/mg protein | Human Cell Line | [4] |
| Heart (Mouse) | EPA-carnitine* | 11 ± 1 pmol/g tissue | Mouse | [5] |
| Adipose Tissue | General Acyl-CoAs | Not specified | Various | [6][7] |
| Brain | General Acyl-CoAs | Low compared to other tissues | Various | [8][9] |
Note: EPA-carnitine levels are indicative of EPA metabolism and its flux through pathways involving CoA esters.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and a robust analytical method. The following is a generalized protocol based on established LC-MS/MS methods for acyl-CoA analysis.[1][2]
Tissue Homogenization and Extraction
-
Tissue Collection: Rapidly excise and freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable ice-cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water or 5-sulfosalicylic acid).
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled this compound or an odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenization buffer to correct for extraction efficiency and matrix effects.
-
Phase Separation: Centrifuge the homogenate to separate the protein precipitate and the liquid phases.
-
Extraction: Collect the supernatant containing the acyl-CoAs. Further solid-phase extraction (SPE) may be necessary to remove interfering substances.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard to ensure high selectivity and sensitivity.[1] The characteristic neutral loss of 507 Da from the protonated molecule of an acyl-CoA is often used for detection.
-
Quantification: Construct a calibration curve using known concentrations of this compound standard and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Metabolic Pathway of Eicosapentaenoic Acid (EPA)
The following diagram illustrates the activation of EPA to this compound and its subsequent metabolic fates, including β-oxidation and incorporation into complex lipids.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrinologia.org.mx [endocrinologia.org.mx]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
How does Epa-CoA substrate specificity compare across different acyltransferases?
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoyl-CoA (Epa-CoA) is an activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), a crucial molecule in various physiological processes, including inflammation, cardiovascular health, and neural function. The metabolic fate of this compound is directed by a diverse group of enzymes known as acyltransferases, which catalyze the transfer of the this compound acyl group to various acceptor molecules. The substrate specificity of these acyltransferases is a critical determinant of the biological effects of EPA. This guide provides a comparative analysis of this compound substrate specificity across different acyltransferase families, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Acyltransferase Specificity for this compound
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency and provides a useful metric for comparing the specificity for different substrates.
Published research on the kinetic parameters of various acyltransferases with this compound is limited. However, available data and qualitative assessments of substrate preference are summarized in the table below.
| Acyltransferase Family | Enzyme Isoform(s) | This compound Kₘ (µM) | This compound kcat (s⁻¹) | This compound Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Notes on Specificity |
| Lysophospholipid Acyltransferases (LPLATs) | This family is generally involved in the incorporation of polyunsaturated fatty acids into phospholipids (B1166683) for membrane remodeling. | ||||
| Lysophosphatidylcholine Acyltransferases (LPCATs) | Data not available | Data not available | Data not available | Diatom LPCATs are involved in EPA metabolism, suggesting they utilize this compound.[1] | |
| Lysophosphatidylethanolamine Acyltransferases (LPEATs) | Data not available | Data not available | Data not available | LPEATs are known to incorporate polyunsaturated fatty acids into phosphatidylethanolamine. | |
| Lysophosphatidic Acid Acyltransferases (LPAATs) | Data not available | Data not available | Data not available | LPAATs from the diatom Phaeodactylum tricornutum can utilize this compound, although they show higher activity with other polyunsaturated fatty acyl-CoAs.[2] | |
| Diacylglycerol Acyltransferases (DGATs) | DGAT1 & DGAT2 | Not applicable | Not applicable | Not applicable | This compound has been shown to be a poor substrate and an inhibitor of DGAT activity, suggesting it is not efficiently incorporated into triacylglycerols. |
| Acyl-CoA:Cholesterol Acyltransferases (ACATs) | ACAT1 & ACAT2 | Data not available | Data not available | Data not available | ACAT1 shows a preference for oleoyl-CoA over other unsaturated fatty acyl-CoAs, including this compound.[3] |
| Glycerol-3-Phosphate Acyltransferases (GPATs) | GPAT Isoforms | Data not available | Data not available | Data not available | GPATs generally prefer saturated and monounsaturated fatty acyl-CoAs for the initial step of glycerolipid synthesis, indicating low specificity for this compound.[4] |
Note: "Data not available" indicates that specific quantitative kinetic data for this compound was not found in the surveyed literature. The qualitative notes are based on reported substrate preference studies.
Experimental Protocols
The determination of acyltransferase substrate specificity typically involves in vitro enzyme assays using purified or recombinant enzymes and radiolabeled or chromogenic substrates. Below are generalized protocols for assessing the activity of different acyltransferase families.
Lysophospholipid Acyltransferase (LPLAT) Activity Assay
This assay measures the incorporation of a fatty acyl-CoA into a lysophospholipid to form a phospholipid.
Materials:
-
Purified or recombinant LPLAT enzyme
-
Lysophospholipid acceptor (e.g., lysophosphatidylcholine, LPC)
-
[¹⁴C]-Epa-CoA or other radiolabeled acyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the lysophospholipid acceptor, and the LPLAT enzyme preparation.
-
Initiate the reaction by adding [¹⁴C]-Epa-CoA.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the phospholipid product from the unreacted substrates.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to the phospholipid product into a scintillation vial.
-
Quantify the radioactivity using a scintillation counter to determine the amount of product formed.
-
To determine kinetic parameters, vary the concentration of this compound while keeping the lysophospholipid concentration constant, and vice versa.
Diacylglycerol Acyltransferase (DGAT) Activity Assay
This assay measures the synthesis of triacylglycerol (TAG) from diacylglycerol (DAG) and a fatty acyl-CoA.
Materials:
-
Microsomal preparations containing DGAT or purified recombinant DGAT
-
Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
[¹⁴C]-Epa-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ and BSA)
-
Reaction termination solution (e.g., isopropanol:heptane:water)
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the enzyme preparation.
-
Start the reaction by adding [¹⁴C]-Epa-CoA.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Terminate the reaction and extract the lipids.
-
Separate the TAG product by TLC.
-
Quantify the radioactivity in the TAG spot to determine enzyme activity.
-
For kinetic analysis, perform the assay with varying concentrations of this compound and a fixed concentration of DAG.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay
This assay measures the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA.
Materials:
-
Microsomal preparations containing ACAT or purified recombinant ACAT
-
Cholesterol
-
[¹⁴C]-Epa-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, cholesterol (solubilized with a detergent or cyclodextrin), and the enzyme source.
-
Initiate the reaction with the addition of [¹⁴C]-Epa-CoA.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl ester product by TLC.
-
Quantify the radioactivity in the cholesteryl ester spot.
-
Vary the concentration of this compound at a fixed cholesterol concentration to determine kinetic parameters.
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the general workflow for determining acyltransferase specificity and the metabolic context of this compound utilization, the following diagrams are provided.
Caption: General workflow for determining acyltransferase kinetic parameters.
Caption: Major metabolic pathways for this compound involving different acyltransferases.
References
- 1. Diatoms and Plants Acyl-CoA:lysophosphatidylcholine Acyltransferases (LPCATs) Exhibit Diverse Substrate Specificity and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
Interspecies Nuances in Eicosapentaenoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoyl-CoA (EPA-CoA), the activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a critical intermediate in lipid metabolism, influencing a range of cellular processes from energy production to the synthesis of signaling molecules. Understanding the interspecies differences in its metabolic handling is paramount for translating findings from preclinical animal models to human clinical applications, particularly in the development of therapeutics targeting metabolic and inflammatory diseases. This guide provides an objective comparison of this compound metabolism in key species used in biomedical research—humans, rodents (rats), and fish—supported by available experimental data and detailed protocols.
Core Metabolic Pathways: A Conserved Blueprint
The central pathways governing the metabolism of long-chain fatty acids, including EPA, are broadly conserved across vertebrates. Upon entering the cell, EPA is "activated" to this compound by the action of Acyl-CoA synthetase long-chain family members (ACSLs).[1] This activation is a prerequisite for its subsequent metabolic fates. The primary destinations for the newly synthesized this compound are:
-
β-oxidation: Mitochondrial and peroxisomal breakdown for energy production. The rate-limiting step for mitochondrial β-oxidation is the transport of the acyl group into the mitochondrial matrix, a process mediated by the carnitine palmitoyltransferase (CPT) system.[2][3]
-
Incorporation into complex lipids: Esterification into triglycerides for storage or into phospholipids (B1166683), which are integral components of cellular membranes.
The key enzymes orchestrating these metabolic decisions, namely ACSL and CPT, exhibit isoform-specific expression patterns and substrate preferences, which are significant sources of interspecies variation.
Quantitative Comparison of Key Metabolic Parameters
The following tables summarize available quantitative data on enzyme kinetics and tissue levels of EPA and its metabolites. It is important to note that direct comparative studies across all three species using identical methodologies are scarce. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration for the different experimental conditions.
Table 1: Acyl-CoA Synthetase (ACSL) Kinetics with EPA as a Substrate
| Species | Enzyme Isoform | Tissue/Cell Type | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | ACSL4 | Recombinant | ~10 | Not Reported | [4] |
| Rat | ACSL1 | Hepatocytes | Prefers saturated/monounsaturated FAs | Prefers saturated/monounsaturated FAs | [1] |
| Rat | ACSL4 | - | High preference for arachidonic acid | High preference for arachidonic acid | [1] |
| Fish | - | - | Data Not Available | Data Not Available | - |
ACSL4 in humans has been shown to activate EPA, although detailed kinetic parameters are not fully elucidated in the available literature.[4] In rats, ACSL4 shows a strong preference for another polyunsaturated fatty acid, arachidonic acid, suggesting it may also be the primary isoform for EPA activation.[1] Data for fish ACSL isoforms with EPA as a substrate is currently lacking.
Table 2: Carnitine Palmitoyltransferase (CPT) Activity with Long-Chain Acyl-CoAs
| Species | Enzyme Isoform | Tissue | Substrate | Relative Activity (%) | Reference |
| Human | CPT1A (liver isoform) | - | Palmitoyl-CoA (C16:0) | 100 (Reference) | [3] |
| Rat | CPT1 | Liver | Palmitoyl-CoA (C16:0) | 100 (Reference) | - |
| Bat | CPT | Flight Muscle | Oleoyl-CoA (C18:1) | ~120 | - |
| Bat | CPT | Flight Muscle | Linoleoyl-CoA (C18:2) | ~140 | - |
Table 3: EPA and this compound Concentrations in Tissues
| Species | Tissue | Analyte | Concentration | Reference |
| Human | Skeletal Muscle | Palmitoyl-CoA (C16:0) | ~0.5 - 1.5 nmol/g | [5] |
| Rat | Liver | Palmitoyl-CoA (C16:0) | ~15 - 30 nmol/g | [6][7] |
| Rat | Brain | EPA (% of total fatty acids in phospholipids) | Increases with fish oil supplementation | [8] |
| Mouse | Brain | EPA (% of total fatty acids) | Increases with fish oil supplementation | - |
| Fish | - | This compound | Data Not Available | - |
Absolute concentrations of this compound in various tissues are not well-documented in a comparative manner. The provided data for palmitoyl-CoA gives an indication of the typical concentration range for long-chain acyl-CoAs in mammalian tissues. Studies in rodents consistently show that dietary EPA supplementation leads to its incorporation into tissue phospholipids.[8]
Metabolic Fate of Eicosapentaenoyl-CoA: Interspecies Divergence
While the fundamental pathways are conserved, the preferential flux of this compound towards either oxidation or lipid synthesis can differ significantly between species.
-
Fish: As primary consumers or accumulators of EPA, fish have a metabolic machinery geared towards the efficient utilization and storage of this fatty acid. It is hypothesized that in fish, a significant portion of this compound is channeled into the synthesis of triglycerides for energy storage, particularly in species inhabiting cold environments.
-
Mammals (Humans and Rodents): In mammals, the metabolic fate of this compound is more dynamic and tissue-dependent. In the liver, this compound can be directed towards β-oxidation, contributing to energy homeostasis, or incorporated into phospholipids and triglycerides for transport to other tissues.[9] EPA is also a precursor for the biosynthesis of anti-inflammatory lipid mediators. The expression and substrate specificity of ACSL and CPT isoforms play a crucial role in directing this compound towards these different pathways.[1] For instance, the preference of human ACSL4 for polyunsaturated fatty acids like EPA suggests a dedicated mechanism for channeling these fatty acids into specific cellular functions.[4]
Experimental Protocols
Accurate and reproducible methodologies are essential for the comparative study of this compound metabolism. Below are detailed protocols for key assays.
Protocol 1: Acyl-CoA Synthetase (ACSL) Activity Assay (Radiolabeled Method)
This assay measures the conversion of radiolabeled EPA to this compound.
Materials:
-
[1-¹⁴C]Eicosapentaenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium fluoride (B91410) (KF)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Tissue homogenate or purified enzyme
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, DTT, KF, Triton X-100, and BSA.
-
Enzyme Preparation: Prepare tissue homogenates or use purified ACSL enzyme. Determine the protein concentration.
-
Reaction Initiation: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes. Start the reaction by adding [1-¹⁴C]EPA.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding Dole's reagent.
-
Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper organic phase contains the unreacted [1-¹⁴C]EPA, while the lower aqueous phase contains the [1-¹⁴C]this compound.
-
Quantification:
-
To quantify the product, pass the lower aqueous phase through a small column of silica gel to remove any remaining unreacted fatty acid.
-
Alternatively, for a simpler assay, measure the radioactivity in an aliquot of the upper phase to determine the amount of unreacted substrate. The decrease in radioactivity in the upper phase corresponds to the amount of product formed.
-
Add the appropriate phase to a scintillation vial with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the specific activity as nmol of this compound formed per minute per mg of protein.
Protocol 2: Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay (Spectrophotometric DTNB Method)
This assay measures the activity of CPT1 by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10][11][12]
Materials:
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
L-Carnitine
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
EDTA
-
Triton X-100
-
Isolated mitochondria or tissue homogenate
-
Microplate reader
Procedure:
-
Reaction Buffer Preparation: Prepare a Tris-HCl buffer (e.g., 116 mM, pH 8.0) containing EDTA, DTNB, and Triton X-100.[10]
-
Sample Preparation: Isolate mitochondria or prepare tissue homogenates. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the reaction buffer to each well.
-
Sample Addition: Add the mitochondrial suspension or tissue lysate to the wells.
-
Reaction Initiation: Start the reaction by adding L-carnitine and palmitoyl-CoA.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.[10][11]
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation.
-
Express enzyme activity as nmol/min/mg of protein.
-
Protocol 3: Quantification of this compound in Tissues by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.[5][6][7][13]
Materials:
-
Tissue sample (liver, muscle, brain)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Homogenization buffer
-
Organic solvents (e.g., acetonitrile, methanol, isopropanol)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue in ice-cold buffer containing an internal standard.
-
Extraction: Extract the acyl-CoAs using a suitable solvent precipitation or solid-phase extraction method.
-
LC Separation: Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile).
-
MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The transition for each acyl-CoA is specific (e.g., monitoring the neutral loss of 507 Da from the protonated molecule).[13]
-
Quantification: Quantify this compound by comparing its peak area to that of the internal standard and using a standard curve generated with authentic standards.
Visualizing Metabolic Pathways and Workflows
Caption: Cellular metabolism of Eicosapentaenoic Acid (EPA).
Caption: Workflow for Radiolabeled ACSL Activity Assay.
Conclusion and Future Directions
The metabolic framework for this compound is largely conserved across humans, rodents, and fish. However, significant interspecies differences likely exist at the quantitative level, driven by the expression, localization, and kinetic properties of key enzymes such as ACSL and CPT isoforms. This guide highlights the current understanding and provides practical methodologies for further investigation.
A critical knowledge gap remains in the direct comparative analysis of enzyme kinetics and absolute tissue concentrations of this compound across these species. Future research employing standardized methodologies, such as those outlined here, will be instrumental in bridging this gap. Such studies will be invaluable for refining the selection and use of animal models in metabolic and pharmacological research, ultimately facilitating the successful translation of basic science discoveries into clinical applications.
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Eicosapentaenoic Acid Prevents Saturated Fatty Acid-Induced Vascular Endothelial Dysfunction: Involvement of Long-Chain Acyl-CoA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Confirmation of Eicosapentaenoyl-CoA Identity in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of Eicosapentaenoyl-CoA (EPA-CoA) in complex biological samples is crucial for understanding its role in various physiological and pathological processes, including inflammation, energy metabolism, and cell signaling. This guide provides an objective comparison of the leading analytical techniques used for the confirmation of this compound, supported by experimental data and detailed protocols.
Methodology Comparison
The confirmation of this compound in biological matrices primarily relies on three powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and experimental workflow.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Separation by chromatography followed by detection based on UV absorbance of the adenine (B156593) group in CoA. | Detection of specific magnetic properties of atomic nuclei (¹H) to determine molecular structure. |
| Sensitivity | Very High (fmol to pmol range).[1] | Moderate (pmol to nmol range).[2] | Lower (µmol to mmol range).[3][4] |
| Selectivity | Very High, based on precursor/product ion transitions (MRM).[5] | Moderate, relies on chromatographic retention time. | High, based on unique chemical shifts of protons.[3] |
| Confirmation | Based on specific fragmentation patterns (e.g., neutral loss of 507 Da).[5][6] | Based on retention time matching with standards and enzymatic peak shift.[2][7] | Unambiguous structural elucidation from spectral data.[3] |
| Quantification | Highly accurate using stable isotope-labeled internal standards. | Good, requires external calibration curves. | Absolute quantification possible with an internal reference.[3] |
| Sample Prep | More extensive (extraction, derivatization may be needed).[8][9] | Simpler extraction procedures.[7] | Minimal, often direct analysis of extracts.[3][4] |
| Throughput | High, suitable for large sample sets. | Moderate to High. | Lower, longer acquisition times per sample. |
| Instrumentation | Requires specialized and expensive equipment. | Widely available and more affordable. | Requires specialized, high-field NMR spectrometers. |
Experimental Protocols
Detailed methodologies are critical for the successful identification of this compound. Below are representative protocols for the key analytical techniques.
LC-MS/MS Protocol for this compound Analysis
This protocol is adapted from methodologies for the comprehensive analysis of fatty acyl-CoAs in biological samples.[1]
a. Sample Preparation (from Tissue)
-
Homogenization: Homogenize ~20 mg of frozen tissue in 500 µL of ice-cold 2:1 (v/v) methanol (B129727)/water.
-
Extraction: Add 500 µL of chloroform, vortex for 10 minutes at 4°C, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Separation: Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[8]
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions for Acyl-CoAs:
-
Precursor Ion: [M+H]+ of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da).[5][6] Another key fragment ion is adenosine 3',5'-diphosphate at m/z 428.0365.[5]
-
HPLC-UV Protocol for Acyl-CoA Analysis
This protocol is a generalized procedure for the separation and detection of CoA and its esters.[7]
a. Sample Preparation
-
Deproteinization: Homogenize tissue in 3 volumes of 1 M perchloric acid.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Neutralize the supernatant with 3 M K2CO3.
-
Filtration: Filter the sample through a 0.22 µm filter before injection.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol in a phosphate (B84403) buffer (e.g., 50 mM KH2PO4, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 259 nm.[2]
c. Identity Confirmation
-
Co-elution: Spike the sample with a pure this compound standard to confirm an increase in the corresponding peak height.
-
Enzymatic Conversion: Treat the sample with an enzyme that specifically utilizes this compound, and observe the disappearance of the corresponding peak.
¹H NMR Spectroscopy for Acyl-CoA Identification
This approach allows for the identification of various metabolites, including acyl-CoAs, in tissue extracts.[3][4]
a. Sample Preparation
-
Extraction: Perform a dual-phase extraction using a methanol/chloroform/water system.
-
Separation: Collect the aqueous phase containing the polar metabolites, including acyl-CoAs.
-
Lyophilization: Freeze-dry the aqueous extract.
-
Reconstitution: Reconstitute the dried sample in a deuterated buffer (e.g., D2O with a known concentration of an internal standard like DSS).
b. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: A standard 1D ¹H NMR experiment with water suppression.
-
Identification: The identification of this compound is based on matching the chemical shifts and coupling patterns of its specific protons to those of a known standard or a spectral database.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the identification of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound identification.
Metabolic Pathway
The diagram below shows the involvement of this compound in the fatty acid β-oxidation pathway.
Caption: this compound in the β-oxidation spiral.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]
- 11. US8557593B2 - Mass spectrometric determination of eicosapentaenoic acid and docosahexaenoic acid - Google Patents [patents.google.com]
Comparative Transcriptomics of Epa-CoA versus other Fatty Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular impacts of different fatty acids is paramount. This guide provides a comparative transcriptomic analysis of cells treated with Eicosapentaenoyl-CoA (Epa-CoA) versus other common fatty acyl-CoAs. It is important to note that the available research predominantly focuses on the effects of free fatty acids, which are then intracellularly converted to their active acyl-CoA forms. Therefore, this guide uses the transcriptomic effects of Eicosapentaenoic Acid (EPA) as a proxy for this compound, comparing it with other significant fatty acids.
This guide synthesizes experimental data to highlight the differential gene expression and pathway activation profiles, offering insights into the specific roles of these molecules in cellular processes.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the key differentially expressed genes in cells treated with EPA compared to other fatty acids, such as oleic acid (a monounsaturated fatty acid) and palmitic acid (a saturated fatty acid). The data is compiled from studies on various cell types, including T cells and adipocytes, to provide a broad overview.
Table 1: Key Down-regulated Genes in CD4+ T Cells Treated with EPA
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) |
| HLA-DRA | Major histocompatibility complex, class II, DR alpha | Antigen presentation | Significant down-regulation |
| CD69 | CD69 molecule | Early activation marker | Significant down-regulation |
| IL2RA | Interleukin 2 receptor alpha | T cell activation | Significant down-regulation |
Table 2: Key Up-regulated Genes in CD4+ T Cells Treated with EPA
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | Oxidative stress response | Significant up-regulation |
Table 3: Comparative Effects of EPA, Oleic Acid (OA), and Palmitic Acid (PA) on Gene Expression in CD4+ T Cells
| Gene Category | EPA Effect | OA Effect | PA Effect |
| Immune Response Genes | Strong down-regulation | Minimal effect | Minimal effect |
| Cholesterol Metabolism Genes | Minimal effect | Greater effect than EPA | Greater effect than EPA |
Table 4: Gene Expression Changes in 3T3-L1 Adipocytes Treated with EPA
| Gene Symbol | Gene Name | Function | Effect of EPA |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | Up-regulation |
| PPARγ | Peroxisome proliferator-activated receptor gamma | Adipogenesis | Down-regulation |
| ACC | Acetyl-CoA carboxylase | Fatty acid synthesis | Down-regulation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Transcriptomic Analysis of CD4+ T Cells
-
Cell Culture and Treatment: Non-activated CD4+ T cells are isolated and cultured. The cells are then exposed to 100µM of EPA, oleic acid, or palmitic acid for 48 hours. A control group without fatty acid treatment is also maintained.
-
RNA Sequencing: Following treatment, total RNA is extracted from the cells. RNA sequencing libraries are prepared and sequenced to obtain the transcriptomic profiles.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treatment groups and the control group. This often involves aligning the reads to a reference genome and using statistical methods to determine significant changes in gene expression.
Gene Expression Analysis in 3T3-L1 Adipocytes
-
Cell Differentiation and Treatment: 3T3-L1 preadipocytes are differentiated into mature adipocytes. These mature adipocytes are then treated with a specific concentration of EPA (e.g., 300 µM) in a serum-free medium for various time points (e.g., 3, 6, 12, and 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the adipocytes using a suitable reagent like TRIzol. The extracted RNA is then reverse-transcribed to complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., CPT1A, PPARγ, ACC) are quantified using qRT-PCR with SYBR Green chemistry. The relative gene expression is typically normalized to a housekeeping gene.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Intracellular activation of fatty acids to fatty acyl-CoAs and their subsequent influence on gene expression.
Caption: A streamlined workflow for comparative transcriptomic analysis of cells treated with different fatty acids.
Caption: Simplified signaling pathway of this compound in adipocytes, promoting fatty acid oxidation and inhibiting adipogenesis.
A Researcher's Guide to Eicosapentaenoyl-CoA Measurement: A Comparative Analysis of Reproducibility and Accuracy
For researchers, scientists, and drug development professionals, the precise and reliable quantification of eicosapentaenoyl-CoA (EPA-CoA) is critical for understanding its role in metabolic regulation, inflammatory signaling, and the mechanism of action of therapeutic agents. This guide provides an objective comparison of common analytical methods for this compound measurement, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The accurate measurement of this compound, an activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), is paramount for elucidating its function in a variety of cellular processes. As a key metabolic intermediate, this compound is involved in energy metabolism, lipid biosynthesis, and the generation of signaling molecules. Consequently, the ability to robustly quantify its levels in biological samples is essential for advancing research in areas such as cardiovascular disease, inflammation, and neuroscience.
This guide compares the most prevalent techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic/fluorometric assays. Each method offers a distinct balance of sensitivity, specificity, throughput, and accessibility.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[1] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species.[1] Enzymatic and fluorometric assays provide a high-throughput option for targeted analysis.[1]
The following table summarizes key quantitative performance metrics for the different methods, compiled from various sources. It is important to note that performance can vary based on the specific instrument, experimental conditions, and sample matrix.
| Performance Metric | LC-MS/MS | HPLC-UV | Enzymatic / Fluorometric Assays |
| Limit of Quantification (LOQ) | Low nanomolar to picomolar range (e.g., 2 nM for related analytes)[2][3] | Picomole range[1] | Micromolar range (e.g., 0.3 µM)[1][4] |
| Linearity Range | Typically spans several orders of magnitude[1] | Generally narrower than LC-MS/MS[1] | Defined by the specific kit (e.g., 0.3 to 100 µM)[4] |
| Precision (CV%) | Intra-assay: 5-10%, Inter-assay: 5-6% for long-chain acyl-CoAs[5] | Intra-assay: <1-3%, Inter-assay: <1-3%[1] | Typically <10% as per manufacturer specifications[1] |
| Accuracy (Bias/Recovery) | High, with bias values often less than 10%[2][3] | Good, but can be affected by interfering substances | Dependent on kit quality and sample matrix |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[1] | Moderate (based on retention time)[1] | Variable, may have cross-reactivity with other acyl-CoAs |
| Throughput | Moderate (5-20 min per sample)[1] | Low to moderate (15-30 min per sample)[1] | High, suitable for plate-based formats |
| Analyte Coverage | Broad (short- to very-long-chain acyl-CoAs)[1] | Limited (typically short- to long-chain)[1] | Typically measures total acyl-CoAs or a specific class |
Experimental Workflows & Signaling Pathways
To provide a clearer understanding of the practical application of these methods and the biological context of this compound, the following diagrams illustrate a general experimental workflow for this compound quantification and a simplified signaling pathway involving EPA.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified signaling pathway involving this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key methods discussed. Researchers should optimize these protocols for their specific instrumentation and sample types.
LC-MS/MS Method for this compound Quantification
This method is adapted from procedures for long-chain acyl-CoA analysis.[5][6]
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA) to the homogenate.
-
Extract the acyl-CoAs using a solid-phase extraction (SPE) cartridge (e.g., C18).[6]
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs from the SPE cartridge.
-
Dry the eluate under a stream of nitrogen.[6]
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[6]
b. LC-MS/MS Analysis
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3][6]
-
Detect the acyl-CoAs using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[5]
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its precursor ion and a specific fragment ion.[6]
c. Data Analysis
-
Integrate the peak areas for this compound and its corresponding internal standard.
-
Construct a standard curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio and the standard curve.[6]
HPLC-UV Method for Acyl-CoA Quantification
This method is a more accessible alternative to LC-MS/MS, suitable for relatively abundant acyl-CoA species.
a. Sample Preparation
-
Follow the same sample preparation steps as for the LC-MS/MS method (homogenization and extraction).
b. HPLC-UV Analysis
-
Inject the sample extract into an HPLC system equipped with a UV detector.
-
Separate acyl-CoAs on a reverse-phase C18 column using a suitable mobile phase gradient.
-
Detect the acyl-CoAs by monitoring the absorbance at approximately 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A).
c. Data Analysis
-
Identify the this compound peak based on its retention time, as determined by the analysis of a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.
Enzymatic/Fluorometric Assay for Total Acyl-CoA Quantification
This method provides a high-throughput approach for measuring total fatty acyl-CoA levels.[4]
a. Sample Preparation
-
Homogenize or lyse the biological sample in the buffer provided with the assay kit.
-
Centrifuge the sample to remove insoluble material.
b. Assay Procedure
-
Prepare a standard curve using the provided acyl-CoA standard.
-
Add the prepared samples and standards to the wells of a microplate.
-
Add the reaction mix, which typically contains enzymes that react with acyl-CoAs to produce a colored or fluorescent product.
-
Incubate the plate for the time and at the temperature specified in the protocol.[1]
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.[1]
c. Data Analysis
-
Subtract the background reading from all measurements.
-
Determine the acyl-CoA concentration in the samples by comparing their readings to the standard curve.[1]
Conclusion
The choice of method for quantifying this compound has significant implications for the accuracy, sensitivity, and throughput of experimental results. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for detailed profiling and studies where analyte concentrations are low. HPLC-UV provides a cost-effective alternative for measuring more abundant acyl-CoA species. Enzymatic and fluorometric assays are well-suited for high-throughput screening of total acyl-CoA levels. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and generate reproducible and accurate data on the role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Epa-CoA: A Guide for Laboratory Professionals
Core Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a laboratory coat. All handling of Epa-CoA waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key considerations for the handling and temporary storage of this compound waste prior to disposal.
| Parameter | Guideline | Rationale |
| Waste Classification | Potentially Hazardous Chemical Waste | In the absence of a specific SDS, assume the substance may have hazardous properties. |
| Primary Container | Leak-proof, screw-cap container compatible with organic compounds (e.g., glass or appropriate plastic). | Prevents leakage and ensures the integrity of the container.[1][2] |
| Container Labeling | "Hazardous Waste," full chemical name ("this compound" or "Eicosapentaenoyl-CoA"), concentration (if in solution), and date. | Ensures proper identification and handling by EHS personnel.[3] |
| Waste Segregation | Store separately from incompatible materials, such as strong acids, bases, and oxidizers.[2] | Prevents potentially dangerous chemical reactions in the waste accumulation area. |
| Secondary Containment | Place the primary container within a larger, chemically resistant container (e.g., a lab tray or dishpan).[1] | Contains any potential spills or leaks from the primary container.[1] |
| Storage Location | Designated hazardous waste accumulation area within the laboratory. | Centralizes hazardous waste and prevents accidental misuse or spillage. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriately labeled primary waste container
-
Secondary containment
-
Personal Protective Equipment (PPE)
-
Waste manifest or tag provided by your institution's EHS office
Procedure:
-
Waste Collection:
-
Carefully transfer all this compound waste, whether in solid form or in solution, into the designated primary waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[2]
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Container Sealing and Labeling:
-
Temporary Storage:
-
Place the sealed and labeled primary container into a designated secondary container.
-
Store the container in your laboratory's designated hazardous waste accumulation area.
-
Keep a log of the waste generated, as required by your institution.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, contact your institution's EHS office to arrange for collection.
-
Do not attempt to transport hazardous waste outside of your designated laboratory area.[4]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Pathway for this compound Waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Eicosapentaenoyl-CoA (Epa-CoA)
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Eicosapentaenoyl-CoA (Epa-CoA). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary potential hazards associated with this compound are derived from its components. Eicosapentaenoic Acid (EPA) at high doses may increase bleeding time and can cause mild gastrointestinal issues[1]. Coenzyme A is known to cause skin and eye irritation[2][3]. Therefore, the following PPE is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols that could cause eye irritation[2][3]. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact, which may cause irritation[2][3]. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is recommended if there is a potential for aerosol generation or if handling powders. | Minimizes the risk of inhaling fine particles or aerosols, which could cause respiratory tract irritation[2][4]. A fume hood is the preferred engineering control. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency eye wash station and safety shower accessible.
-
-
Handling:
-
When handling this compound, always wear the prescribed PPE as detailed in Table 1.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If handling a powdered form, use techniques that reduce dust generation.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and other consumables, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Segregation: Collect all this compound contaminated waste in a designated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
